Vaxfectin
Description
Structure
2D Structure
Properties
CAS No. |
370108-99-9 |
|---|---|
Molecular Formula |
C81H163BrN3O10P |
Molecular Weight |
1450.1 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1 |
InChI Key |
LTOCXIVQWDANEX-UXCYUTBZSA-M |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Canonical SMILES |
CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-] |
Synonyms |
aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine DPyPE formulation vaxfectin VC 1052 VC-1052 VC1052 |
Origin of Product |
United States |
Foundational & Exploratory
Vaxfectin®: A Technical Guide to Composition, Formulation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic liposomal adjuvant developed by Vical Incorporated. It has been investigated in numerous preclinical and clinical studies for its ability to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines. This technical guide provides an in-depth overview of this compound's® composition, formulation, and the current understanding of its mechanism of action, tailored for professionals in the field of drug development and immunology research.
Composition of this compound®
This compound® is a sterile, aqueous suspension of cationic liposomes. The formulation consists of a 1:1 molar ratio of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral helper lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE) .[1]
Table 1: Core Components of this compound®
| Component | Chemical Name | Type | Molar Ratio |
| GAP-DMORIE | (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide | Cationic Lipid | 1 |
| DPyPE | 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine | Neutral Helper Lipid | 1 |
Formulation
The standard formulation of this compound® involves a multi-step process designed to create stable liposomes that can efficiently complex with antigens, particularly pDNA.
Preparation of Dried Lipid Film
The initial step involves the creation of a dried lipid film.[2]
Experimental Protocol: Dried Lipid Film Preparation
-
Dissolution: GAP-DMORIE and DPyPE are dissolved in an organic solvent, typically chloroform, to ensure a homogenous mixture.[2]
-
Molar Equivalence: The lipids are mixed in a 1:1 molar ratio.[2]
-
Evaporation: The organic solvent is evaporated under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the surface of a sterile glass vial.[2]
-
Drying: The vial is then placed under a vacuum overnight to remove any residual solvent.
Rehydration and Liposome Formation
The dried lipid film is rehydrated to form a liposomal suspension.
Experimental Protocol: Liposome Rehydration
-
Rehydration Solution: A sterile, aqueous solution, typically 0.9% sodium chloride (saline), is added to the vial containing the dried lipid film.
-
Agitation: The vial is agitated, for instance by vortexing, to facilitate the hydration of the lipid film and the spontaneous formation of multilamellar vesicles (MLVs).
-
Sizing (Optional but Recommended): To achieve a more uniform particle size distribution, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Complexation with Antigen (pDNA Example)
For use with pDNA vaccines, the this compound® liposome suspension is mixed with the pDNA solution.
Experimental Protocol: this compound®-pDNA Complexation
-
pDNA Preparation: The plasmid DNA is diluted in a suitable buffer, such as 0.9% saline containing 20 mM sodium phosphate, pH 7.2.
-
Mixing: The this compound® liposome suspension is gently mixed with an equal volume of the pDNA solution. This is often done by gently streaming the lipid suspension into the pDNA solution to facilitate the formation of lipoplexes, where the negatively charged phosphate backbone of the DNA interacts with the positively charged cationic lipids.
-
Incubation: The resulting this compound®-pDNA complex is typically allowed to incubate at room temperature for a short period before use to ensure stable complex formation.
Table 2: Example Formulation Parameters for a this compound®-pDNA Vaccine
| Parameter | Value | Reference |
| Final pDNA Concentration | 1 mg/mL | |
| Final this compound® Concentration | 1.09 mg/mL | |
| pDNA nucleotide : Cationic Lipid Molar Ratio | 4:1 |
Physicochemical Characteristics
The physicochemical properties of the this compound® liposomes and the resulting antigen complexes are critical for their function as an adjuvant. While specific data for this compound® is not extensively published, typical characteristics of similar cationic liposomal formulations are provided below for reference.
Table 3: Typical Physicochemical Properties of Cationic Liposomes
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 100 - 500 nm | Influences cellular uptake mechanisms and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the liposome population. |
| Zeta Potential | +30 to +60 mV | A high positive charge promotes stability against aggregation and facilitates interaction with negatively charged cell membranes and nucleic acids. |
Mechanism of Action
This compound® enhances the immune response to co-administered antigens through a multi-faceted mechanism that involves efficient delivery to antigen-presenting cells (APCs) and the stimulation of specific innate immune signaling pathways.
Antigen Delivery and Uptake
The cationic nature of this compound® facilitates the condensation of negatively charged pDNA, forming compact lipoplexes. These complexes protect the pDNA from degradation by nucleases and promote uptake by APCs, such as dendritic cells (DCs), through endocytosis.
Innate Immune Activation and Cytokine Production
This compound® has been shown to stimulate the production of certain pro-inflammatory cytokines, notably Interleukin-6 (IL-6). This IL-6 production is believed to play a crucial role in the adjuvant effect of this compound®, contributing to the enhancement of humoral immunity. The exact receptors and initial signaling events triggered by this compound® are still under investigation, but it is hypothesized to involve pattern recognition receptors (PRRs) that sense the lipid components or the overall lipoplex structure.
Enhancement of Adaptive Immunity
The combination of efficient antigen delivery and innate immune activation by this compound® leads to a more robust adaptive immune response. Specifically, this compound® has been demonstrated to:
-
Increase Antibody Titers: Significantly boosts the production of antigen-specific antibodies.
-
Promote a Th1-biased Immune Response: While enhancing humoral immunity, this compound® appears to maintain or promote a Th1-type cellular immune response, which is characterized by the production of interferon-gamma (IFN-γ) and is important for clearing intracellular pathogens.
Experimental Protocols
In Vitro Transfection of Dendritic Cells (General Protocol)
Experimental Protocol: In Vitro DC Transfection
-
Cell Seeding: Seed dendritic cells in an appropriate culture plate and medium.
-
Complex Formation:
-
In a sterile tube, dilute the desired amount of pDNA in serum-free medium.
-
In a separate sterile tube, dilute the this compound® suspension in serum-free medium.
-
Combine the diluted pDNA and this compound® solutions and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection: Add the lipoplex solution dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Analysis: Analyze gene expression or other downstream effects at 24-72 hours post-transfection.
In Vivo Immunization in Mice
The following protocol outlines a general procedure for in vivo immunization of mice with a this compound®-formulated pDNA vaccine.
Experimental Protocol: Murine In Vivo Immunization
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
-
Vaccine Preparation: Prepare the this compound®-pDNA complex as described in section 2.3.
-
Administration:
-
Administer the vaccine formulation via intramuscular (IM) injection, typically into the tibialis anterior or quadriceps muscles.
-
The injection volume is typically 50-100 µL per mouse.
-
-
Vaccination Schedule: A common prime-boost strategy involves an initial immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Sample Collection and Analysis:
-
Collect blood samples at various time points to analyze serum antibody titers by ELISA.
-
At the end of the study, spleens can be harvested to assess T-cell responses (e.g., IFN-γ ELISpot).
-
Summary of Quantitative Data
The following table summarizes key quantitative data related to this compound® formulation and its effects in preclinical studies.
Table 4: Summary of Quantitative Data for this compound®
| Parameter | Value/Range | Context | Reference |
| Formulation | |||
| GAP-DMORIE:DPyPE Molar Ratio | 1:1 | Core composition | |
| Final pDNA Concentration | 1 mg/mL | Example in vivo formulation | |
| Final this compound® Concentration | 1.09 mg/mL | Example in vivo formulation | |
| pDNA nucleotide : Cationic Lipid Molar Ratio | 4:1 | Example in vivo formulation | |
| In Vivo Efficacy (Example) | |||
| Increase in Serum IgG Titers (gD2 pDNA, 100 µg dose) | Significant (P < 0.05) | Murine model of HSV-2 | |
| Survival Rate (0.1 µg FL gD2 pDNA + this compound® vs. pDNA alone) | 80% vs. 0% | Murine HSV-2 lethal challenge (500 LD50) | |
| Reduction in Vaginal HSV-2 DNA Copy Number (100 µg dose) | Significant | Murine model of HSV-2 |
Conclusion
This compound® is a well-characterized cationic liposomal adjuvant that has demonstrated significant potential in enhancing the immunogenicity of pDNA and protein-based vaccines. Its mechanism of action, involving efficient antigen delivery and the induction of key innate immune signals, leads to a robust and durable adaptive immune response. The detailed formulation and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel vaccine technologies. Further investigation into the precise molecular interactions and signaling pathways initiated by this compound® will undoubtedly contribute to the rational design of next-generation adjuvants and vaccine formulations.
References
Vaxfectin® for DNA Vaccine Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA vaccines represent a promising frontier in vaccinology, offering advantages in stability, safety, and the ability to elicit both humoral and cellular immunity. However, a significant challenge in their development has been achieving robust immunogenicity in larger animals and humans. Adjuvants are critical components in overcoming this hurdle, and Vaxfectin®, a cationic lipid-based formulation, has emerged as a potent adjuvant for enhancing the efficacy of DNA vaccines. This technical guide provides a comprehensive overview of this compound, its mechanism of action, detailed experimental protocols, and a summary of its performance in preclinical and clinical studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their DNA vaccine development programs.
Introduction to this compound®
This compound® is a proprietary adjuvant developed by Vical Incorporated, designed to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines.[1] It is a cationic lipid-based formulation that has demonstrated significant potential in preclinical and early-phase clinical studies to boost immunogenicity, particularly the antibody response, to a wide range of antigens.[2]
Composition
This compound® is composed of an equimolar mixture of a cationic lipid and a neutral co-lipid. While the precise proprietary components are not publicly disclosed, literature describes it as a cationic lipid formulation. This composition allows for the formation of liposomes that can be easily formulated with plasmid DNA.
Mechanism of Action
The adjuvant effect of this compound® is not primarily due to an increase in the transfection efficiency of DNA into cells.[2] Instead, it is believed to function through direct immunomodulation.[3]
Immunomodulatory Effects
This compound® has been shown to significantly enhance humoral immunity, leading to higher antibody titers, without compromising the Th1-biased cellular immune response characteristic of DNA vaccines. Studies in mice suggest that the enhancement of antibody production is dependent on Interleukin-6 (IL-6). This indicates that this compound® may stimulate innate immune pathways that lead to a cytokine environment conducive to B cell proliferation and differentiation into antibody-secreting plasma cells.
Proposed Signaling Pathway
While the exact signaling cascade initiated by this compound® is not fully elucidated, a putative pathway can be proposed based on its known effects. Upon intramuscular injection, the this compound®-pDNA complexes are likely recognized by antigen-presenting cells (APCs). The cationic nature of the lipid formulation may engage pattern recognition receptors (PRRs) on these cells, leading to their activation. This activation results in the production of pro-inflammatory cytokines, including IL-6. The increased IL-6 levels, in turn, promote the differentiation of B cells into plasma cells, leading to a significant increase in antigen-specific antibody production.
Quantitative Data Summary
This compound® has consistently demonstrated a significant enhancement of humoral immune responses in various preclinical models. The following tables summarize the key quantitative findings from published studies.
Antibody Response Enhancement
| Animal Model | Antigen | Fold Increase in Antibody Titer (this compound® vs. Naked pDNA) | Reference |
| Mice | Influenza Nucleoprotein (NP) | Up to 20-fold | |
| Rabbits | Not Specified | Up to 50-fold | |
| Mice | SIV Gag | Significantly higher (p=0.0052) | |
| Mice | HSV-2 gD2 | Significantly higher | |
| Rhesus Macaques | Measles H+F | Significantly higher (p=0.0001 for binding Ab, p=0.036 for neutralizing Ab) |
Table 1: Enhancement of Antibody Titers with this compound®
T-Cell Response
A key feature of this compound® is its ability to boost antibody responses without negatively impacting or altering the Th1-biased T-cell response, which is crucial for clearing virally infected cells.
| Animal Model | Antigen | Effect on T-Cell Response | Reference |
| Mice | Influenza NP | No diminishment of CTL response | |
| Mice | 5 different antigens | No effect on CTL or IFN-γ/IL-4 production | |
| Mice | SIV Gag | Similar levels of cellular immunity | |
| Rhesus Macaques | Measles H+F | IFN-γ-producing T cells not significantly improved |
Table 2: Effect of this compound® on T-Cell Responses
Dose-Sparing Effect and Challenge Studies
This compound® has been shown to have a dose-sparing effect, meaning a lower dose of pDNA is required to achieve a comparable or superior immune response compared to unadjuvanted pDNA. This has significant implications for vaccine manufacturing and cost.
| Animal Model | Antigen/Pathogen | Key Finding | Reference |
| Mice | Influenza NP | 1 µg pDNA with this compound® gave higher titers than 25 µg naked pDNA | |
| Mice | HSV-2 | 0.1 µg this compound®-formulated pDNA provided 80% survival vs. 0% for naked pDNA in a high-dose challenge | |
| Mice & Ferrets | H5N1 Influenza | Complete protection from lethal challenge | |
| Rhesus Macaques | SIV | Significantly lower peak and chronic viremia after challenge |
Table 3: Dose-Sparing and Protective Efficacy of this compound®-Adjuvanted DNA Vaccines
Experimental Protocols
The following section provides a generalized protocol for the formulation and administration of a this compound®-adjuvanted DNA vaccine, based on methodologies described in published studies. Researchers should optimize these protocols for their specific plasmid and animal model.
Formulation of this compound®-pDNA Complex
-
Preparation of Components:
-
This compound® is typically supplied as a dried lipid film in glass vials. Reconstitute the lipid film with sterile, preservative-free 0.9% sodium chloride to form a lipid suspension. The final concentration of the lipid suspension should be determined based on the desired lipid-to-DNA ratio.
-
Prepare the plasmid DNA encoding the antigen of interest in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or saline. The concentration of the pDNA should be accurately determined.
-
-
Complex Formation:
-
On the day of vaccination, allow both the this compound® lipid suspension and the pDNA solution to reach room temperature for a minimum of 2 hours, not exceeding 4 hours.
-
Aseptically add a specific volume of the this compound® suspension to the pDNA solution. For example, 0.7 mL of the adjuvant suspension can be added to the pDNA.
-
Gently mix the solution by inverting the vial several times to ensure a uniform suspension. Avoid vigorous vortexing, which can shear the lipid-pDNA complexes.
-
The formulated vaccine should be administered within 8 hours of preparation.
-
Administration Protocol (Murine Model)
-
Animals: 6-8 week old female BALB/c mice are commonly used.
-
Dose: Doses can range from 0.1 µg to 100 µg of pDNA per mouse.
-
Route of Administration: Intramuscular (IM) injection is the most common route.
-
Injection Volume: Administer a total volume of 50-100 µL per mouse. For IM injections, this is often split into two 25-50 µL injections, one in each quadriceps muscle.
-
Vaccination Schedule: A prime-boost regimen is typically employed, with vaccinations administered at day 0 and boosted at day 21 or 28.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a this compound®-adjuvanted DNA vaccine.
References
- 1. Safety and Immunogenicity of a Tetravalent Dengue DNA Vaccine Administered with a Cationic Lipid-Based Adjuvant in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Improvement of DNA vaccination by adjuvants and sophisticated delivery devices: vaccine-platforms for the battle against infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Vaxfectin®: A Technical Guide to its Immunostimulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaxfectin® is a proprietary cationic lipid-based adjuvant suspension that has demonstrated significant potential in enhancing the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines. Composed of a cationic lipid and a neutral co-lipid, this compound® forms complexes with antigens, facilitating their delivery to antigen-presenting cells (APCs) and augmenting the subsequent immune response. This technical guide provides an in-depth overview of the core immunostimulatory properties of this compound®, including its mechanism of action, quantitative effects on humoral and cellular immunity, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in vaccine research and development.
Core Immunostimulatory Properties
This compound® has been shown to be a versatile adjuvant, capable of boosting immune responses against a wide array of pathogenic antigens in preclinical models ranging from rodents to non-human primates, as well as in human clinical trials.[1] Its primary function is to enhance both humoral and cellular immunity when formulated with vaccine antigens.
Mechanism of Action
This compound®'s immunostimulatory effects are believed to be mediated through several mechanisms inherent to cationic liposomes. These include:
-
Enhanced Antigen Delivery: The positively charged liposomes electrostatically interact with negatively charged antigens, such as pDNA or certain proteins, forming stable complexes. This formulation protects the antigen from degradation and facilitates its uptake by APCs, such as dendritic cells (DCs) and macrophages.
-
Dendritic Cell Activation: Cationic liposomes, including those similar in composition to this compound®, have been shown to directly activate DCs.[2] This activation involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, which are crucial for the initiation of a robust adaptive immune response.[3][4]
-
Modulation of Antigen Presentation: By delivering the antigen efficiently to APCs, this compound® likely enhances both MHC class I and class II presentation, leading to the activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.
-
Potential Toll-Like Receptor (TLR) Engagement: While direct binding of this compound® to TLRs has not been explicitly detailed in the reviewed literature, cationic liposomes can act as delivery systems for TLR agonists and may possess intrinsic abilities to stimulate innate immune signaling pathways that could involve TLRs.[5] The plasmid DNA itself, delivered by this compound®, contains unmethylated CpG motifs that are known agonists for TLR9. The combined effect of the cationic liposome and the pDNA likely leads to a potent activation of innate immunity.
Signaling Pathway
The proposed signaling pathway for a this compound®-formulated pDNA vaccine involves the uptake of the lipid-DNA complex by an antigen-presenting cell, leading to the activation of innate immune signaling cascades and subsequent antigen presentation to T cells.
References
- 1. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of a TLR4 Agonist/Cationic Liposome Adjuvant on Varicella-Zoster Virus Glycoprotein E Vaccine Efficacy: Antigen Presentation, Uptake, and Delivery to Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TLR7/8 Agonist-Including DOEPC-Based Cationic Liposome Formulation Mediates Its Adjuvanticity Through the Sustained Recruitment of Highly Activated Monocytes in a Type I IFN-Independent but NF-κB-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Vaccination: Transfection and Activation of Dendritic Cells as Key Events for Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 3 agonist complexed with cationic liposome augments vaccine-elicited antitumor immunity by enhancing TLR3-IRF3 signaling and type I interferons in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Studies of Vaxfectin® Adjuvant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic lipid-based adjuvant developed by Vical Incorporated. It is designed to enhance the immunogenicity of co-administered antigens, particularly those delivered via plasmid DNA (pDNA) and, to a lesser extent, recombinant proteins. This technical guide provides a comprehensive overview of the preclinical data available for this compound®, focusing on its mechanism of action, formulation, and its demonstrated effects on humoral and cellular immunity in various animal models. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in utilizing this compound® as an adjuvant in their vaccine development programs.
This compound® is a formulation of the cationic lipid GAP-DMORIE and the neutral lipid DPyPE. This combination has been shown to be a potent adjuvant for a variety of vaccine candidates against infectious diseases. Preclinical studies have consistently demonstrated its ability to increase antibody titers and enhance T-cell responses, often with a dose-sparing effect for the antigen.
Data Presentation
The following tables summarize the quantitative data from various preclinical studies investigating the immunomodulatory effects of this compound®.
Table 1: Enhancement of Antibody Responses by this compound® Adjuvant
| Animal Model | Antigen/Vaccine Platform | Measurement | This compound® Group | Control Group (without this compound®) | Fold Increase | Reference |
| Mice | HSV-2 gD2 pDNA | Serum IgG Titer | Significantly higher (P<0.001) | Lower | Not specified | [1] |
| Mice | SIV gag pDNA | Anti-p27gag Antibody Titer | Significantly higher (p=0.0052) | Lower | Not specified | [2] |
| Rhesus Macaques | Measles Virus H+F pDNA | Neutralizing Antibody Titer | Higher | Lower | Not specified | [3] |
| Rhesus Macaques | Measles Virus H+F pDNA | Binding Antibody Titer | Higher (P=0.0001) | Lower | Not specified | [3] |
Table 2: Enhancement of T-Cell Responses by this compound® Adjuvant
| Animal Model | Antigen/Vaccine Platform | Measurement | This compound® Group | Control Group (without this compound®) | Fold Increase/Observation | Reference |
| Mice | SIV gag pDNA | IFN-γ ELISPOT (SFC/10^6 splenocytes) | Similar levels | Similar levels | No significant difference | [2] |
| Rhesus Macaques | Measles Virus H+F pDNA | IFN-γ-producing T-cells | Not improved | Baseline | No significant improvement |
Experimental Protocols
This compound®-pDNA Vaccine Formulation
This protocol describes the general procedure for formulating a plasmid DNA vaccine with this compound®.
Materials:
-
Plasmid DNA (pDNA) encoding the antigen of interest, diluted in 0.9% saline with 20 mM sodium phosphate, pH 7.2.
-
This compound® (lyophilized powder).
-
Sterile, pyrogen-free 0.9% saline.
-
Sterile, pyrogen-free water for injection.
-
Sterile, single-use vials and syringes.
Procedure:
-
Reconstitute the lyophilized this compound® with sterile 0.9% saline to the desired concentration. Vortex for 5 minutes to ensure complete dissolution.
-
Dilute the pDNA to the desired concentration in 0.9% saline with 20 mM sodium phosphate, pH 7.2.
-
To formulate the vaccine, gently stream the this compound® solution into the pDNA solution at a 1:1 volume ratio. This should be done slowly to ensure proper complex formation.
-
The final formulation should achieve a pDNA nucleotide to cationic lipid molar ratio of approximately 4:1.
-
Gently mix the final formulation by inverting the vial several times. Avoid vigorous vortexing.
-
The final vaccine formulation is ready for administration.
This compound®-pDNA Vaccine Formulation Workflow
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a general procedure for determining antigen-specific IgG titers in serum from vaccinated animals.
Materials:
-
96-well ELISA plates.
-
Recombinant antigen.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA).
-
Serum samples from vaccinated and control animals.
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Coat the wells of a 96-well plate with the recombinant antigen (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Serially dilute the serum samples in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value (e.g., 2-3 times the background).
IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay
This protocol describes a method for quantifying antigen-specific IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF-membrane ELISPOT plates.
-
Anti-IFN-γ capture antibody.
-
Sterile PBS.
-
Blocking solution (e.g., RPMI 1640 with 10% FBS).
-
Splenocytes or PBMCs from vaccinated and control animals.
-
Antigen-specific peptides or recombinant protein.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
ELISPOT plate reader.
Procedure:
-
Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Block the wells with blocking solution for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Add the cells to the wells (e.g., 2-5 x 10⁵ cells/well) along with the antigen-specific peptides or protein. Include positive (e.g., mitogen) and negative (medium only) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Wash the plate extensively with wash buffer.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol is for the detection of cytokine-producing T-cells by flow cytometry.
Materials:
-
Splenocytes or PBMCs.
-
Antigen-specific peptides or protein.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixable viability dye.
-
Antibodies for surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization buffer.
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Flow cytometer.
Procedure:
-
Stimulate the cells with antigen-specific peptides or protein in the presence of a protein transport inhibitor for 4-6 hours.
-
Wash the cells and stain with a fixable viability dye to exclude dead cells.
-
Stain for cell surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ and CD8+ T-cells producing specific cytokines.
Intracellular Cytokine Staining Workflow
Murine Model of Genital Herpes Simplex Virus 2 (HSV-2) Challenge
This protocol describes a lethal challenge model in female mice to assess vaccine efficacy.
Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
Procedure:
-
Seven and three days prior to challenge, subcutaneously inject mice with 2 mg of medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to infection.
-
On the day of challenge, anesthetize the mice and inoculate them intravaginally with a lethal dose of HSV-2 (e.g., 50 or 500 LD₅₀) in a small volume (e.g., 10-20 µL).
-
Monitor the mice daily for 14-21 days for signs of disease, including genital erythema, edema, hair loss, and neurological symptoms (hind-limb paralysis).
-
Assign a clinical score based on the severity of the symptoms (e.g., 0 = no signs, 4 = severe ulceration or paralysis).
-
Record survival daily.
-
Vaginal swabs can be taken at various time points post-challenge to quantify viral shedding by plaque assay or qPCR.
-
At the end of the study, dorsal root ganglia can be harvested to quantify latent viral DNA by qPCR.
Rhesus Macaque Model of Measles Virus Challenge
This protocol outlines a challenge study in rhesus macaques to evaluate vaccine-induced protection against measles.
Animals:
-
Juvenile or infant rhesus macaques, seronegative for measles virus.
Procedure:
-
Anesthetize the monkeys and challenge them with a wild-type measles virus strain via the intranasal or intratracheal route (e.g., 10⁴ TCID₅₀).
-
Monitor the animals daily for clinical signs of measles, including rash (morbilliform), fever, and viremia.
-
Collect blood samples at regular intervals to measure viral load (viremia) by co-cultivation with a susceptible cell line or by RT-qPCR.
-
Collect peripheral blood mononuclear cells (PBMCs) to assess anamnestic T-cell responses by ELISPOT or ICS.
-
Monitor for at least 14-21 days post-challenge.
-
Complete protection is defined as the absence of both rash and detectable viremia.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound® is not fully elucidated, but as a cationic lipid-based adjuvant, it is believed to engage the innate immune system to enhance the adaptive immune response. The proposed mechanism involves several steps:
-
Antigen Depot and Delivery: The cationic lipids in this compound® form complexes with the negatively charged pDNA or protein antigen. This complex can form a depot at the injection site, leading to a sustained release of the antigen and prolonged exposure to the immune system. The lipid formulation may also facilitate the uptake of the antigen by antigen-presenting cells (APCs).
-
Innate Immune Activation: Cationic lipids are known to be immunostimulatory. They can be recognized by pattern recognition receptors (PRRs) on innate immune cells, such as Toll-like receptors (TLRs) or NOD-like receptors (NLRs), although the specific receptors for this compound® have not been definitively identified. This recognition triggers a signaling cascade that leads to the activation of the innate immune system.
-
Inflammasome Activation: Some evidence suggests that cationic lipids can activate the NLRP3 inflammasome. This multi-protein complex, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
-
Cytokine and Chemokine Production: The activation of innate immune cells leads to the production and secretion of various pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines. These signaling molecules create an inflammatory microenvironment at the injection site, which is crucial for the recruitment and activation of other immune cells, including APCs.
-
Enhanced Antigen Presentation and T-Cell Priming: The recruited and activated APCs, such as dendritic cells, exhibit enhanced antigen uptake, processing, and presentation on MHC class I and class II molecules. They also upregulate co-stimulatory molecules (e.g., CD80, CD86). These mature APCs then migrate to the draining lymph nodes where they prime naive CD4+ and CD8+ T-cells, leading to a robust and specific adaptive immune response. The production of IFN-γ is a key indicator of a Th1-biased T-cell response, which is often enhanced by adjuvants.
Proposed Signaling Pathway of this compound® Adjuvant
Conclusion
The preclinical data for this compound® consistently demonstrate its potential as a potent adjuvant for both DNA and protein-based vaccines. Its ability to enhance humoral and, in some contexts, cellular immune responses, coupled with a favorable safety profile in animal models, makes it an attractive candidate for further clinical development. This technical guide provides a summary of the available preclinical information to aid researchers in their evaluation and potential application of this compound® in novel vaccine formulations. Further research is warranted to fully elucidate its mechanism of action and to optimize its use with a broader range of antigens and vaccine platforms.
References
- 1. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccination with this compound® adjuvanted SIV DNA induces long-lasting humoral immune responses able to reduce SIVmac251 Viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vaxfectin™ in Protein-Based Subunit Vaccines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-based subunit vaccines represent a significant advancement in vaccine technology, offering enhanced safety profiles compared to traditional live-attenuated or inactivated vaccines.[1][2] These vaccines utilize specific, purified antigenic components of a pathogen, such as proteins or polysaccharides, to elicit a targeted and protective immune response without introducing the entire pathogenic organism.[1][3][4] However, the high purity of these subunit antigens often results in lower immunogenicity, necessitating the inclusion of adjuvants to stimulate a robust and durable immune response.
Vaxfectin™ is a proprietary cationic lipid-based adjuvant developed to enhance the immunogenicity of vaccines, demonstrating utility with both plasmid DNA (pDNA) and protein-based vaccine platforms. As a versatile, next-generation adjuvant, this compound™ has shown promise in preclinical and clinical settings for its ability to significantly boost immune responses. This technical guide provides an in-depth overview of this compound™, its mechanism of action, and its application in the formulation and development of protein-based subunit vaccines, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Technology: this compound™ Composition and Formulation
This compound™ is a cationic lipid-based formulation. Specifically, it consists of an equimolar mixture of the cationic lipid GAP-DMORIE [(±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide)] and the neutral co-lipid DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine). This combination of a cationic and a neutral lipid allows for the formation of lipid-based particles that can be complexed with vaccine antigens.
The formulation process involves mixing the protein antigen with the this compound™ solution. The positively charged cationic lipids interact with the typically negatively charged protein antigens, facilitating the formation of a vaccine complex. This complex helps to protect the antigen and facilitates its delivery to antigen-presenting cells (APCs).
Mechanism of Action: Enhancing the Immune Response
While the precise mechanisms are not fully elucidated, this compound™ is understood to enhance the immune response through several synergistic actions. It is immunostimulatory and may not necessarily improve the transfection of myocytes directly after intramuscular injection but is thought to enhance the delivery to and transfection of other cells, such as antigen-presenting cells.
The proposed mechanisms include:
-
Depot Effect: The formulation may create a depot at the injection site, leading to a slow release of the antigen, which allows for sustained exposure to the immune system.
-
Enhanced Antigen Uptake: The lipid-based nature of this compound™ can facilitate the uptake of the antigen by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which are crucial for initiating the adaptive immune response.
-
Innate Immune Activation: this compound™ acts as an immunostimulant, likely activating innate immune pathways within APCs. This activation leads to the production of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ). These cytokines play a critical role in activating and directing the subsequent adaptive immune response, including the activation of B cells and their differentiation into antibody-producing plasma cells.
Preclinical and Clinical Data Overview
This compound™ has been evaluated in numerous preclinical models and several Phase 1 clinical trials, primarily with DNA vaccines, but these studies provide a strong foundation for its use with protein subunits. It has consistently demonstrated the ability to enhance both the magnitude and durability of the immune response.
Preclinical Immunogenicity Data
Studies in mice, rabbits, and non-human primates have shown that this compound™ can significantly increase antibody production, often by up to 100-fold compared to naked DNA, particularly at lower antigen doses. This dose-sparing effect is a critical advantage in vaccine development.
| Study Type | Animal Model | Antigen(s) | Key Findings | Reference |
| DNA Vaccine | Mice | SIV gag | This compound™ adjuvanted DNA induced significantly higher anti-p27gag antibody titers compared to DNA in PBS. | |
| DNA Vaccine | Mice | Influenza NP | Increased antibody titers up to 20-fold compared to pDNA alone. A 1 µg dose with this compound™ yielded higher titers than 25 µg of naked pDNA. | |
| DNA Vaccine | Rabbits | Influenza NP | Enhanced antibody titers up to 50-fold with standard needle injection. | |
| DNA Vaccine | Rhesus Macaques | Measles Virus H and F proteins | This compound™ improved antibody and T-cell responses. Induced sustained neutralizing antibodies and protected against rash and viremia upon challenge. | |
| DNA Vaccine | Rhesus Macaques | Dengue Virus prM and E genes | Significantly increased anti-dengue neutralizing antibody responses and provided significant protection against dengue-2 virus challenge. | |
| Protein Vaccine | Mice/Ferrets | Seasonal/Pandemic Influenza (Vero cell-derived) | Evaluation of this compound™ to increase humoral and cell-mediated immune responses to split trivalent and whole virus monovalent influenza vaccines. |
Clinical Safety and Immunogenicity Data
Phase 1 clinical trials have primarily focused on this compound™-adjuvanted DNA vaccines, establishing a favorable safety profile.
| Trial Phase | Vaccine Type | Antigen(s) | Population | Key Safety Findings | Key Immunogenicity Findings | Reference |
| Phase 1 | DNA Vaccine | H5N1 Influenza | Healthy Volunteers | Well-tolerated. | Resulted in durable immune responses within the predicted protective range. | |
| Phase 1 | DNA Vaccine | Tetravalent Dengue (TVDV) | 40 Healthy Volunteers | Safe and well-tolerated. Most common AEs were mild/moderate injection site pain and tenderness, fatigue, headache, and myalgias. No serious AEs. | Elicited predominantly anti-dengue T-cell IFNγ responses in a dose-related fashion. Minimal antibody responses were observed. |
Experimental Protocols
The following section details generalized methodologies for key experiments involving this compound™-adjuvanted protein subunit vaccines, synthesized from published studies.
Vaccine Formulation Protocol
-
Reagent Preparation: Allow this compound™ and the protein antigen solution (in a suitable buffer like PBS) to equilibrate to room temperature.
-
Dilution (if necessary): Dilute the protein antigen to the desired concentration in the formulation buffer.
-
Mixing: Add the this compound™ solution to the diluted antigen solution. The ratio of adjuvant to antigen must be optimized for each specific protein. For DNA vaccines, a 1:1 mass ratio is often used as a starting point.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for complex formation.
-
Administration: The formulated vaccine should be administered within a validated time frame (e.g., within 8 hours) to ensure stability and potency.
Animal Immunization Protocol
-
Animal Model: BALB/c mice or rhesus macaques are commonly used models.
-
Route of Administration: Intramuscular (IM) injection into the quadriceps or deltoid muscle is a standard route.
-
Dosage: Determine the dose of the protein antigen and this compound™ based on dose-ranging studies. Doses can range from low micrograms to milligrams depending on the antigen and model.
-
Immunization Schedule: A typical prime-boost regimen involves an initial immunization (Day 0) followed by one or two booster immunizations at set intervals (e.g., Day 21/28 and Day 84).
-
Control Groups: Include control groups receiving the antigen alone (without this compound™), this compound™ alone, and a vehicle control (e.g., PBS).
Immunological Assay Protocols
-
Plate Coating: Coat 96-well ELISA plates with the specific protein antigen at a predetermined concentration (e.g., 1-5 µg/mL) in a coating buffer overnight at 4°C.
-
Washing and Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat milk) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of serum samples collected from immunized animals to the wells and incubate for 1-2 hours.
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG (e.g., anti-mouse IgG-HRP) and incubate for 1 hour.
-
Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal above a predetermined cutoff value.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight.
-
Cell Plating and Stimulation: Wash and block the plate. Add the prepared cells to the wells and stimulate them with the specific protein antigen or relevant peptide pools. Include positive (e.g., mitogen) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-ALP).
-
Spot Development: Add a substrate solution that precipitates to form spots at the sites of cytokine secretion.
-
Analysis: Wash and dry the plate. Count the number of spots in each well using an automated ELISPOT reader. Results are expressed as spot-forming cells (SFC) per million cells.
Logical Framework for Adjuvant Activity
The efficacy of this compound™ as an adjuvant in a protein-based subunit vaccine is based on the logical interplay between its components and the host immune system.
Conclusion
This compound™ stands out as a promising adjuvant platform for protein-based subunit vaccines. Its cationic lipid formulation is designed to enhance antigen delivery and stimulate the innate immune system, leading to significantly augmented humoral and cellular immune responses. The dose-sparing capability and favorable safety profile observed in numerous studies underscore its potential to improve the efficacy and production feasibility of next-generation vaccines. For researchers and developers in the field, this compound™ offers a versatile and potent tool to overcome the inherent immunogenicity challenges of highly purified subunit antigens, paving the way for more effective vaccines against a wide range of infectious diseases.
References
- 1. Subunit vaccine - Wikipedia [en.wikipedia.org]
- 2. Synthetic protein conjugate vaccines provide protection against Mycobacterium tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.cdc.gov [archive.cdc.gov]
- 4. Preclinical developments in the delivery of protein antigens for vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Vaxfectin®: A Technical Guide to its History, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic lipid-based adjuvant developed by Vical Incorporated. It has been investigated as a versatile platform technology to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines for a range of infectious diseases. This technical guide provides an in-depth overview of the history, development, and immunological mechanism of this compound®, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
History and Development
This compound® emerged from the need for potent and safe adjuvants to improve the efficacy of modern vaccines, particularly nucleic acid-based vaccines which often exhibit modest immunogenicity on their own. Developed by Vical Incorporated, this compound® was designed to be a next-generation adjuvant with broad applicability.[1][2]
The development of this compound® has progressed through comprehensive preclinical assessments to clinical trials. Initial studies focused on its utility with pDNA vaccines, demonstrating its ability to significantly boost immune responses against various pathogenic antigens in animal models ranging from rodents to non-human primates.[1] Subsequently, its potential as an adjuvant for protein- and peptide-based vaccines was also explored.[1]
A significant milestone in its clinical development was its inclusion in a Phase 1 clinical trial for an H5N1 influenza pDNA vaccine.[1] This trial, along with others for indications such as dengue fever, demonstrated that this compound®-adjuvanted vaccines were generally well-tolerated and could elicit durable immune responses.
Development Timeline of this compound®
References
An In-depth Technical Guide on Vaxfectin®: Core Intellectual Property and Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic lipid-based adjuvant developed by Vical Incorporated, designed to enhance the immunogenicity of both plasmid DNA (pDNA) and protein-based vaccines.[1] As a synthetic adjuvant, it represents a significant advancement over traditional aluminum-based adjuvants by offering a versatile platform to potentiate immune responses against a wide array of pathogens and cancer antigens.[1][2] This document provides a technical overview of the core intellectual property surrounding this compound®, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
This compound®: Intellectual Property Landscape
Vical Incorporated has established a robust patent portfolio for this compound®, securing intellectual property rights across major global markets. The patents broadly cover three critical areas: the composition of matter, methods of use, and specific vaccine formulations incorporating the adjuvant.
Core Patent Claims:
-
Composition of Matter: Patents protect the novel cationic lipid/co-lipid formulation that constitutes this compound®.[2][3] This includes the specific chemical structures of the lipid components and their relative concentrations.
-
Methods of Use: The intellectual property extends to the use of this compound® as an adjuvant for both conventional protein/peptide vaccines and nucleic acid-based vaccines (DNA and RNA).
-
Specific Formulations: Patents have been granted for vaccines targeting a range of diseases where this compound® is a key component of the formulation. This includes vaccines for infectious diseases like Cytomegalovirus (CMV), Herpes Simplex Virus type 2 (HSV-2), and influenza, as well as cancer immunotherapies.
This comprehensive patent strategy protects the core innovation and its diverse applications in vaccine development. The key patents are held in major markets including the United States, Europe, Canada, and Japan.
Proposed Mechanism of Action
This compound® is believed to enhance immune responses through a multi-faceted mechanism typical of cationic lipid adjuvants. It facilitates improved antigen delivery and stimulates the innate immune system, creating a potent inflammatory environment that shapes a robust and durable adaptive immune response.
Key Mechanistic Steps:
-
Antigen Depot and Delivery: The cationic lipid formulation complexes with the negatively charged antigen (like pDNA or certain proteins), forming nanoparticles. This complex creates a depot at the injection site, allowing for the slow release of the antigen. It may also improve the transfection of antigen-presenting cells (APCs) or facilitate direct delivery to these cells.
-
Innate Immune Activation: this compound® is immunostimulatory. It is thought to activate innate immune pathways, potentially through pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and chemokines such as IL-6 and IFN-γ.
-
APC Recruitment and Maturation: The localized inflammatory response recruits immune cells, including dendritic cells and macrophages, to the injection site. The adjuvant promotes the uptake and processing of the antigen by these APCs.
-
Enhanced T and B Cell Priming: Activated APCs migrate to the draining lymph nodes where they present the antigen to naive T cells. This leads to the activation and differentiation of antigen-specific T helper cells and cytotoxic T lymphocytes. The enhanced T cell help, in turn, promotes the activation and differentiation of B cells into antibody-producing plasma cells, leading to a stronger humoral response.
Quantitative Data Summary
This compound® has consistently demonstrated a significant dose-sparing effect and an ability to enhance humoral immunity across numerous preclinical studies. The following tables summarize key quantitative findings.
Table 1: Adjuvant Effect on Antibody Response in Rhesus Macaques (Measles DNA Vaccine) Study Objective: To assess if this compound® could improve antibody responses to a measles virus H+F DNA vaccine at lower doses.
| Vaccination Group (n=macaques) | DNA Dose | Adjuvant | Route | Mean Neutralizing Antibody Titer | Mean Binding Antibody Titer |
|---|---|---|---|---|---|
| Group 1 | 20 µg | This compound® | ID | Significantly Higher (p=0.036) | Significantly Higher (p=0.0001) |
| Group 2 | 100 µg | This compound® | ID | than DNA + PBS | than DNA + PBS |
| Group 3 | 100 µg | This compound® | IM | ||
| Group 4 | 100 µg | PBS | IM | Baseline | Baseline |
Data adapted from a study in juvenile rhesus macaques. This compound® demonstrated a significant dose-sparing effect, with a 20 µg dose eliciting superior antibody responses compared to a 100 µg unadjuvanted dose.
Table 2: Efficacy in Murine Model of Genital Herpes (HSV-2 DNA Vaccine) Study Objective: To evaluate the protective efficacy of a this compound®-formulated HSV-2 gD2 DNA vaccine against a lethal viral challenge.
| Vaccination Group | DNA Dose | Adjuvant | Challenge Dose | Survival Rate | Reduction in Viral Latency (DRG) |
|---|---|---|---|---|---|
| FL gD2 pDNA | 0.1 µg | This compound® | 50 LD₅₀ | Significantly Better (p<0.0001) | N/A |
| FL gD2 pDNA | 0.1 µg | None | 50 LD₅₀ | Baseline | N/A |
| FL gD2 pDNA | 0.1 µg | This compound® | 500 LD₅₀ | 80% | N/A |
| FL gD2 pDNA | 0.1 µg | None | 500 LD₅₀ | 0% | N/A |
| FL gD2 pDNA | 100 µg | This compound® | 50/500 LD₅₀ | 100% | Significant Reduction (p=0.007) |
| FL gD2 pDNA | 100 µg | None | 50/500 LD₅₀ | 100% | Baseline |
Data adapted from a study in mice. This compound® significantly improved survival at low antigen doses and reduced latent viral load in the dorsal root ganglia (DRG) at higher doses.
Table 3: Immunogenicity in Non-Human Primates (Dengue DNA Vaccine) Study Objective: To assess the enhancement of neutralizing antibody responses by this compound® for a tetravalent dengue DNA vaccine (TVDV).
| Vaccination Group | Vaccine | Adjuvant | Outcome |
|---|---|---|---|
| Test Group | TVDV | This compound® | Significantly increased anti-dengue neutralizing antibody responses. |
| Control Group | TVDV | None | Baseline antibody response. |
Data from a non-human primate study which led to a Phase 1 clinical trial. The study highlighted this compound®'s ability to significantly boost the desired humoral response.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon prior research. The following are generalized protocols based on published studies involving this compound®.
Vaccine Formulation Protocol
Objective: To prepare a stable complex of plasmid DNA and this compound® for immunization.
Materials:
-
Plasmid DNA (antigen) at a stock concentration (e.g., 1-10 mg/mL) in a suitable buffer (e.g., Tris-EDTA).
-
This compound® adjuvant suspension.
-
Sterile, nuclease-free buffer for dilution (e.g., Phosphate-Buffered Saline (PBS) or Saline).
-
Sterile, low-adhesion polypropylene tubes.
Procedure:
-
Component Equilibration: Allow this compound® and pDNA solutions to equilibrate to room temperature for a minimum of 20-30 minutes.
-
Dilution (if necessary): Separately dilute the required amount of pDNA and this compound® to the desired concentration using the sterile buffer. The final volume for injection (e.g., 1 mL) and the final concentrations must be calculated beforehand.
-
Complexation: Add the diluted this compound® suspension to the diluted pDNA solution. Note: The order of addition may be critical and should be consistent. Mix gently by pipetting or brief vortexing. Avoid vigorous agitation which can shear the components.
-
Incubation: Allow the mixture to incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for stable complex formation.
-
Administration: The formulated vaccine should be administered within a validated time frame (e.g., within 4-8 hours) to ensure stability and potency.
Immunization and Challenge Protocol (Murine Model)
Objective: To assess vaccine efficacy by immunizing animals and subsequently challenging them with a pathogen.
Animals:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
Procedure:
-
Immunization Schedule:
-
Administer the prepared vaccine formulation (e.g., 50-100 µL) via intramuscular (IM) injection into the quadriceps or intradermal (ID) injection at the base of the tail.
-
Perform immunizations at Day 0 and provide a boost at Day 21 or Day 28.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleed at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, Day 35) to analyze antibody responses.
-
-
Pathogen Challenge:
-
At a set time point after the final boost (e.g., 2-4 weeks), challenge the immunized mice and a control group (receiving PBS or adjuvant alone) with a lethal or sub-lethal dose of the target pathogen (e.g., intravaginal HSV-2).
-
-
Efficacy Assessment:
-
Monitor animals daily for clinical signs of disease (e.g., weight loss, morbidity) and survival for a defined period (e.g., 21 days).
-
At the endpoint, or at specific times post-challenge, collect tissues (e.g., spleen, lymph nodes, dorsal root ganglia) for analysis of viral load, T-cell responses (via ELISpot or intracellular cytokine staining), and latent infection.
-
References
Vaxfectin's Role in Humoral Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic lipid-based adjuvant developed to enhance the immunogenicity of plasmid DNA (pDNA) and protein-based vaccines. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its well-documented role in augmenting humoral immunity. The information presented herein is a synthesis of preclinical and clinical data, intended to inform researchers and drug development professionals on the formulation, experimental evaluation, and immunological effects of this potent adjuvant.
This compound® is composed of an equimolar mixture of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral co-lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE). This formulation facilitates the condensation of negatively charged pDNA into lipoplexes, which not only protects the genetic material from degradation but also enhances its delivery and subsequent immune recognition.
Core Mechanism: Enhancement of Humoral Immunity
This compound® has consistently demonstrated a significant capacity to increase antibody responses to a wide array of antigens encoded by pDNA vaccines. This enhancement is characterized by higher antibody titers, a dose-sparing effect for the pDNA vaccine, and the induction of long-lasting humoral immune responses.
Quantitative Data on Humoral Response Enhancement
The adjuvant effects of this compound® have been quantified in numerous preclinical studies across different animal models and against various antigens. The following tables summarize key findings.
Table 1: Enhancement of Antigen-Specific Antibody Titers
| Animal Model | Antigen | Fold Increase in Antibody Titer (this compound®-pDNA vs. pDNA alone) | Duration of Enhanced Titer | Citation(s) |
| Mice | Influenza Nucleoprotein (NP) | Up to 20-fold | At least 9 months | [1][2] |
| Rabbits | Influenza Nucleoprotein (NP) | Up to 50-fold | Not Specified | [1][2] |
| Mice | Herpes Simplex Virus-2 (HSV-2) gD2 | Significantly higher (P<0.001) | Not Specified | |
| Rhesus Macaques | Measles Virus H and F proteins | Significantly higher (P=0.0001 for binding Ab; P=0.036 for neutralizing Ab) | At least 18 months | |
| Rhesus Macaques | SIV Gag and Env | Significantly higher | Approximately 2 years | [3] |
Table 2: Impact on B-Cell and Plasma Cell Populations
| Animal Model | Antigen | Effect on B-Cell/Plasma Cell Population | Fold Increase | Citation(s) |
| Mice | Influenza Nucleoprotein (NP) | Increased number of NP-specific plasma cells in bone marrow | 3- to 5-fold |
Signaling and Immunological Pathways
While the precise upstream molecular interactions of this compound® with the innate immune system are not fully elucidated, it is understood that as a cationic lipid formulation, it stimulates innate immune responses that create a pro-inflammatory environment conducive to the development of a robust adaptive immune response. A key identified component of this pathway is the cytokine Interleukin-6 (IL-6), as studies have shown the antibody-enhancing effect of this compound® to be IL-6 dependent.
The proposed general mechanism involves the administration of the this compound®-pDNA complex, which is then taken up by antigen-presenting cells (APCs) such as dendritic cells. The this compound® component is believed to act as a danger signal, triggering innate immune signaling within the APC. This leads to the production of pro-inflammatory cytokines, including IL-6. This cytokine environment, in turn, promotes the differentiation of B-cells into antibody-secreting plasma cells, resulting in an amplified humoral immune response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the evaluation of this compound®.
This compound®-pDNA Formulation Protocol
-
Preparation of this compound® : this compound® is typically prepared as a dried lipid film from an equimolar chloroform solution of GAP-DMORIE and DPyPE. The solvent is evaporated under nitrogen, and the film is placed under a vacuum overnight.
-
Rehydration : The dried lipid film is rehydrated with a suitable aqueous solution, such as 0.9% NaCl, to form liposomes.
-
Complexation with pDNA : The pDNA, diluted in a suitable buffer (e.g., 0.9% saline, 20 mM sodium phosphate, pH 7.2), is mixed with the this compound® liposome solution. This is often done by gently adding the lipid solution to the pDNA solution at a 1:1 volume ratio. The final pDNA nucleotide to cationic lipid molar ratio is typically around 4:1.
Murine Immunization Protocol
-
Animals : BALB/c mice are commonly used.
-
Vaccine Preparation : The this compound®-pDNA formulation is prepared as described above. The final concentration is adjusted with a sterile buffer like PBS to achieve the desired pDNA dose per injection volume.
-
Administration : Mice are typically injected intramuscularly (IM), often bilaterally in the quadriceps muscles with a total volume of 100 µl per mouse (50 µl per leg).
-
Immunization Schedule : A common schedule involves three immunizations on days 0, 14, and 28.
-
Sample Collection : Blood samples are collected at specified time points post-immunization for antibody titer analysis. Spleen and bone marrow may be harvested for cellular immunology assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Plate Coating : 96-well microtiter plates are coated with the antigen of interest at a predetermined concentration in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing : Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking : Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at 37°C.
-
Sample Incubation : Serial dilutions of serum samples from immunized animals are added to the wells and incubated.
-
Secondary Antibody Incubation : After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG is added and incubated.
-
Detection : The substrate (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
Analysis : The optical density is read using a microplate reader, and antibody titers are determined as the reciprocal of the highest dilution giving a signal above a defined cutoff.
Enzyme-Linked Immunospot (ELISPOT) Assay for Plasma Cells
-
Plate Preparation : PVDF-membrane 96-well plates are pre-wetted with 70% ethanol, washed with PBS, and then coated with the antigen of interest overnight at 4°C.
-
Blocking : Plates are washed and blocked with a suitable medium (e.g., T-cell medium with 10% serum) for at least 2 hours at 37°C.
-
Cell Plating : A single-cell suspension of bone marrow or spleen cells from immunized animals is prepared. Cells are added to the wells in serial dilutions.
-
Incubation : Plates are incubated for 16-20 hours at 37°C in a 5% CO2 incubator to allow antibody-secreting cells to form spots.
-
Detection : Cells are discarded, and the plates are washed. A biotinylated detection antibody specific for the host species' IgG is added and incubated. This is followed by incubation with an enzyme-avidin complex (e.g., streptavidin-alkaline phosphatase).
-
Spot Development : A precipitating substrate is added, leading to the formation of colored spots at the sites of antibody secretion.
-
Analysis : The plates are washed and dried, and the spots are counted using an automated ELISPOT reader. Results are expressed as the number of spot-forming cells (SFCs) per million plated cells.
Conclusion
This compound® is a potent adjuvant that significantly enhances humoral immunity to pDNA vaccines. Its mechanism of action, while not fully elucidated at the initial receptor level, involves the stimulation of innate immune pathways, leading to an IL-6-dependent increase in B-cell differentiation and antibody production. The quantitative data from multiple preclinical models consistently demonstrate its efficacy in boosting both the magnitude and duration of the antibody response. The detailed protocols provided in this guide offer a framework for researchers to incorporate and evaluate this compound® in their own vaccine development programs. Further investigation into the precise interactions of this compound® with pattern recognition receptors will undoubtedly provide a more complete understanding of its adjuvant activity and may pave the way for the rational design of next-generation vaccine adjuvants.
References
- 1. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 2. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 3. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Vaxfectin® Formulation with Plasmid DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a cationic lipid-based adjuvant designed to enhance the immunogenicity of plasmid DNA (pDNA) vaccines.[1][2] Unlike some delivery vehicles, its primary mechanism of action is not to increase in vivo transfection efficiency but rather to directly modulate and stimulate immune pathways.[3][4] This results in a more robust and durable immune response, particularly a significant increase in antibody titers, to the antigen encoded by the plasmid DNA.[5] this compound® has been successfully utilized in various animal models, including mice, rabbits, and non-human primates, to augment the immune response to DNA vaccines for a range of infectious diseases.
These application notes provide a detailed protocol for the formulation of this compound® with plasmid DNA and summarize key experimental data from preclinical studies.
Data Presentation
Table 1: Enhancement of Humoral Immune Response in Mice
| Plasmid DNA Antigen | pDNA Dose | This compound® Dose | Key Finding | Reference |
| Influenza Nucleoprotein (NP) | 1 µg | Not specified | Higher anti-NP titers than 25 µg of naked pDNA. | |
| Influenza Nucleoprotein (NP) | Not specified | Not specified | Up to a 20-fold increase in antibody titers compared to pDNA alone. | |
| SIV gag | 100 µg | Formulated | Higher humoral immune responses compared to unadjuvanted DNA. | |
| HSV-2 gD2 | 0.1 µg | Formulated | 80% survival in a high viral challenge model compared to 0% with pDNA alone. | |
| HSV-2 gD2 | 100 µg | Formulated | Significantly reduced HSV-2 DNA copy number compared to pDNA alone. |
Table 2: Immunogenicity in Rabbits and Non-Human Primates
| Animal Model | Plasmid DNA Antigen | Key Finding | Reference |
| Rabbits | Not specified | Up to a 50-fold enhancement in antibody titers with needle and syringe injection. | |
| Non-human primates (Macaques) | Measles Virus | Significantly enhanced antibody response. | |
| Non-human primates (Macaques) | SIV gag and env | Induced robust and long-lasting humoral immune responses, including neutralizing antibodies. | |
| Non-human primates (Macaques) | Measles Virus | Elicited protective levels of neutralizing antibodies and complete protection from challenge. |
Experimental Protocols
Preparation of this compound®-pDNA Complex
This protocol is based on methodologies described in published research. Researchers should optimize the formulation for their specific plasmid and application.
Materials:
-
Plasmid DNA (pDNA) of high purity (A260/A280 ratio of 1.7–1.9)
-
This compound® reagent
-
Sterile, endotoxin-free 0.9% saline or 20 mM sodium phosphate, pH 7.2
-
Sterile microcentrifuge tubes or other appropriate sterile vials
Protocol:
-
pDNA Preparation:
-
Ensure the pDNA is of high quality and free from contaminants. The use of an endotoxin-free purification kit is highly recommended.
-
Dilute the pDNA to a working concentration of 2 mg/mL in sterile saline or sodium phosphate buffer.
-
-
This compound® Preparation:
-
If this compound® is provided as a dried lipid film, it needs to be rehydrated. Follow the manufacturer's specific instructions for rehydration.
-
The final concentration of the rehydrated this compound® should be 2.18 mg/mL.
-
-
Complex Formation:
-
In a sterile tube, add the desired volume of the 2 mg/mL pDNA solution.
-
Gently stream an equal volume of the 2.18 mg/mL this compound® solution into the pDNA solution while gently mixing. Do not vortex. Gentle pipetting or flicking the tube is recommended.
-
This 1:1 volume ratio will result in a final concentration of 1 mg/mL pDNA and 1.09 mg/mL this compound®.
-
The resulting pDNA nucleotide to cationic lipid molar ratio will be approximately 4:1.
-
Allow the complex to incubate at room temperature for 5 to 20 minutes to ensure stable complex formation.
-
-
Administration:
-
The this compound®-pDNA complex is now ready for in vivo administration (e.g., intramuscular injection).
-
For lower dose injections, the formulation can be diluted with sterile PBS as required.
-
In Vivo Murine Immunization and Challenge Study (Example)
This protocol is a generalized example based on common practices in DNA vaccination studies.
Materials:
-
This compound®-pDNA complex (prepared as described above)
-
6-8 week old BALB/c mice
-
Sterile syringes and needles for intramuscular injection
-
Challenge agent (e.g., infectious virus)
-
Materials for sample collection (e.g., blood for serum, spleen for splenocytes)
Protocol:
-
Animal Handling and Grouping:
-
Acclimate mice to the facility for at least one week prior to the experiment.
-
Divide mice into experimental groups (e.g., this compound®-pDNA, pDNA alone, this compound® alone, PBS control). A typical group size is 5-10 mice.
-
-
Immunization Schedule:
-
Administer a 50-100 µL injection of the prepared formulation into each of the bilateral tibialis anterior muscles.
-
A typical prime-boost regimen involves immunizations at week 0 and week 4.
-
-
Monitoring Immune Responses:
-
Collect blood samples at specified time points (e.g., 2 weeks post-final immunization) to assess antibody responses (e.g., via ELISA).
-
At the end of the study, spleens can be harvested to measure cellular immune responses (e.g., via ELISPOT or intracellular cytokine staining).
-
-
Viral Challenge (if applicable):
-
Two to four weeks after the final immunization, challenge the mice with a lethal or pathogenic dose of the relevant virus.
-
Monitor the animals for signs of disease and survival over a defined period (e.g., 21 days).
-
Visualizations
Caption: Workflow for this compound®-pDNA complex formulation.
Caption: Proposed mechanism of this compound® as an immune adjuvant.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of DNA vaccination by adjuvants and sophisticated delivery devices: vaccine-platforms for the battle against infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound Adjuvant with DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins Protects Juvenile and Infant Rhesus Macaques against Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccination with this compound® adjuvanted SIV DNA induces long-lasting humoral immune responses able to reduce SIVmac251 Viremia - PMC [pmc.ncbi.nlm.nih.gov]
Vaxfectin® Administration in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a cationic lipid-based adjuvant designed to enhance the immunogenicity of plasmid DNA (pDNA) and protein-based vaccines.[1] Its ability to boost both humoral and cellular immune responses has been demonstrated in various preclinical models, including mice.[2][3] This document provides detailed application notes and protocols for the administration of this compound®-formulated vaccines in mice via several common routes: intramuscular, subcutaneous, intradermal, and intranasal. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound®-adjuvanted vaccine candidates.
Data Presentation: Quantitative Outcomes of this compound® Administration
The majority of published studies on this compound® in mice have utilized the intramuscular route of administration. The following tables summarize key quantitative data from these studies, highlighting the adjuvant's capacity to enhance immune responses and protective efficacy. Data for other administration routes with this compound® is limited in the current literature.
Table 1: Antibody Responses Following Intramuscular Administration of this compound®-Adjuvanted pDNA Vaccines in Mice
| Vaccine Antigen | pDNA Dose | This compound® Formulation | Antibody Titer Enhancement (vs. pDNA alone) | Mouse Strain | Reference |
| Influenza Nucleoprotein (NP) | 1 µg | This compound®-pDNA complex | Up to 20-fold increase in anti-NP titers | BALB/c | [4] |
| Herpes Simplex Virus 2 (HSV-2) gD | 100 µg | 1.09 mg/mL this compound® | Significantly higher IgG titers (p=0.026 for FL gD2) | BALB/c | [2] |
| Simian Immunodeficiency Virus (SIV) gag | 100 µg | This compound®-adjuvanted | Significantly higher anti-p27gag antibody titers (p=0.0052) | BALB/c |
Table 2: Protective Efficacy Following Intramuscular Administration of this compound®-Adjuvanted pDNA Vaccines in Mice
| Vaccine Antigen | Challenge Model | pDNA Dose | This compound® Formulation | Survival Rate (this compound® group vs. control) | Mouse Strain | Reference |
| Herpes Simplex Virus 2 (HSV-2) gD | Vaginal challenge with 50 LD₅₀ HSV-2 | 0.1 µg | This compound®-pDNA complex | 100% vs. 10% (pDNA alone) | BALB/c | |
| Herpes Simplex Virus 2 (HSV-2) gD | Vaginal challenge with 500 LD₅₀ HSV-2 | 0.1 µg | This compound®-pDNA complex | 80% vs. 0% (pDNA alone) | BALB/c | |
| Influenza NP + M2 | Lethal H3N2 influenza virus challenge | 20 µg | This compound®-formulated | Higher level of protection compared to pDNA alone | Not Specified |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound®-pDNA formulations and their administration to mice via intramuscular, subcutaneous, intradermal, and intranasal routes.
Protocol 1: Preparation of this compound®-pDNA Formulation
This protocol is adapted from methodologies described in studies utilizing this compound® for pDNA vaccine delivery.
Materials:
-
This compound® (provided as a dried lipid film in vials)
-
Plasmid DNA (pDNA) encoding the antigen of interest, diluted in 0.9% saline, 20 mM sodium phosphate, pH 7.2
-
Sterile, pyrogen-free 0.9% Sodium Chloride for Injection, USP
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
-
Micropipettes and sterile tips
Procedure:
-
On the day of administration, allow the this compound® vial containing the dried lipid film to equilibrate to room temperature.
-
Reconstitute the dried this compound® lipid film with an appropriate volume of 0.9% Sodium Chloride to achieve the desired concentration (e.g., 2.18 mg/mL).
-
Gently swirl the vial to ensure complete dissolution of the lipid film, avoiding vigorous shaking or vortexing to prevent foaming. The resulting solution should be a uniform suspension.
-
In a separate sterile vial, dilute the pDNA to twice the final desired concentration in 0.9% saline, 20 mM sodium phosphate, pH 7.2.
-
To form the this compound®-pDNA complex, gently add an equal volume of the pDNA solution to the reconstituted this compound® solution. For example, to achieve a final concentration of 1 mg/mL pDNA and 1.09 mg/mL this compound®, mix equal volumes of 2 mg/mL pDNA solution and 2.18 mg/mL this compound® solution.
-
Mix the formulation by gently inverting the vial several times. Do not vortex.
-
The final pDNA nucleotide to cationic lipid molar ratio should be optimized for the specific application; a 4:1 ratio has been reported to be effective.
-
For lower dose concentrations, the final formulation can be diluted with sterile PBS to the desired concentration.
-
Use the prepared formulation within a few hours of preparation.
Protocol 2: Intramuscular (IM) Administration
Intramuscular administration is a commonly used and effective route for this compound®-adjuvanted vaccines in mice, leading to robust systemic immune responses.
Materials:
-
Prepared this compound®-pDNA formulation
-
Sterile insulin syringes with a 28-30 gauge needle
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Restrain the mouse securely. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.
-
Identify the injection site, which is typically the quadriceps muscle of the hind limb.
-
Swab the injection site with 70% ethanol and allow it to air dry.
-
Insert the needle into the quadriceps muscle at approximately a 90-degree angle. Be careful to avoid the femur and the sciatic nerve.
-
Slowly inject the desired volume of the this compound®-pDNA formulation. A typical total injection volume per mouse is 100 µL, administered as two 50 µL injections, one in each hind limb.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions at the injection site.
Protocol 3: Subcutaneous (SC) Administration
Subcutaneous injection is a less invasive alternative to intramuscular injection and is suitable for larger volumes.
Materials:
-
Prepared this compound®-pDNA formulation
-
Sterile syringes with a 25-27 gauge needle
-
70% ethanol
Procedure:
-
Restrain the mouse by scruffing the loose skin over the shoulders.
-
Lift the skin to form a "tent."
-
Swab the base of the skin tent with 70% ethanol.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If no blood appears, proceed with the injection.
-
Inject the desired volume of the formulation. The maximum recommended volume per site is typically 100-200 µL.
-
Withdraw the needle and gently massage the area to help disperse the injected volume.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 4: Intradermal (ID) Administration
Intradermal injections deliver the vaccine directly into the dermis, which is rich in antigen-presenting cells. This route may allow for dose-sparing.
Materials:
-
Prepared this compound®-pDNA formulation
-
Sterile insulin syringes with a 27-30 gauge needle
-
Electric clippers
-
70% ethanol
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave a small area of fur on the flank or the base of the tail to expose the skin.
-
Clean the shaved area with 70% ethanol.
-
Stretch the skin taut and insert the needle, bevel up, at a very shallow angle (10-15 degrees) into the dermis. The bevel of the needle should be just visible through the skin.
-
Slowly inject a small volume of the formulation, typically 10-50 µL. A small, pale bleb will form at the injection site if the injection is correctly administered.
-
Withdraw the needle.
-
Monitor the mouse until it has fully recovered from anesthesia.
Protocol 5: Intranasal (IN) Administration
Intranasal delivery is a non-invasive method that can induce both mucosal and systemic immunity.
Materials:
-
Prepared this compound®-pDNA formulation
-
Micropipette with sterile, fine-tipped ends
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Procedure:
-
Anesthetize the mouse. The level of anesthesia should be sufficient to prevent sneezing or expulsion of the inoculum.
-
Hold the mouse in a supine position with its head tilted back slightly.
-
Using a micropipette, slowly dispense small droplets of the formulation into the nares. A typical total volume is 20-50 µL, administered by alternating droplets between the two nostrils to allow for inhalation.
-
Hold the mouse in this position for a short period after administration to ensure the inoculum is inhaled and not expelled.
-
Monitor the mouse until it has fully recovered from anesthesia.
Mandatory Visualizations
Experimental Workflow for this compound®-pDNA Vaccination in Mice
Caption: Workflow for this compound®-pDNA vaccine studies in mice.
Putative Signaling Pathway for this compound® Adjuvant Activity
The precise molecular mechanisms by which this compound® exerts its adjuvant effects are not fully elucidated. However, based on its nature as a cationic lipid formulation and the general understanding of adjuvant mechanisms, a putative signaling pathway can be proposed. Cationic lipids are known to engage with the innate immune system, potentially through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and by activating the inflammasome complex. This leads to the production of pro-inflammatory cytokines and chemokines, which in turn recruit and activate antigen-presenting cells (APCs), thereby enhancing the adaptive immune response to the co-administered antigen.
Caption: Putative signaling pathway of this compound® adjuvant.
Concluding Remarks
This compound® is a potent adjuvant for DNA vaccines in mice, particularly when administered via the intramuscular route. The protocols provided here offer a foundation for researchers to conduct their own in vivo evaluations. It is important to note the relative scarcity of comparative data for different administration routes of this compound®. Future studies directly comparing intramuscular, subcutaneous, intradermal, and intranasal delivery of this compound®-adjuvanted vaccines would be highly valuable to the research community, enabling a more comprehensive understanding of how the route of administration influences the magnitude and quality of the resulting immune response. Furthermore, a more detailed elucidation of the specific signaling pathways activated by this compound® will be critical for the rational design of next-generation vaccine adjuvants.
References
- 1. Intranasal COVID-19 vaccine induces respiratory memory T cells and protects K18-hACE mice against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccination with this compound(®) adjuvanted SIV DNA induces long-lasting humoral immune responses able to reduce SIVmac251 Viremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances the humoral immune response to plasmid DNA-encoded antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaxfectin® Dose-Response Studies In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a cationic lipid-based adjuvant designed to enhance the immunogenicity of plasmid DNA (pDNA) and protein-based vaccines. As a synthetic adjuvant, it offers a promising alternative to traditional adjuvants, with demonstrated efficacy in preclinical models ranging from rodents to non-human primates.[1] In clinical trials, this compound®-adjuvanted pDNA vaccines have been shown to be well-tolerated and capable of inducing durable immune responses.[1] This document provides a summary of in vivo dose-response studies, detailed experimental protocols for its use, and an overview of its proposed mechanism of action.
Data from In Vivo Dose-Response Studies
The following tables summarize the dose-dependent effects of this compound® on immunogenicity and protective efficacy from various preclinical studies.
Table 1: this compound® Dose-Response in a Murine Model of Genital Herpes (HSV-2)
| pDNA Dose (gD2 antigen) | This compound® | IgG Titers (Mean) | Survival Rate (50 LD50 Challenge) | Survival Rate (500 LD50 Challenge) | Reference |
| 0.1 µg | - | Not Detected | Not Specified | Not Specified | [2] |
| 0.1 µg | + | Seroconversion in 4/10 mice | Significantly Higher vs. pDNA alone | Significantly Higher vs. pDNA alone | [2] |
| 100 µg | - | Seroconversion in all mice | Not Specified | Not Specified | [2] |
| 100 µg | + | Significantly Higher vs. pDNA alone | Not Specified | Not Specified |
Table 2: this compound® Dose-Response with a Measles Virus DNA Vaccine in Rhesus Macaques
| pDNA Dose (H+F antigens) | This compound® | Route of Administration | Neutralizing Antibody Levels | IFN-γ-producing T cell Response | Reference |
| 20 µg | + | Intradermal (i.d.) | Higher than 100 µg DNA without this compound® | Not significantly improved by this compound® | |
| 100 µg | + | Intradermal (i.d.) | Higher than 100 µg DNA without this compound® | Not significantly improved by this compound® | |
| 100 µg | - | Intramuscular (i.m.) | Lower than this compound®-adjuvanted groups | Not significantly improved by this compound® | |
| 100 µg | + | Intramuscular (i.m.) | Higher than 100 µg DNA without this compound® | Not significantly improved by this compound® |
Experimental Protocols
Formulation of this compound®-Adjuvanted pDNA Vaccine
This protocol describes the preparation of a this compound®-formulated plasmid DNA vaccine. This compound® is a mixture of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide) (GAP-DMORIE) and the neutral co-lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE).
Materials:
-
This compound® (pre-formulated GAP-DMORIE:DPyPE lipid film)
-
Plasmid DNA (pDNA) encoding the antigen of interest, diluted in 0.9% saline with 20 mM sodium phosphate, pH 7.2
-
Sterile, pyrogen-free 0.9% saline for injection
-
Sterile vials
-
Vortex mixer
Procedure:
-
Resuspend this compound®: Add 1 ml of 0.9% saline to the vial containing the this compound® lipid film.
-
Vortex: Vortex the vial vigorously until the lipid film is fully resuspended, forming a liposome solution.
-
Prepare pDNA: Dilute the pDNA to the desired concentration in 0.9% saline with 20 mM sodium phosphate, pH 7.2.
-
Formulate the Vaccine: Gently stream the resuspended this compound® solution into an equal volume of the pDNA solution while gently mixing. The final DNA/cationic lipid molar ratio should be approximately 4:1.
-
Incubation: Allow the formulation to stand at room temperature for a specified time (e.g., 20 minutes) to allow for complex formation.
-
Dilution (if necessary): The final formulation can be diluted with sterile phosphate-buffered saline (PBS) to achieve the desired final concentration for injection.
In Vivo Immunization Protocol (Murine Model)
This protocol is a general guideline for intramuscular immunization of mice with a this compound®-adjuvanted pDNA vaccine.
Materials:
-
This compound®-formulated pDNA vaccine
-
Sterile syringes and needles (e.g., 28-30 gauge)
-
Appropriate mouse strain (e.g., BALB/c)
-
Animal handling and restraint equipment
Procedure:
-
Animal Handling: Acclimatize mice to laboratory conditions before the start of the experiment.
-
Dose Preparation: Prepare the final vaccine formulation at the desired dose concentration.
-
Immunization: Inject a total volume of 100 µl per mouse via intramuscular (i.m.) injection, typically divided into two 50 µl injections in the quadriceps muscles of each hind limb.
-
Booster Immunizations: Administer booster injections at specified intervals (e.g., 2-4 weeks) following the same procedure.
-
Monitoring: Monitor animals regularly for any adverse reactions at the injection site and for overall health.
-
Sample Collection: Collect blood samples at desired time points to analyze antibody responses (e.g., via ELISA). At the end of the study, spleens can be harvested for analysis of T-cell responses (e.g., via ELISpot).
Mechanism of Action
This compound®, as a cationic lipid-based adjuvant, is believed to enhance the immune response primarily through the activation of the innate immune system. While the precise mechanisms are still under investigation, current evidence suggests the involvement of several key pathways.
Cationic lipids can be recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This recognition can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines. Specifically, studies with other cationic lipids suggest the potential involvement of Toll-like receptor 2 (TLR2), TLR4, and the NLRP3 inflammasome. Activation of these pathways leads to the production of cytokines such as TNF-α, IL-1β, and IL-6. Notably, the antibody-enhancing effect of this compound® in mice has been shown to be dependent on IL-6.
The proposed signaling pathway involves the following steps:
-
Uptake: this compound®-pDNA complexes are taken up by APCs.
-
PRR Activation: The cationic lipid component of this compound® interacts with PRRs like TLR2 and TLR4 on the cell surface or endosomal compartments, and potentially activates the cytosolic NLRP3 inflammasome.
-
Signal Transduction: This leads to the activation of downstream signaling molecules (e.g., MyD88, TRIF) and transcription factors (e.g., NF-κB, IRFs).
-
Cytokine Production: Activated transcription factors induce the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines.
-
Immune Cell Recruitment and Activation: These cytokines and chemokines create a pro-inflammatory environment at the injection site, leading to the recruitment and activation of other immune cells.
-
Enhanced Antigen Presentation: Activated APCs upregulate co-stimulatory molecules and present the antigen (expressed from the pDNA) to T cells more effectively.
-
Adaptive Immune Response: This enhanced activation of APCs and the presence of cytokines like IL-6 promote the differentiation of B cells into antibody-producing plasma cells and support the development of T-cell responses, leading to a more robust and durable adaptive immune response.
References
Vaxfectin® in Cancer Immunotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a cationic lipid-based adjuvant designed to enhance the immunogenicity of vaccines, particularly those based on plasmid DNA (pDNA). By facilitating the delivery of pDNA to antigen-presenting cells (APCs) and stimulating innate immune pathways, this compound® can significantly potentiate both humoral and cellular immune responses. These characteristics make it a promising candidate for use in cancer immunotherapy models, where robust anti-tumor immunity is critical for therapeutic efficacy. This document provides detailed application notes and protocols for the use of this compound® in preclinical cancer immunotherapy research.
Mechanism of Action
This compound®, as a cationic lipid formulation, engages the innate immune system through multiple mechanisms to amplify the adaptive immune response against tumor-associated antigens (TAAs) encoded by a DNA vaccine.
Upon introduction, the positively charged this compound®-pDNA complexes are readily taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), through endocytosis.[1] Once inside the endosome, the cationic lipids facilitate the release of the pDNA into the cytoplasm.
The presence of foreign DNA in the cytoplasm, as well as the cationic lipids themselves, can act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This triggers intracellular pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the NLRP3 inflammasome.[2][3] Specifically, some cationic lipids have been shown to activate TLR2 and the NLRP3 inflammasome.[2] This activation initiates a downstream signaling cascade, leading to the maturation of DCs.
Mature DCs upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules, and secrete pro-inflammatory cytokines.[4] The pDNA is transcribed and translated into the target tumor antigen, which is then processed and presented on both MHC class I and class II molecules. This allows for the priming of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, respectively. The enhanced antigen presentation and co-stimulation provided by this compound®-activated DCs lead to a more robust and durable anti-tumor T cell response.
Data Presentation
While specific quantitative data for this compound® in cancer immunotherapy models is limited in publicly available literature, data from studies using this compound® in infectious disease models and other cationic lipid adjuvants in cancer models can provide an expected range of immune enhancement.
Table 1: Enhancement of Humoral Immunity with this compound®-Adjuvanted pDNA Vaccines (Infectious Disease Models)
| Antigen | Model | This compound®-pDNA Dose | Fold Increase in Antibody Titer (vs. pDNA alone) | Reference |
| Influenza Nucleoprotein | Mice | 1 µg | Up to 20-fold | |
| Influenza Nucleoprotein | Rabbits | Not specified | Up to 50-fold | |
| SIV gag | Mice | Not specified | Significant increase | |
| Measles H and F proteins | Rhesus Macaques | 20 µg or 100 µg | Significantly higher |
Table 2: Enhancement of Cellular Immunity with Cationic Lipid-Adjuvanted Vaccines (Cancer Models)
| Adjuvant/Vaccine | Cancer Model | Immune Readout | Observation | Reference |
| Cationic Lipid/DNA Complex (CLDC) | Influenza-challenged mice (as a model for vaccine efficacy) | Influenza-specific CD4+ and CD8+ T cells | Higher levels of multi-cytokine producing T cells compared to alum | |
| pDNA-OVA + pDNA-α-PD-1 | MC38-OVA murine colon adenocarcinoma | IFN-γ secreting cells (ELISpot) | Significantly increased number of spots with combination therapy | |
| Cationic liposome with MPL and IL-12 | 4T1 murine breast cancer | Tumor-infiltrating lymphocytes | Increased percentage of cytolytic T cells and dendritic cells |
Experimental Protocols
Protocol 1: Formulation of this compound®-pDNA Cancer Vaccine
This protocol describes the preparation of a this compound®-formulated DNA vaccine encoding a tumor-associated antigen (TAA).
Materials:
-
This compound® reagent
-
Plasmid DNA (pDNA) encoding the TAA of interest (highly purified, endotoxin-free)
-
Nuclease-free water or saline for injection
Procedure:
-
pDNA Preparation: Dilute the TAA-encoding pDNA to the desired concentration in nuclease-free water or saline. The final concentration will depend on the intended injection volume and dose.
-
This compound® Reconstitution: If this compound® is provided in a lyophilized form, reconstitute it with nuclease-free water or the provided reconstitution buffer according to the manufacturer's instructions.
-
Complex Formation:
-
Gently mix the diluted pDNA solution with the reconstituted this compound® solution at a predetermined ratio. The optimal ratio of this compound® to pDNA should be determined empirically, but a common starting point is a charge ratio (+/-) of 2:1 to 5:1.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of this compound®-pDNA complexes. Avoid vigorous vortexing or agitation.
-
-
Final Formulation: The resulting formulation should be a homogenous suspension ready for in vivo administration.
Protocol 2: In Vivo Murine Cancer Model for Efficacy Evaluation
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound®-pDNA cancer vaccine in a syngeneic mouse model.
Animal Model:
-
Select a syngeneic mouse tumor model that is appropriate for the chosen TAA. For example, B16-F10 melanoma for a TRP-2 or gp100 vaccine, or CT26 colon carcinoma for a HER2/neu vaccine.
-
Use 6-8 week old female mice of the appropriate strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26).
Experimental Groups:
-
PBS (or saline) control
-
Empty plasmid + this compound®
-
TAA-pDNA alone
-
TAA-pDNA + this compound®
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) in the flank of each mouse.
-
Allow tumors to establish for 3-7 days, or until they reach a palpable size (e.g., 3-5 mm in diameter).
-
-
Vaccination Schedule:
-
Administer the first vaccination (prime) on day 3-7 post-tumor implantation. Intramuscular or intradermal injections are common routes.
-
Administer subsequent vaccinations (boosts) every 7-14 days for a total of 2-3 vaccinations.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or show signs of ulceration or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Collect tumors, spleens, and draining lymph nodes for further analysis.
-
Protocol 3: Assessment of Anti-Tumor Immune Responses
This protocol describes methods to evaluate the cellular immune response generated by the this compound®-pDNA vaccine.
1. ELISpot Assay for Antigen-Specific T Cell Response:
-
Objective: To quantify the frequency of antigen-specific, cytokine-producing T cells.
-
Procedure:
-
Prepare single-cell suspensions from the spleens of vaccinated and control mice.
-
Plate splenocytes in an ELISpot plate pre-coated with an anti-IFN-γ or anti-TNF-α antibody.
-
Stimulate the cells with the TAA-specific peptide epitope or a control peptide for 18-24 hours.
-
Develop the plate according to the manufacturer's instructions and count the number of spots, where each spot represents a cytokine-secreting cell.
-
2. Flow Cytometry for Immune Cell Phenotyping:
-
Objective: To characterize the immune cell populations within the tumor microenvironment and lymphoid organs.
-
Procedure:
-
Prepare single-cell suspensions from tumors, spleens, and draining lymph nodes.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, FoxP3 for T cells; CD11c, MHC-II for DCs; F4/80 for macrophages).
-
For intracellular cytokine staining, stimulate cells with the TAA peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface and intracellular staining.
-
Acquire data on a flow cytometer and analyze the percentage and activation status of different immune cell populations.
-
Visualizations
Caption: this compound®-pDNA uptake by APCs and subsequent immune activation.
References
- 1. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Application Notes & Protocol: Formulation of Protein Antigens with Vaxfectin™ Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin™ is a cationic lipid-based adjuvant designed to enhance the immune response to vaccine antigens. While extensively studied with plasmid DNA (pDNA) vaccines, this compound™ also shows promise as a potent adjuvant for protein and peptide-based antigens.[1][2] This document provides detailed application notes and a generalized protocol for the formulation of protein antigens with this compound™. The protocol is based on established principles of cationic lipid adjuvant formulation and aims to provide a robust starting point for researchers to optimize the co-delivery of their specific protein antigen with this compound™.
Mechanism of Action
This compound™ is a cationic lipid suspension that is believed to exert its adjuvant effect through multiple mechanisms. The positively charged liposomes can electrostatically interact with and adsorb negatively charged protein antigens. This formulation helps to protect the antigen from degradation, facilitates uptake by antigen-presenting cells (APCs), and acts as a depot at the injection site for sustained antigen release. Furthermore, this compound™ is immunostimulatory, inducing the production of cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), which contribute to the activation and differentiation of B cells and T cells, leading to enhanced humoral and cell-mediated immunity.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by a this compound™-adjuvanted protein vaccine upon administration.
Caption: Proposed signaling pathway of this compound™-adjuvanted protein vaccine.
Experimental Protocols
Materials
-
This compound™ Adjuvant (Store as recommended by the manufacturer)
-
Protein Antigen of Interest (in a suitable buffer, see protocol notes)
-
Sterile, Nuclease-Free Water
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, Low-Protein Binding Microcentrifuge Tubes
-
Vortex Mixer
-
Pipettes and Sterile Tips
Protocol for this compound™ and Protein Antigen Mixing
This protocol provides a general procedure for the formulation of a protein antigen with this compound™. It is crucial to note that the optimal ratio of this compound™ to protein antigen will be antigen-dependent and should be determined empirically.
-
Preparation of Protein Antigen Solution:
-
Ensure the protein antigen is in a low-salt buffer to facilitate electrostatic interaction with the cationic liposomes. Buffers such as 10 mM Histidine, pH 6.0, or sterile nuclease-free water are recommended.
-
The isoelectric point (pI) of the protein antigen should be considered. For optimal adsorption to the cationic this compound™, the pH of the protein solution should be below the pI of the protein, rendering the protein a net positive charge is not ideal, a pH above the pI will give the protein a net negative charge which will interact favorably with the positively charged adjuvant.
-
Determine the concentration of the protein antigen solution accurately.
-
-
This compound™ Adjuvant Preparation:
-
If this compound™ is provided as a lyophilized powder, reconstitute it with a suitable sterile buffer (e.g., 0.9% sterile sodium chloride or sterile water) as per the manufacturer's instructions to achieve the desired stock concentration.
-
Allow the reconstituted this compound™ to equilibrate to room temperature before use.
-
-
Mixing Procedure (Example for a 100 µL final volume):
-
This procedure is based on a starting weight ratio of this compound™ to protein antigen. A range of ratios (e.g., 1:1, 2:1, 5:1, 10:1 of this compound™:protein) should be tested to find the optimal formulation.
-
In a sterile, low-protein binding microcentrifuge tube, pipette the desired volume of the protein antigen solution.
-
In a separate tube, pipette the calculated volume of the this compound™ stock solution.
-
Slowly add the this compound™ solution to the protein antigen solution dropwise while gently vortexing the tube. This is a critical step to ensure proper complex formation and avoid precipitation.
-
Once all the this compound™ has been added, continue to vortex at a low to medium speed for 30-60 seconds.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the stable association of the protein antigen with the this compound™ liposomes.
-
The final formulation is now ready for in vitro or in vivo studies. The vaccine should be administered within 8 hours of formulation.[3]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the development and evaluation of a this compound™-adjuvanted protein vaccine.
Caption: Experimental workflow for this compound™-protein vaccine development.
Data Presentation
The following tables provide a template for summarizing quantitative data from formulation and immunogenicity studies.
Table 1: Formulation Characterization
| This compound™:Protein Ratio (w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Protein Adsorption Efficiency (%) |
| Control (Protein alone) | N/A | |||
| 1:1 | ||||
| 2:1 | ||||
| 5:1 | ||||
| 10:1 |
Table 2: In Vivo Immunogenicity Study - Antibody Titers
| Group | Antigen Dose (µg) | This compound™ Dose (µg) | Mean IgG Titer (Post-Boost 1) | Mean IgG Titer (Post-Boost 2) |
| 1 (PBS Control) | 0 | 0 | ||
| 2 (Antigen alone) | 10 | 0 | ||
| 3 (this compound™ alone) | 0 | 20 | ||
| 4 (Formulation 1) | 10 | 10 | ||
| 5 (Formulation 2) | 10 | 20 | ||
| 6 (Formulation 3) | 10 | 50 |
Table 3: In Vivo Immunogenicity Study - T-Cell Response (ELISpot)
| Group | Antigen Dose (µg) | This compound™ Dose (µg) | Mean IFN-γ SFU/10⁶ Splenocytes | Mean IL-4 SFU/10⁶ Splenocytes |
| 1 (PBS Control) | 0 | 0 | ||
| 2 (Antigen alone) | 10 | 0 | ||
| 3 (this compound™ alone) | 0 | 20 | ||
| 4 (Formulation 1) | 10 | 10 | ||
| 5 (Formulation 2) | 10 | 20 | ||
| 6 (Formulation 3) | 10 | 50 | ||
| SFU: Spot-Forming Units |
Conclusion
This compound™ is a versatile adjuvant that has the potential to significantly enhance the immunogenicity of protein-based vaccines. The provided protocol and application notes offer a comprehensive guide for researchers to begin formulating their protein antigens with this compound™. Optimization of the formulation ratio and thorough characterization are key steps to achieving a potent and effective vaccine candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Immunogenicity of a Tetravalent Dengue DNA Vaccine Administered with a Cationic Lipid-Based Adjuvant in a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vaxfectin® Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a cationic lipid-based adjuvant developed to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines.[1] Its versatile nature has been demonstrated in numerous preclinical models, from rodents to non-human primates, where it has been shown to boost antibody titers and cell-mediated immunity, resulting in durable immune responses.[1] As with all vaccine components, understanding the stability and proper storage conditions of this compound® is critical to ensure its potency and the overall efficacy of the final vaccine formulation.[2] This document provides detailed application notes on the stability and storage of this compound®, along with protocols for its handling and for conducting stability studies.
Storage and Handling
Proper storage and handling of this compound® are crucial to maintain its physicochemical integrity and adjuvant activity. The following recommendations are based on general best practices for lipid-based adjuvants and vaccine components.
Lyophilized this compound®
This compound® is often supplied as a lyophilized (freeze-dried) powder. Lyophilization enhances the long-term stability of the product.
-
Storage Temperature: Store lyophilized this compound® at -20°C for long-term storage.[3]
-
Light Exposure: Protect from light to prevent potential degradation.
-
Integrity: Before use, visually inspect the vial to ensure the seal is intact and there are no signs of contamination.
Reconstituted this compound®
Reconstitution should be performed in a sterile environment using the appropriate diluent as specified by the manufacturer.
-
Diluent: Use only the manufacturer-specified diluent, which is typically a sterile buffer or saline solution. Never use water for injection unless specified.
-
Reconstitution Process:
-
Allow the lyophilized this compound® vial and the diluent to equilibrate to room temperature.
-
Briefly centrifuge the this compound® vial to ensure the powder is at the bottom.
-
Aseptically withdraw the specified volume of diluent and slowly inject it into the this compound® vial.
-
Gently swirl or invert the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming and aggregation.
-
-
Storage of Reconstituted this compound®: Once reconstituted, the stability of the lipid suspension is limited. It is recommended to use the reconstituted this compound® immediately or within a short timeframe as specified by the manufacturer. If short-term storage is necessary, store at 2-8°C and use within 24 hours. Do not freeze the reconstituted suspension.
This compound®-Formulated Vaccine
When this compound® is formulated with an antigen (e.g., pDNA), the stability of the final formulation must be considered.
-
Short-Term Storage: In clinical trial settings, this compound®-formulated vaccines have been administered within 8 hours of formulation.
-
Temperature: The formulated vaccine should be stored at 2-8°C if not used immediately. Do not freeze the formulated vaccine as freezing can irreversibly damage the formulation, especially those containing adjuvants.
Table 1: Summary of this compound® Storage and Handling Conditions
| Formulation | Storage Condition | Recommended Temperature | Light Protection | Notes |
| Lyophilized | Long-term | -20°C | Required | Ensure vial integrity before use. |
| Reconstituted | Short-term | 2-8°C | Recommended | Use immediately or within 24 hours. Do not freeze. |
| Formulated Vaccine | Pre-administration | 2-8°C | Recommended | Administer within 8 hours of formulation. Do not freeze. |
This compound® Stability Studies
Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound®. These studies involve subjecting the adjuvant to various environmental conditions over time and monitoring its key physicochemical properties.
Key Stability-Indicating Parameters
For a cationic lipid-based adjuvant like this compound®, the following parameters are critical indicators of stability:
-
Visual Appearance: Changes in color, clarity, or the presence of particulates.
-
Particle Size and Polydispersity Index (PDI): An increase in particle size or PDI can indicate aggregation, which may affect the adjuvant's efficacy and safety.
-
Zeta Potential: The surface charge of the lipid nanoparticles is crucial for their interaction with antigens and immune cells. A significant change in zeta potential can indicate instability.
-
pH: The pH of the reconstituted solution should remain within a specified range to ensure stability.
-
Adjuvant Potency: In vitro or in vivo assays to confirm that the adjuvant activity is retained.
Illustrative Stability Data
The following tables present illustrative stability data for this compound® under different storage conditions. Note: This data is for exemplary purposes and does not represent actual experimental results for this compound®.
Table 2: Illustrative Stability of Lyophilized this compound® at -20°C
| Time (Months) | Visual Appearance | Reconstitution Time (seconds) | Particle Size (nm) post-reconstitution | PDI post-reconstitution | Zeta Potential (mV) post-reconstitution |
| 0 | White, crystalline powder | 30 | 150 | 0.2 | +40 |
| 6 | No change | 32 | 155 | 0.2 | +39 |
| 12 | No change | 31 | 152 | 0.2 | +41 |
| 24 | No change | 35 | 160 | 0.2 | +38 |
| 36 | No change | 38 | 165 | 0.3 | +37 |
Table 3: Illustrative Stability of Reconstituted this compound® at 2-8°C
| Time (Hours) | Visual Appearance | Particle Size (nm) | PDI | Zeta Potential (mV) | pH |
| 0 | Homogeneous, opalescent suspension | 150 | 0.2 | +40 | 7.2 |
| 8 | No change | 155 | 0.2 | +39 | 7.2 |
| 24 | No change | 160 | 0.2 | +38 | 7.1 |
| 48 | Slight sedimentation | 180 | 0.3 | +35 | 7.0 |
Table 4: Illustrative pH Stability of Reconstituted this compound® at 25°C for 24 hours
| pH of Diluent | Visual Appearance | Particle Size (nm) | PDI | Zeta Potential (mV) |
| 5.0 | Aggregation observed | >1000 | 0.8 | +15 |
| 6.0 | Slight aggregation | 450 | 0.5 | +25 |
| 7.0 | Homogeneous suspension | 160 | 0.2 | +38 |
| 8.0 | Homogeneous suspension | 170 | 0.3 | +30 |
Experimental Protocols
The following are detailed protocols for assessing the key stability-indicating parameters of this compound®.
Protocol for Visual Inspection
Objective: To qualitatively assess the physical appearance of this compound®.
Materials:
-
This compound® sample (lyophilized or reconstituted)
-
Light source with a black and white background
Procedure:
-
Hold the vial of this compound® against the white background and inspect for any changes in color or the presence of particulate matter.
-
Hold the vial against the black background and inspect for any changes in clarity (for reconstituted samples) or the presence of foreign particles.
-
For lyophilized powder, note the color, texture, and whether the cake is intact.
-
For reconstituted liquid, note the color, clarity, and degree of opalescence.
-
Record all observations.
Protocol for Particle Size and PDI Measurement
Objective: To determine the mean particle size and polydispersity index using Dynamic Light Scattering (DLS).
Materials:
-
Reconstituted this compound® sample
-
Dynamic Light Scattering (DLS) instrument
-
Disposable cuvettes
-
Appropriate diluent (e.g., sterile filtered PBS)
Procedure:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Dilute the reconstituted this compound® sample to the appropriate concentration for DLS analysis using the specified diluent. The final concentration should be within the instrument's optimal range.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle, number of runs).
-
Initiate the measurement.
-
Record the Z-average particle size (nm) and the Polydispersity Index (PDI).
-
Perform measurements in triplicate and calculate the mean and standard deviation.
Protocol for Zeta Potential Measurement
Objective: To determine the surface charge of the this compound® lipid nanoparticles.
Materials:
-
Reconstituted this compound® sample
-
Zeta potential analyzer
-
Disposable folded capillary cells
-
Appropriate diluent (e.g., sterile filtered PBS)
Procedure:
-
Turn on the zeta potential analyzer and allow it to equilibrate.
-
Dilute the reconstituted this compound® sample to the appropriate concentration with the specified diluent.
-
Carefully inject the diluted sample into the folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell into the instrument.
-
Set the measurement parameters as per the instrument's software.
-
Initiate the measurement.
-
Record the zeta potential in millivolts (mV).
-
Perform measurements in triplicate and calculate the mean and standard deviation.
Protocol for pH Measurement
Objective: To measure the pH of the reconstituted this compound® suspension.
Materials:
-
Reconstituted this compound® sample
-
Calibrated pH meter with a micro-electrode
-
Standard pH buffers (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Rinse the pH electrode with deionized water and gently blot dry.
-
Immerse the electrode in the reconstituted this compound® sample.
-
Allow the reading to stabilize.
-
Record the pH value.
-
Clean the electrode thoroughly after use.
Mechanism of Action and Workflow Diagrams
Proposed Mechanism of Action of this compound®
This compound®, as a cationic lipid-based adjuvant, is thought to enhance the immune response through several mechanisms. It forms a complex with the negatively charged pDNA antigen, which facilitates uptake by antigen-presenting cells (APCs) such as dendritic cells. This complex can also act as a depot at the injection site, slowly releasing the antigen and providing prolonged stimulation of the immune system. Once inside the APC, this compound® may facilitate the endosomal escape of the pDNA, allowing it to enter the cytoplasm and subsequently the nucleus for transcription and translation into the target antigen. The presence of the cationic lipid itself can also act as an immunostimulant, activating innate immune pathways that lead to the production of cytokines and chemokines, further enhancing the adaptive immune response.
Caption: Proposed mechanism of action for this compound® as a DNA vaccine adjuvant.
Experimental Workflow for a this compound® Stability Study
The following diagram illustrates a typical workflow for conducting a stability study on this compound®.
Caption: General workflow for a comprehensive this compound® stability study.
This compound® Reconstitution and Formulation Workflow
This diagram outlines the steps for reconstituting lyophilized this compound® and formulating it with a pDNA antigen.
Caption: Workflow for the reconstitution of this compound® and formulation with pDNA.
References
Vaxfectin® for In Vitro Transfection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a patented cationic lipid-based formulation primarily developed as a potent vaccine adjuvant to enhance immune responses to plasmid DNA (pDNA) and protein-based vaccines. It is composed of an equimolar ratio of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral helper lipid diphytanoylphosphatidyl-ethanolamine (DPyPE). While extensively documented for its in vivo efficacy, the components of this compound® also possess the necessary characteristics for mediating the delivery of nucleic acids into eukaryotic cells in vitro. This document provides detailed application notes and protocols for utilizing this compound® as an in vitro transfection reagent, based on published data on its core components.
Mechanism of Action
This compound® facilitates in vitro transfection through a mechanism characteristic of cationic lipid reagents. The positively charged head group of the GAP-DMORIE lipid electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA). This interaction results in the condensation of the nucleic acid into compact, positively charged nanoparticles known as lipoplexes. These lipoplexes can then adsorb to the negatively charged surface of the cell membrane and are subsequently internalized, primarily through endocytosis. The neutral lipid, DPyPE, plays a crucial role in destabilizing the endosomal membrane, which promotes the release of the nucleic acid cargo into the cytoplasm, and for DNA, its subsequent entry into the nucleus for transcription.
Quantitative Data Presentation
The following data on transfection efficiency is derived from studies using the this compound® components, GAP-DMORIE and DPyPE, to transfect various cell lines with a β-galactosidase reporter plasmid.[1] Efficiency is reported as total β-galactosidase expression.
Table 1: In Vitro Transfection Efficiency with GAP-DMORIE:DPyPE Lipoplexes
| Cell Line | Cell Type | Formulation Buffer | β-galactosidase Expression (pg/well) |
|---|---|---|---|
| BHK-21 | Baby Hamster Kidney | Sterile Water | ~12,000 |
| PBS | ~2,000 | ||
| 150 mM Sodium Phosphate | ~1,000 | ||
| C2C12 | Mouse Myoblast | Sterile Water | ~1,500 |
| PBS | ~2,000 | ||
| 150 mM Sodium Phosphate | ~8,000 | ||
| CFT1 | Human Airway Epithelial | Sterile Water | ~100 |
| PBS | ~100 |
| | | 150 mM Sodium Phosphate | ~150 |
Data is estimated from published graphical representations and serves as a relative comparison.[1] Optimal formulation buffer appears to be cell-type dependent.[1]
Table 2: Cytotoxicity and Cell Viability (General Guidance)
Specific cytotoxicity data for this compound® in cell culture is not widely available. As with all cationic lipid transfection reagents, some level of cytotoxicity is expected and is dependent on the cell type, reagent concentration, and complex exposure time. It is imperative to perform a dose-response curve to determine the optimal balance between transfection efficiency and cell viability for each specific cell line.
| Parameter | Recommendation |
| Starting this compound®:DNA Ratio | Test a range from 2:1 to 6:1 (µL of this compound® : µg of DNA) |
| Cell Confluency | 70-90% at time of transfection is critical to minimize toxicity from overdosing. |
| Post-Transfection Incubation | 24-48 hours is standard. For sensitive cells, consider replacing media after 4-6 hours. |
| Viability Assessment | Use assays like Trypan Blue exclusion, MTT, or LDH release to quantify viability. |
Experimental Protocols
This section provides a detailed methodology for plasmid DNA transfection in a 6-well plate format. This protocol should be optimized for your specific cell type and experimental needs.
Protocol 1: In Vitro Plasmid DNA Transfection with this compound®
Materials:
-
This compound® lipid formulation
-
High-quality plasmid DNA (A260/A280 ratio of 1.8-2.0)
-
Adherent mammalian cells in culture
-
Complete growth medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM®)
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Workflow Diagram:
Procedure:
-
Cell Seeding (Day 1):
-
Approximately 18-24 hours before transfection, seed your cells in a 6-well plate using complete growth medium. The seeding density should be adjusted so that the cells are 70-90% confluent at the time of transfection.
-
-
Complex Formation (Day 2):
-
Note: Perform complex formation in a sterile environment. All reagents should be at room temperature.
-
For one well of a 6-well plate:
-
a. In tube A , dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently by flicking the tube.
-
b. In tube B , dilute 5-10 µL of this compound® into 250 µL of serum-free medium. Mix gently. (This corresponds to a 2:1 to 4:1 µL:µg ratio, a good starting point for optimization).
-
c. Add the diluted DNA (Tube A) to the diluted this compound® (Tube B). Do not vortex. Mix immediately by gently pipetting up and down.
-
d. Incubate the mixture for 15-20 minutes at room temperature to allow lipoplexes to form.
-
-
Transfection:
-
a. Gently aspirate the culture medium from the cells.
-
b. Add 2 mL of fresh, pre-warmed complete growth medium (serum-containing, antibiotic-free) to the well.
-
c. Add the 500 µL this compound®-DNA complex mixture dropwise to the well. Gently rock the plate to ensure even distribution.
-
d. Return the plate to a 37°C, 5% CO₂ incubator.
-
-
Post-Transfection (Day 3-4):
-
a. Incubate the cells for 24 to 48 hours. The optimal time for analysis depends on the plasmid and the gene being expressed.
-
b. Proceed with your downstream analysis (e.g., reporter gene assay, western blot, qPCR, or fluorescence microscopy). For sensitive cell lines, the medium containing the transfection complexes can be replaced with fresh complete medium after 4-6 hours of incubation.
-
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol outlines a method to assess cell membrane damage post-transfection by measuring the release of lactate dehydrogenase (LDH) into the culture supernatant.
Procedure:
-
Perform transfection in a 96-well plate format, scaling down the volumes from Protocol 1 appropriately. Include the following controls:
-
Untreated Cells: Negative control for baseline LDH release.
-
Lysis Control: Positive control for maximum LDH release (treat cells with a lysis buffer provided in an LDH assay kit for ~45 minutes before measurement).
-
Vehicle Control: Cells treated with this compound® only (no DNA).
-
-
At your desired time point (e.g., 24 hours post-transfection), carefully collect a portion of the culture supernatant from each well.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit to measure LDH activity in the collected supernatants.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Value - Untreated Control) / (Lysis Control - Untreated Control)
References
Vaxfectin® for Monoclonal Antibody Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaxfectin® is a cationic lipid-based adjuvant suspension designed to enhance immune responses to plasmid DNA (pDNA) and protein-based vaccines.[1][2] It is an equimolar mixture of the cationic lipid GAP-DMORIE and the neutral co-lipid DPyPE.[3][4] In the context of monoclonal antibody (mAb) development, this compound® is not used for the direct in vitro transfection of production cell lines (e.g., CHO, HEK293). Instead, its primary application is as a potent in vivo adjuvant during the initial immunization phase of hybridoma technology. By significantly boosting the humoral immune response in host animals, this compound® helps generate a robust population of antigen-specific B-cells, thereby increasing the probability of isolating high-affinity antibody-producing hybridomas.
This document provides detailed application notes and protocols for using this compound® to enhance the immunogenicity of antigens for the purpose of monoclonal antibody production.
Data Presentation: Efficacy of this compound® as an Immunoadjuvant
The use of this compound® during immunization has been shown to significantly increase antigen-specific antibody titers and the number of antibody-secreting cells. This dose-sparing effect means higher immune responses can be achieved with less antigen.[3]
| Animal Model | Antigen Type | This compound® Effect on Antibody Titers | Key Findings & Reference |
| Mice | pDNA encoding Influenza Nucleoprotein (NP) | Up to 20-fold increase compared to pDNA alone. | 1 µg of pDNA with this compound® yielded higher titers than 25 µg of naked pDNA. |
| Mice | pDNA encoding HSV-2 glycoprotein D (gD2) | Significantly increased serum IgG titers. | Enhanced survival and reduced viral latency in a lethal challenge model. |
| Rabbits | pDNA encoding Influenza NP | Up to 50-fold increase compared to pDNA alone. | Efficacy demonstrated with both needle injection and needle-free devices. |
| Rhesus Macaques | pDNA encoding Measles Virus H and F proteins | Significantly higher neutralizing and binding antibody levels. | A 20 µg dose of DNA with this compound® induced higher antibody levels than 100 µg of DNA alone. |
| Animal Model | Assay | This compound® Effect on Cellular Response | Reference |
| Mice | ELISPOT | 3- to 5-fold increase in the number of antigen-specific plasma cells in bone marrow. |
Mechanism of Action: Proposed Signaling Pathway
The precise mechanisms by which this compound® enhances the immune response are not fully elucidated. However, evidence suggests it acts as an immunostimulant, potentially by promoting the production of cytokines that activate B-cells and facilitate their differentiation into antibody-secreting plasma cells. This compound® has been shown to induce IL-6 and IFN-γ production. It does not appear to improve the direct transfection of muscle cells after intramuscular injection but may enhance antigen delivery to professional antigen-presenting cells (APCs).
Caption: Proposed mechanism of this compound® as an in vivo adjuvant.
Experimental Protocols
Protocol 1: Preparation of this compound®-Antigen Formulation
This protocol describes the formulation of a plasmid DNA antigen with this compound®. A similar principle applies to protein antigens.
Materials:
-
Plasmid DNA (pDNA) encoding the antigen of interest (highly purified, endotoxin-free).
-
This compound® suspension.
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS).
-
Sterile, low-adhesion microcentrifuge tubes.
Procedure:
-
Dilution: In separate tubes, dilute the required amount of pDNA and this compound® in equal volumes of PBS. The optimal ratio of this compound® to pDNA may need to be determined empirically, but a starting point is often based on charge ratios or manufacturer recommendations.
-
Complexation: Add the diluted pDNA to the diluted this compound® dropwise while gently vortexing. Do not add this compound® directly to the pDNA.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.
-
Final Volume Adjustment: Adjust the final volume with PBS to achieve the desired concentration for injection. The final formulation should be a homogenous suspension. Use immediately.
Protocol 2: Immunization of Mice for Hybridoma Production
This protocol provides a general workflow for immunizing mice (e.g., BALB/c strain) to generate a potent immune response for subsequent hybridoma development.
Materials:
-
This compound®-antigen formulation (from Protocol 1).
-
BALB/c mice (6-8 weeks old).
-
Sterile syringes and needles (e.g., 28-30 gauge).
-
Equipment for blood collection (e.g., lancets for tail vein).
Procedure:
-
Primary Immunization (Day 0):
-
Inject each mouse with 100-200 µL of the this compound®-antigen formulation. The preferred route is intramuscular (i.m.) injection into the quadriceps or tibialis anterior muscle.
-
The typical antigen dose can be significantly reduced due to this compound®'s dose-sparing effect. A starting range for pDNA is 5-25 µg per injection. For protein antigens, a range of 10-50 µg can be tested.
-
-
Booster Injections (e.g., Day 14, Day 28):
-
Administer booster injections using the same dose and route as the primary immunization. Progressively decreasing the antigen amount in boosters (e.g., down to 20 µg for protein) can help select for high-affinity antibodies.
-
-
Titer Monitoring (e.g., Day 21, Day 35):
-
Collect a small amount of blood (50-100 µL) via the tail vein 7-10 days after each boost.
-
Prepare serum and determine the antigen-specific antibody titer using an ELISA assay. Proceed to the next step when titers reach a high and stable plateau.
-
-
Final Boost (3-4 days before fusion):
-
Administer a final booster injection, typically without adjuvant, via an intravenous (i.v.) or intraperitoneal (i.p.) route. This stimulates the expansion of antibody-producing B-cells in the spleen.
-
-
Spleen Harvest (Day of Fusion):
-
Euthanize the mouse and aseptically remove the spleen for hybridoma fusion. The spleen is the source of the antibody-producing cells.
-
Monoclonal Antibody Production Workflow
The following diagram illustrates the standard hybridoma production workflow, highlighting the critical role of this compound® in the initial immunization step.
Caption: Hybridoma workflow with this compound®-enhanced immunization.
Disclaimer: this compound® is documented for use as an in vivo adjuvant. For the direct production of recombinant antibodies from cultured cells, transient transfection using reagents like Polyethylenimine (PEI) or commercial lipid-based formulations (e.g., Lipofectamine™) is the standard approach.
References
- 1. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Adjuvant Improves Antibody Responses of Juvenile Rhesus Macaques to a DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Vaxfectin® Adjuvant in Non-Human Primate Vaccine Studies: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Vaxfectin® is a proprietary cationic lipid-based adjuvant designed to enhance immune responses to co-administered antigens, particularly for DNA and subunit vaccines. Its utility has been demonstrated in various preclinical models, with non-human primate (NHP) studies being critical for evaluating immunogenicity and protective efficacy before human clinical trials. This document provides a detailed overview of this compound's® application in NHP studies, summarizing key quantitative data and providing comprehensive experimental protocols based on published research. The primary focus of these studies has been on the development of vaccines against infectious diseases such as Measles and Simian Immunodeficiency Virus (SIV).
Application Notes
This compound® has been shown to significantly improve the immunogenicity of DNA vaccines in juvenile and infant rhesus macaques (Macaca mulatta). A key advantage of this compound® is its dose-sparing effect, enabling the use of lower antigen doses to achieve robust immune responses.[1][2] Studies have demonstrated that formulating DNA vaccines with this compound® leads to substantially higher antibody responses, including neutralizing antibodies, compared to DNA administered with a simple phosphate-buffered saline (PBS) formulation.[1][2]
While the adjuvant strongly boosts humoral (antibody-mediated) immunity, its effect on T-cell responses is less pronounced. Gamma interferon (IFN-γ)-producing T-cell responses are induced, but this compound® does not appear to significantly increase their numbers compared to unadjuvanted DNA vaccines.[1] Despite this, the enhanced antibody response is sufficient to provide protection from disease, preventing clinical signs like rash and viremia after viral challenge, although it may not always prevent infection itself. The induced immunity, characterized by durable neutralizing antibody production and the presence of memory T-cells, has been shown to be long-lasting, with protection observed more than a year after initial vaccination.
The proposed mechanism for this compound's® action involves its immunostimulatory properties. As a cationic lipid formulation, it likely facilitates the delivery of the DNA antigen to antigen-presenting cells (APCs) and activates innate immune pathways. This can lead to the increased production of cytokines such as Interleukin-6 (IL-6) and IFN-γ, which are crucial for activating B cells and promoting their differentiation into antibody-producing plasma cells.
Quantitative Data Summary
The following tables summarize the key immunogenicity and efficacy data from NHP studies utilizing this compound®-adjuvanted DNA vaccines.
Table 1: Immunogenicity of this compound®-Adjuvanted Measles Virus (MeV) H+F DNA Vaccine in Juvenile Rhesus Macaques
| Vaccination Group (n=3/group) | DNA Dose (µg) | Adjuvant | Route | Peak Neutralizing Antibody Titer (>120 is protective) | IFN-γ T-Cell Response | Outcome after Challenge |
| Group 1 | 100 | This compound® | Intradermal (i.d.) | Highest of all groups | Induced, but not improved by this compound® | Protected from rash and viremia |
| Group 2 | 20 | This compound® | Intradermal (i.d.) | Higher than PBS group | Induced, but not improved by this compound® | Protected from rash and viremia |
| Group 3 | 100 | This compound® | Intramuscular (i.m.) | Higher than PBS group | Induced, but not improved by this compound® | Protected from rash and viremia |
| Group 4 | 100 | PBS | Intramuscular (i.m.) | Lowest of all groups | Induced | Protected from rash and viremia |
Data synthesized from studies published by researchers at Johns Hopkins and Vical Incorporated.
Table 2: Study Designs for this compound®-Adjuvanted DNA Vaccines in Rhesus Macaques
| Study Focus | Animal Model | Vaccine Antigens | Total DNA Dose | Adjuvant | Administration | Vaccination Schedule |
| Measles Vaccine | Juvenile Macaques | MeV H + F proteins | 1.0 mg | This compound® | Intramuscular (i.m.) | Day 0, Day 28 |
| Measles Vaccine | Juvenile Macaques | MeV H + F proteins | 500 µg | This compound® | Intradermal (i.d.) | Day 0, Day 28 |
| Measles Vaccine | Infant Macaques | MeV H + F proteins | 500 µg | This compound® | Intradermal (i.d.) | Day 0, Day 28 |
| SIV Vaccine | Rhesus Macaques | SIVmac251 gag + env | Not specified | This compound® | Not specified | Not specified |
Experimental Protocols & Methodologies
General Animal Protocol
-
Species: Rhesus macaques (Macaca mulatta), juvenile (1-2 years old) or infant (6-10 weeks old).
-
Housing and Care: Animals are maintained in accordance with guidelines from an approved Institutional Animal Care and Use Committee (IACUC).
-
Procedures: For procedures such as vaccination and blood collection, monkeys are anesthetized with ketamine (10 to 15 mg/kg).
This compound®-DNA Vaccine Formulation Protocol
This protocol describes the formulation of a DNA vaccine encoding viral antigens with this compound®.
-
DNA Preparation: Plasmids encoding the target antigens (e.g., codon-optimized Measles Virus H and F proteins) are produced and purified.
-
Dilution: Prior to formulation, the DNA is diluted in phosphate-buffered saline (PBS).
-
Formulation: The DNA in PBS is mixed with this compound® at a specified ratio. The exact ratios are proprietary but are designed to create a stable cationic lipid-DNA complex.
-
Incubation: The mixture is typically incubated at room temperature for a short period to allow for complex formation before injection.
-
Final Volume: The final formulation is prepared to be delivered in a specific volume, for example, 100 µl for intradermal injection.
Vaccination Protocol
-
Prime-Boost Strategy: A two-dose regimen is commonly used, with vaccinations administered on Day 0 and Day 28.
-
Administration Routes:
-
Intramuscular (i.m.): The this compound®-formulated DNA is injected into a major muscle, such as the deltoid.
-
Intradermal (i.d.): The formulation is delivered into the dermal layer of the skin, often using a needle-free injection system like the Biojector 2000 to ensure consistent delivery. For a 500 µg dose, the injection may be split across multiple sites.
-
-
Blood Collection: Blood samples are collected periodically (e.g., every 1-2 weeks) to monitor immune responses.
Immunogenicity Assays
-
Sample Processing: Peripheral blood mononuclear cells (PBMCs) are separated from heparinized blood using density gradient centrifugation (e.g., Lympholyte Mammal or Ficoll-Paque). Plasma is collected and stored at -20°C for antibody analysis.
-
Neutralizing Antibody Assay:
-
Heat-inactivate plasma samples.
-
Perform serial dilutions of the plasma.
-
Incubate the diluted plasma with a known quantity of infectious virus for 1 hour at 37°C.
-
Add the plasma/virus mixture to susceptible cells (e.g., Vero cells for Measles virus).
-
Incubate for several days and assess virus-induced cytopathic effect (CPE) or plaque formation.
-
The neutralizing antibody titer is defined as the highest dilution of plasma that prevents CPE or reduces plaque numbers by a specified percentage (e.g., 50%).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure total binding antibody (e.g., IgG).
-
Coat 96-well plates with the target antigen (e.g., recombinant MeV H protein).
-
Block non-specific binding sites.
-
Add serially diluted plasma samples to the wells and incubate.
-
Wash the plates and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-monkey IgG).
-
Wash again and add a substrate to produce a colorimetric reaction.
-
Measure the absorbance and calculate the endpoint titer.
-
-
IFN-γ ELISpot Assay: To quantify antigen-specific T-cells.
-
Coat an ELISpot plate with an anti-IFN-γ capture antibody.
-
Add a known number of PBMCs to the wells.
-
Stimulate the cells with pools of peptides spanning the vaccine antigen(s).
-
Incubate for 24-48 hours to allow T-cells to secrete IFN-γ.
-
Wash the cells and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and a substrate to develop spots.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell. Results are expressed as Spot Forming Cells (SFCs) per million PBMCs.
-
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for a typical NHP vaccine study using this compound®.
Caption: Proposed mechanism of action for this compound® as a DNA vaccine adjuvant.
References
Troubleshooting & Optimization
Optimizing Vaxfectin to DNA ratio for immunogenicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the Vaxfectin® to DNA ratio to enhance the immunogenicity of DNA vaccines.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary function in a DNA vaccine formulation?
A: this compound® is a cationic lipid-based adjuvant. Its primary function is to act as a delivery vehicle for plasmid DNA (pDNA) vaccines. It forms complexes with the negatively charged DNA, protecting it from degradation by nucleases and facilitating its uptake by host cells, such as muscle cells or antigen-presenting cells (APCs), at the injection site. This enhanced delivery and uptake are crucial for increasing antigen expression and subsequently boosting the overall immune response.
Q2: Why is the this compound® to DNA ratio a critical parameter to optimize?
A: The ratio of this compound® to DNA is a critical parameter because it directly influences the biophysical properties of the vaccine complexes, including their size, charge, and stability. These properties, in turn, determine the efficiency of transfection and the magnitude and quality of the resulting immune response. An optimal ratio ensures maximal antigen expression and immunogenicity, while a suboptimal ratio can lead to poor efficacy or even adverse effects.
Q3: What is a typical range for this compound®:pDNA ratios to test during optimization?
A: Based on preclinical studies, a common starting point for optimization involves testing weight-to-weight (w/w) ratios ranging from 1:1 to 8:1 (this compound®:pDNA). Some studies have explored a wider range, but this bracket often contains the optimal ratio for balancing transfection efficiency and immunogenicity for various DNA vaccine candidates.
Q4: What are the primary immunological readouts used to determine the optimal ratio?
A: The optimal ratio is typically identified by measuring specific immune responses. Key readouts include:
-
Antibody Titers: Quantifying antigen-specific antibody levels (e.g., IgG) in the serum.
-
T-cell Responses: Assessing cell-mediated immunity through assays like ELISpot (to measure the frequency of cytokine-producing cells, such as IFN-γ or IL-2) or intracellular cytokine staining (ICS) followed by flow cytometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable antibody titers post-vaccination. | The this compound®:pDNA ratio may be suboptimal, leading to inefficient transfection and low antigen expression. | Perform a dose-ranging study to test multiple this compound®:pDNA ratios (e.g., 1:1, 2:1, 4:1, 8:1 w/w) to identify the optimal ratio for your specific plasmid and antigen. |
| High variability in immune responses between subjects. | Improper complex formation, leading to a heterogeneous mixture of vaccine particles. This can result from incorrect mixing procedures or incubation times. | Ensure the preparation protocol is followed precisely. Use a standardized, gentle mixing technique and adhere to the recommended 30-minute incubation period for complex formation. Prepare fresh formulations for each experiment. |
| Poor T-cell responses (e.g., low IFN-γ spot-forming units). | The chosen ratio may favor a humoral (antibody) response over a cell-mediated (T-cell) response. Different ratios can steer the immune response. | Evaluate T-cell responses across a range of this compound®:pDNA ratios. It's possible that the optimal ratio for T-cell immunogenicity differs from that for antibody production. |
| Signs of injection site reaction or local inflammation. | The this compound® concentration may be too high, leading to local toxicity. Cationic lipids can cause dose-dependent inflammatory reactions. | If high ratios (e.g., >8:1) are being used, consider testing lower ratios. If the optimal immunogenic ratio coincides with reactivity, it may be necessary to accept a trade-off or explore alternative adjuvants. |
Quantitative Data Summary
The following table summarizes data from preclinical studies, illustrating how different this compound®:pDNA ratios can influence immune outcomes.
| This compound®:pDNA Ratio (w/w) | Antigen | Primary Immune Readout | Result |
| 1:1, 2:1, 4:1, 8:1 | H5N1 Influenza Hemagglutinin | Serum IgG Titer | The 2:1 ratio was identified as optimal for inducing the highest antibody titers. |
| 1:1, 2:1, 4:1, 8:1 | H5N1 Influenza Hemagglutinin | IFN-γ & IL-2 ELISpot | The 2:1 ratio also induced the most robust T-cell responses. |
Experimental Protocols
Protocol: Preparation of this compound®/pDNA Vaccine Complexes
This protocol outlines the standard procedure for formulating this compound® with plasmid DNA for preclinical immunization studies.
Materials:
-
This compound® solution
-
Plasmid DNA (pDNA) encoding the antigen of interest, diluted in saline or buffer.
-
Sterile, low-protein binding microcentrifuge tubes.
-
Sterile saline or appropriate buffer for dilution.
Procedure:
-
Dilution: Separately dilute the required amounts of this compound® and pDNA in your chosen buffer (e.g., saline). The final volume after mixing should correspond to the desired injection volume.
-
Mixing: Add the diluted pDNA solution to the diluted this compound® solution. Important: Do not add this compound® directly to pDNA. Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, as this can shear the DNA and disrupt complex formation.
-
Incubation: Allow the mixture to incubate at room temperature for 30 minutes. This incubation period is crucial for the stable formation of this compound®/pDNA complexes.
-
Administration: After incubation, the formulation is ready for parenteral administration (e.g., intramuscular injection). Use the freshly prepared complexes immediately for best results.
Visualizations
Caption: Workflow for optimizing the this compound®:DNA ratio.
Caption: Impact of this compound®:DNA ratio on the immune cascade.
Troubleshooting low antibody titers with Vaxfectin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Vaxfectin® as an adjuvant, with a specific focus on troubleshooting low antibody titers in preclinical studies.
Troubleshooting Guide: Low Antibody Titers
This guide addresses common issues that may lead to lower-than-expected antibody responses when using this compound® with your antigen of interest.
Question 1: We are observing a weaker than expected or inconsistent antibody response (e.g., low IgG titers) in our in vivo immunization studies. What are the potential causes and how can we troubleshoot this?
Potential Causes and Troubleshooting Steps:
-
Suboptimal this compound® to Antigen Ratio: The ratio of this compound® to your antigen (especially for DNA vaccines) is critical for forming stable complexes that can be efficiently taken up by antigen-presenting cells (APCs).
-
Recommendation: Perform a dose-optimization study to determine the ideal ratio of this compound® to your antigen. This typically involves testing a range of ratios while keeping the antigen dose constant.
-
-
Improper Formulation Technique: The method of mixing this compound® with the antigen can significantly impact the stability and homogeneity of the formulation.
-
Recommendation: Follow the recommended formulation protocol strictly. Ensure gentle mixing to avoid precipitation of the antigen-Vaxfectin® complexes. Avoid vigorous vortexing.
-
-
Incorrect Route of Administration: The immunogenicity of a this compound®-adjuvanted vaccine can be influenced by the route of administration.
-
Recommendation: The optimal route of administration (e.g., intramuscular, intradermal) can be antigen-dependent. If you are not seeing a robust response with one route, consider testing an alternative. Studies have shown that for some antigens, intradermal administration of this compound®-formulated DNA vaccines can elicit strong antibody responses, sometimes superior to the intramuscular route at lower doses[1].
-
-
Antigen Quality and Dose: The purity, stability, and concentration of your antigen are paramount for inducing a strong immune response.
-
Recommendation: Ensure your antigen is of high purity and has not undergone degradation. A suboptimal antigen dose can also lead to low antibody titers. Consider performing an antigen dose-escalation study.
-
-
Animal Model and Strain: The genetic background of the animal model can influence the magnitude and type of immune response.
-
Recommendation: Be aware of the typical immune responses of the animal strain you are using. Some strains may be inherently low responders to certain antigens.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it work?
This compound® is a cationic lipid-based adjuvant that consists of an equimolar mixture of the cationic lipid GAP-DMORIE and a neutral co-lipid, DPyPE[1]. It is designed to enhance the immune response to co-administered antigens, particularly with DNA vaccines. This compound® works by forming complexes with the antigen, which facilitates uptake by antigen-presenting cells. It is believed to be immunostimulatory, potentially by increasing the production of cytokines such as IL-6 and IFN-γ, which activate B cells and promote their differentiation into antibody-producing plasma cells[1][2].
Q2: Can this compound® be used with protein or peptide antigens?
While this compound® was initially developed to enhance immune responses to DNA-based vaccines, its utility has been explored with protein and peptide-based vaccines as well[3]. The cationic nature of this compound® can facilitate interactions with negatively charged proteins or peptides, potentially enhancing their immunogenicity. However, optimization of the formulation and ratio will be necessary.
Q3: What is the expected impact of this compound® on antibody titers?
In preclinical studies, this compound® has been shown to significantly increase antigen-specific antibody titers, in some cases by up to 100-fold compared to naked DNA vaccines. It has also demonstrated a dose-sparing effect, meaning a lower dose of the antigen can be used to achieve a similar or higher antibody response compared to the unadjuvanted antigen.
Q4: Does this compound® alter the type of T-cell response?
Studies have shown that this compound® enhances antibody production while maintaining the Th1-type immune response that is characteristic of intramuscular DNA immunization. It has been observed to increase both IgG1 and IgG2a antibody subtypes.
Quantitative Data Summary
The following tables summarize data from preclinical studies to provide an overview of the performance of this compound®.
Table 1: Effect of this compound® on gB-specific Antibody Titers in Rabbits (Intramuscular Administration)
| Vaccine Dose (µg) | Adjuvant | Geometric Mean Titer (GMT) |
| 10 | This compound® | ~1,000 |
| 100 | This compound® | ~10,000 |
| 500 | This compound® | ~20,000 |
Data adapted from a study evaluating a DNA vaccine for human cytomegalovirus in rabbits. Titers were measured at day 42 after two immunizations.
Table 2: Comparison of Intramuscular vs. Intradermal Administration of a this compound®-formulated DNA Vaccine in Rabbits
| Vaccine Dose (µg) | Administration Route | Geometric Mean Titer (GMT) |
| 100 | Intramuscular (IM) | ~10,000 |
| 100 | Intradermal (ID) | ~8,000 |
| 10 | Intramuscular (IM) | ~1,000 |
| 10 | Intradermal (ID) | ~3,000 |
Data suggests that at lower doses, intradermal administration may elicit a stronger antibody response compared to intramuscular administration.
Experimental Protocols
1. Protocol for Formulation of this compound® with Plasmid DNA
This protocol describes the general steps for formulating this compound® with a plasmid DNA (pDNA) antigen.
-
Materials:
-
This compound® (lyophilized powder)
-
Plasmid DNA encoding the antigen of interest, diluted in a suitable buffer (e.g., 0.9% saline, 20 mM sodium phosphate, pH 7.2)
-
Sterile, pyrogen-free 0.9% saline
-
-
Procedure:
-
On the day of injection, allow the vial containing the lyophilized this compound® to come to room temperature.
-
Reconstitute the this compound® lipid film with an appropriate volume of 0.9% saline to achieve the desired concentration. Gently swirl the vial to ensure complete resuspension. Do not vortex.
-
Prepare the pDNA solution at twice the final desired concentration in the formulation buffer.
-
To formulate the vaccine, gently stream the this compound® suspension into the pDNA solution at a 1:1 equal volume ratio.
-
Gently mix the final formulation by inverting the tube several times. Avoid vigorous mixing to prevent aggregation.
-
The final formulation is now ready for administration. It is recommended to use the formulation within a few hours of preparation.
-
2. General Immunization Protocol (Murine Model)
This protocol provides a general guideline for immunization of mice with a this compound®-formulated DNA vaccine.
-
Animals:
-
6-8 week old BALB/c or C57BL/6 mice.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer 50-100 µL of the this compound®-pDNA formulation via the desired route (e.g., intramuscularly into the quadriceps or tibialis anterior muscle, or intradermally at the base of the tail).
-
Booster Immunization (Day 14 or 21): Administer a second dose of the same formulation and via the same route as the primary immunization.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., Day 0 (pre-bleed), Day 14, Day 28, Day 42) to monitor the antibody response.
-
Separate the serum and store at -20°C or -80°C until analysis.
-
-
Analysis:
-
Analyze antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound®-adjuvanted DNA vaccines.
Experimental Workflow
Caption: General experimental workflow for an immunization study using this compound®.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances antigen specific antibody titers and maintains Th1 type immune responses to plasmid DNA immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Reducing injection site reactions with Vaxfectin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vaxfectin®, a cationic lipid-based adjuvant designed to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines. This resource aims to help mitigate common issues, with a focus on reducing injection site reactions (ISRs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound®-adjuvanted vaccines.
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitates or Aggregates in Formulation | - Improper mixing technique- Incorrect buffer composition or pH- Suboptimal temperature during formulation- Poor quality of antigen or this compound® | - Ensure gentle but thorough mixing. Avoid vigorous vortexing which can cause aggregation of lipid-based formulations.- Verify that the buffer used for antigen and this compound® dilution is compatible and at the recommended pH.- Formulate at room temperature unless specified otherwise in the protocol.- Use high-quality, sterile, and endotoxin-free reagents. |
| High Incidence or Severity of Injection Site Reactions (e.g., swelling, erythema) | - High dose of this compound® or antigen- Improper injection technique- Contamination of the formulation | - Optimize the dose of this compound® and antigen. A dose-response study may be necessary.- Ensure proper intramuscular or subcutaneous injection technique to avoid tissue damage.- Use aseptic techniques throughout the formulation and administration process to prevent contamination. |
| Low Immunogenicity of the Vaccine | - Suboptimal antigen-Vaxfectin® ratio- Degradation of the antigen or pDNA- Incorrect formulation procedure | - Optimize the molar ratio of this compound® to antigen. Refer to specific protocols for DNA and protein antigens.- Ensure the stability of the antigen or pDNA during the formulation process. Avoid repeated freeze-thaw cycles.- Follow the recommended formulation protocol carefully, paying attention to the order of addition and mixing steps. |
| Inconsistent Results Between Experiments | - Variability in formulation preparation- Inconsistent injection volumes or sites- Differences in animal handling and housing | - Standardize the formulation protocol and ensure consistency in its execution.- Use calibrated equipment for accurate volume measurements and be consistent with the injection site.- Minimize variability in experimental conditions, including animal age, sex, and housing. |
Frequently Asked Questions (FAQs)
Formulation and Handling
Q1: What is the recommended method for formulating this compound® with a plasmid DNA (pDNA) vaccine?
A1: A general protocol for formulating a pDNA vaccine with this compound® involves gentle mixing of the two components. For example, in preclinical murine models, pDNA is often prepared in a saline solution with a suitable buffer, and this compound® is added to the pDNA solution in a 1:1 volume ratio, followed by gentle mixing.[1] The final concentration and molar ratio of pDNA to cationic lipid should be optimized for your specific application.
Q2: Are there specific protocols for formulating this compound® with protein antigens?
A2: While detailed public protocols for formulating this compound® with protein antigens are limited, the general principles for cationic lipid-based adjuvants apply. The protein antigen should be in a compatible buffer system, and the this compound® is then added, allowing for electrostatic interactions to form the adjuvant-antigen complex. The optimal pH and ionic strength of the buffer, as well as the protein-to-Vaxfectin® ratio, will need to be determined empirically.
Q3: What are the storage recommendations for this compound® and the formulated vaccine?
A3: this compound® should be stored according to the manufacturer's instructions, typically at 2-8°C. Once formulated with the antigen, the stability of the complex may vary. It is generally recommended to use the formulated vaccine shortly after preparation. For instance, in some clinical trials, the formulated vaccine was administered within 8 hours of formulation.[2] If storage is necessary, stability studies should be conducted to determine the optimal storage conditions and duration.
Injection Site Reactions
Q4: What are the common injection site reactions observed with this compound®-adjuvanted vaccines?
A4: In clinical trials, this compound®-adjuvanted vaccines have been reported to be generally well-tolerated.[1][3] Common injection site reactions are typically mild to moderate and can include pain, tenderness, erythema (redness), and swelling at the injection site. These reactions are a normal inflammatory response to the vaccine and adjuvant and usually resolve within a few days.[2]
Q5: How can I minimize injection site reactions in my animal studies?
A5: To minimize injection site reactions, consider the following strategies:
-
Dose Optimization: Titrate the dose of both the antigen and this compound® to the lowest effective dose.
-
Proper Injection Technique: Ensure that injections are administered to the correct depth and location to minimize tissue irritation.
-
Injection Volume: Use the smallest injection volume that is practical for the study.
-
Site Rotation: If multiple injections are required, rotate the injection sites.
-
Post-injection Care: In some cases, a cold compress applied to the injection site for a short period after administration may help reduce local inflammation.
Q6: Is there quantitative data on injection site reactions with this compound®?
A6: A phase 1 clinical trial of a tetravalent dengue DNA vaccine (TVDV) provides some insight into the incidence of injection site reactions with this compound®. The study compared the vaccine alone to the vaccine formulated with this compound® at two different doses. The most common adverse events were pain and tenderness at the injection site.
| Group | Number of Participants (N) | Pain at Injection Site (%) | Tenderness at Injection Site (%) |
| 1 mg TVDV alone | 10 | Not Reported | Not Reported |
| 1 mg TVDV + this compound® | 10 | 70% | 60% |
| 2 mg TVDV + this compound® | 20 | 85% | 70% |
| Overall | 40 | 77% | 65% |
| Data adapted from a Phase 1 clinical trial of a tetravalent dengue DNA vaccine. |
Experimental Protocols
Key Experiment: Formulation of a this compound®-Adjuvanted Plasmid DNA Vaccine (Murine Model)
Objective: To prepare a this compound®-formulated pDNA vaccine for intramuscular administration in mice.
Materials:
-
Plasmid DNA (pDNA) encoding the antigen of interest, sterile and endotoxin-free.
-
This compound® adjuvant.
-
Sterile, pyrogen-free 0.9% saline.
-
Sterile, pyrogen-free 20 mM sodium phosphate buffer, pH 7.2.
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips.
Methodology:
-
Prepare the pDNA solution at the desired concentration (e.g., 2 mg/mL) in 0.9% saline with 20 mM sodium phosphate, pH 7.2.
-
In a sterile microcentrifuge tube, add the required volume of the pDNA solution.
-
Gently add an equal volume of this compound® to the pDNA solution. This creates a 1:1 volume dilution.
-
Mix the solution by gently inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing.
-
The final formulation in this example would contain 1 mg/mL pDNA and 1.09 mg/mL this compound®, with a pDNA nucleotide to cationic lipid molar ratio of approximately 4:1.
-
For lower dose injections, the formulated vaccine can be diluted with sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Administer the formulated vaccine intramuscularly to the mice. For example, a 100 µL total injection volume can be administered as two 50 µL injections in the bilateral quadriceps muscles.
This protocol is adapted from a study using a this compound®-adjuvanted HSV-2 pDNA vaccine in mice.
Visualizations
Experimental Workflow: this compound®-pDNA Vaccine Formulation and Administration
References
- 1. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nonclinical biodistribution, integration, and toxicology evaluations of an H5N1 pandemic influenza plasmid DNA vaccine formulated with this compound® - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaxfectin® Formulations Technical Support Center
Welcome to the technical support center for Vaxfectin®-adjuvanted formulations. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of their this compound® formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what are its main components?
A1: this compound® is a cationic lipid-based adjuvant used to enhance the immune response to plasmid DNA and protein-based vaccines.[1][2] It is composed of an equimolar mixture of the cationic lipid GAP-DMORIE and the neutral co-lipid DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine).[3]
Q2: What are the typical storage conditions for this compound® formulations?
A2: For long-term stability, it is generally recommended to store this compound® and its formulated vaccines at refrigerated temperatures (2°C to 8°C).[4][5] Some formulations may also be stored frozen, but it is crucial to prevent freeze-thaw cycles which can lead to aggregation. Always refer to the specific product information sheet for the recommended storage conditions of your particular formulation.
Q3: What are the common signs of instability in a this compound® formulation?
A3: Signs of instability can include:
-
Visible aggregation or precipitation: The formation of visible particles or sediment in the suspension.
-
Changes in particle size and polydispersity: An increase in the average particle size or a wider size distribution can indicate aggregation.
-
Decreased encapsulation efficiency: Leakage of the antigen from the liposomes.
-
Changes in pH: A shift in the pH of the formulation can indicate chemical degradation.
-
Loss of potency: Reduced immunological activity of the vaccine.
Q4: Can this compound® formulations be lyophilized (freeze-dried) to improve stability?
A4: Yes, lyophilization is a common technique to enhance the long-term stability of liposomal formulations by removing water. However, the lyophilization cycle and the use of cryoprotectants (like sucrose or trehalose) need to be optimized to prevent aggregation upon reconstitution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible Aggregation or Precipitation | Improper storage temperature (e.g., freezing). | Store at recommended refrigerated temperatures (2-8°C). Avoid freezing unless specified. |
| High ionic strength of the buffer. | Use buffers with an appropriate ionic strength. Consider buffer exchange if necessary. | |
| Suboptimal pH of the formulation. | Ensure the pH of the formulation is within the recommended range for this compound® and the antigen. | |
| Mechanical stress (e.g., vigorous vortexing). | Handle the formulation gently. Mix by gentle inversion rather than vigorous shaking. | |
| Increased Particle Size or Polydispersity Index (PDI) | Aggregation of liposomes over time. | Review storage conditions and formulation composition. Consider optimizing the lipid-to-antigen ratio. |
| Fusion of liposomes. | Evaluate the lipid composition and the presence of stabilizing excipients. | |
| Low Encapsulation Efficiency | Suboptimal formulation process. | Optimize the formulation parameters, such as the method of DNA/protein loading and the lipid concentration. |
| Leakage of antigen during storage. | Assess the stability of the formulation at different temperatures to identify the optimal storage condition. Consider the use of cryoprotectants if freezing. | |
| Loss of Immunological Potency | Degradation of the antigen or adjuvant. | Perform stability studies at different temperatures to determine the shelf-life. Protect from light if the antigen is light-sensitive. |
| Aggregation leading to reduced availability of the active components. | Address aggregation issues as described above. |
Quantitative Stability Data
The following table summarizes illustrative stability data for a typical this compound®-formulated DNA vaccine. Please note that this data is for representative purposes only, and actual stability will depend on the specific formulation, antigen, and storage conditions.
| Storage Condition | Time Point | Parameter | Specification | Result |
| 2-8°C | 0 Months | Particle Size (Z-average) | 100 - 200 nm | 150 nm |
| Polydispersity Index (PDI) | < 0.3 | 0.15 | ||
| DNA Encapsulation | > 90% | 95% | ||
| pH | 6.5 - 7.5 | 7.0 | ||
| 6 Months | Particle Size (Z-average) | 100 - 200 nm | 155 nm | |
| Polydispersity Index (PDI) | < 0.3 | 0.18 | ||
| DNA Encapsulation | > 90% | 92% | ||
| pH | 6.5 - 7.5 | 6.9 | ||
| 25°C / 60% RH | 0 Months | Particle Size (Z-average) | 100 - 200 nm | 150 nm |
| Polydispersity Index (PDI) | < 0.3 | 0.15 | ||
| DNA Encapsulation | > 90% | 95% | ||
| pH | 6.5 - 7.5 | 7.0 | ||
| 1 Month | Particle Size (Z-average) | 100 - 200 nm | 180 nm | |
| Polydispersity Index (PDI) | < 0.3 | 0.25 | ||
| DNA Encapsulation | > 90% | 88% | ||
| pH | 6.5 - 7.5 | 6.7 | ||
| 40°C / 75% RH | 0 Months | Particle Size (Z-average) | 100 - 200 nm | 150 nm |
| Polydispersity Index (PDI) | < 0.3 | 0.15 | ||
| DNA Encapsulation | > 90% | 95% | ||
| pH | 6.5 - 7.5 | 7.0 | ||
| 1 Week | Particle Size (Z-average) | 100 - 200 nm | 250 nm (Aggregation) | |
| Polydispersity Index (PDI) | < 0.3 | 0.45 | ||
| DNA Encapsulation | > 90% | 75% | ||
| pH | 6.5 - 7.5 | 6.4 |
Experimental Protocols
Protocol for Particle Size and Polydispersity Index (PDI) Analysis
Objective: To determine the mean particle size and the width of the particle size distribution of the this compound® formulation.
Methodology: Dynamic Light Scattering (DLS)
Procedure:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Set the measurement parameters, including the dispersant (typically the formulation buffer), temperature (e.g., 25°C), and scattering angle (e.g., 173°).
-
Dilute the this compound® formulation with the appropriate buffer to a suitable concentration for DLS measurement. The final concentration should be within the instrument's linear range to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample at the set temperature for 2-5 minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged.
-
Analyze the data to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).
Protocol for Determining DNA Encapsulation Efficiency
Objective: To quantify the percentage of plasmid DNA that is encapsulated within the this compound® liposomes.
Methodology: Fluorescence-based assay using a DNA-intercalating dye (e.g., PicoGreen® or RiboGreen®).
Procedure:
-
Prepare a standard curve of the plasmid DNA in the formulation buffer.
-
In a 96-well black plate, add a known amount of the this compound®-DNA formulation to two separate wells.
-
To one well (representing total DNA), add a sufficient amount of a detergent (e.g., 1% Triton X-100) to lyse the liposomes and release the encapsulated DNA. Mix gently.
-
To the other well (representing unencapsulated DNA), add only the formulation buffer.
-
Prepare a solution of the fluorescent DNA-binding dye according to the manufacturer's instructions.
-
Add the dye solution to all wells (standards and samples).
-
Incubate the plate in the dark for the recommended time.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the concentration of unencapsulated DNA and total DNA in the formulation using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total DNA - Unencapsulated DNA) / Total DNA] * 100
Signaling Pathways and Experimental Workflows
Cationic lipids, such as those in this compound®, are recognized by the innate immune system, leading to the activation of signaling pathways that promote an immune response. This is thought to occur through Toll-like receptors (TLRs), such as TLR2 and TLR4.
The diagram above illustrates the putative signaling pathway activated by this compound®. Cationic lipids can be recognized by TLR2 and TLR4, leading to the recruitment of adaptor proteins MyD88 and TRIF. This initiates downstream signaling cascades that result in the activation of transcription factors NF-κB and IRF3/7, ultimately leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for shaping the adaptive immune response.
This workflow outlines the key steps in assessing the stability of a this compound® formulation. Following initial characterization, the formulation is subjected to a stability study under various conditions. At each time point, critical quality attributes are analyzed to monitor any changes and ultimately determine the shelf-life of the product.
References
- 1. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 5. dbh.dc.gov [dbh.dc.gov]
Adjusting Vaxfectin concentration for different antigens
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Vaxfectin™, a cationic lipid-based adjuvant, to enhance immune responses to various antigens. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and how does it work?
A1: this compound™ is a next-generation adjuvant that has demonstrated utility with plasmid DNA (pDNA), protein, and peptide-based vaccines.[1][2] It is a cationic lipid-based formulation that enhances the immune response to antigens.[3] Its mechanism of action is believed to involve the stimulation of the innate immune system, leading to the production of cytokines such as Interleukin-6 (IL-6), which in turn helps in the activation of B cells and their differentiation into plasma cells.[4][5] This ultimately leads to an enhanced antigen-specific antibody response.
Q2: For which types of antigens is this compound™ most effective?
A2: this compound™ has been extensively documented to be effective with plasmid DNA (pDNA) vaccines across a range of animal models, from rodents to non-human primates. It has also been shown to be a versatile adjuvant for protein and peptide-based vaccines. The primary benefit observed is a significant enhancement of the humoral (antibody) immune response.
Q3: What is the recommended starting concentration of this compound™ for my specific antigen?
A3: The optimal concentration of this compound™ is dependent on the type and dose of the antigen being used. It is crucial to perform a dose-response study to determine the ideal ratio for your specific application. Below is a table summarizing starting points based on published studies.
Data Presentation: this compound™ Concentration Guidelines
| Antigen Type | Antigen Dose Range | This compound™ Formulation Notes | Animal Model | Reference |
| Plasmid DNA (pDNA) | 0.1 µg - 100 µg | A dose-response relationship has been observed, with higher doses leading to seroconversion in all animals. | Mouse | |
| 1 mg - 2 mg (total DNA) | Used in a clinical trial for a tetravalent dengue DNA vaccine. | Human | ||
| Protein | Antigen-dependent | Optimization is required. Start with a weight-to-weight ratio of this compound™ to protein antigen ranging from 1:1 to 1:10 and assess immunogenicity. | General Guidance | |
| Peptide | Antigen-dependent | Peptides are often less immunogenic and may require a higher adjuvant-to-antigen ratio. Empirical testing is critical. | General Guidance |
Troubleshooting Guides
Problem: Low antibody titers after immunization.
-
Possible Cause: Suboptimal this compound™ to antigen ratio.
-
Solution: Perform a dose-matrix titration experiment. Test a range of antigen concentrations against a range of this compound™ concentrations to identify the optimal ratio for your specific antigen.
-
-
Possible Cause: Improper formulation leading to aggregation.
-
Solution: Ensure that the this compound™ and antigen solutions are mixed gently but thoroughly. Avoid vigorous vortexing which can lead to aggregation. Visually inspect the formulation for any precipitation before injection.
-
-
Possible Cause: Instability of the antigen in the formulation.
-
Solution: Assess the stability of your antigen in the presence of this compound™ at different time points and temperatures. Consider if a stabilizer is required for your specific antigen.
-
Problem: High variability in immune responses between subjects.
-
Possible Cause: Inconsistent formulation preparation.
-
Solution: Standardize the formulation protocol. Ensure that the mixing speed, incubation time, and temperature are consistent for each preparation.
-
-
Possible Cause: Inconsistent administration of the vaccine.
-
Solution: Ensure that the injection volume and site are consistent across all subjects. For intramuscular injections, ensure the needle is inserted to a consistent depth.
-
Problem: Precipitation or aggregation observed during formulation.
-
Possible Cause: Incompatible buffer components.
-
Solution: Use the recommended buffers for both this compound™ and your antigen. High salt concentrations or certain buffer species can sometimes lead to precipitation. Consider buffer exchange of your antigen into a compatible buffer like PBS.
-
-
Possible Cause: Antigen is prone to aggregation at the working concentration.
-
Solution: Test the solubility of your antigen at the desired concentration before mixing with this compound™. If the antigen is not soluble, you may need to lower the concentration or use a different formulation buffer.
-
Experimental Protocols
Protocol 1: Formulation of this compound™ with Plasmid DNA (pDNA)
Materials:
-
This compound™ solution
-
Purified plasmid DNA (endotoxin-free) in TE buffer or sterile water
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Dilute pDNA: In a sterile microcentrifuge tube, dilute the required amount of pDNA to the desired final concentration in PBS.
-
Dilute this compound™: In a separate sterile microcentrifuge tube, add the required volume of this compound™.
-
Complex Formation: Gently add the diluted pDNA solution to the this compound™ solution. Do not vortex. Mix by gently pipetting up and down 3-5 times or by gentle flicking of the tube.
-
Incubation: Incubate the this compound™-pDNA complex at room temperature for 15-30 minutes to allow for stable complex formation.
-
Final Dilution (Optional): If necessary, dilute the complex to the final injection volume with sterile PBS.
-
Administration: The formulation is now ready for in vivo administration. Use within 1-2 hours of preparation for best results.
Protocol 2: General Protocol for Formulation of this compound™ with Protein or Peptide Antigens
Materials:
-
This compound™ solution
-
Purified protein or peptide antigen in a suitable buffer (e.g., PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Antigen Preparation: Ensure your protein or peptide antigen is soluble and stable in the chosen formulation buffer (e.g., PBS) at the desired concentration.
-
This compound™ Preparation: Add the calculated volume of this compound™ to a sterile microcentrifuge tube.
-
Mixing: Gently add the antigen solution to the this compound™ solution. Mix by gentle inversion or slow pipetting. Avoid vigorous shaking or vortexing.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for association of the antigen with the this compound™ liposomes.
-
Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation or aggregation.
-
Administration: Administer the formulated vaccine to the animals as per your experimental design.
Protocol 3: Murine Immunization and Monitoring
Materials:
-
This compound™-antigen formulation
-
Appropriate syringes and needles for the chosen route of administration (e.g., 27-30G needle for intramuscular injection in mice)
-
Experimental animals (e.g., BALB/c mice)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
Procedure:
-
Immunization: Administer the prepared this compound™-antigen formulation to the mice via the desired route (e.g., intramuscularly in the tibialis anterior muscle). A typical injection volume for a mouse is 50-100 µL.
-
Booster Immunizations: Administer booster immunizations at specified time points (e.g., 2 and 4 weeks after the primary immunization).
-
Sample Collection: Collect blood samples at regular intervals (e.g., pre-immunization, and 2 weeks after each immunization) to monitor the immune response. Process the blood to collect serum.
-
Antibody Titer Analysis: Determine the antigen-specific antibody titers in the collected serum samples using an enzyme-linked immunosorbent assay (ELISA). This will allow you to quantify the humoral immune response generated by the vaccine.
Mandatory Visualizations
Caption: Experimental workflow for formulating antigens with this compound™.
Caption: Proposed signaling pathway for this compound™-mediated immune enhancement.
References
- 1. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Vaccination with this compound® adjuvanted SIV DNA induces long-lasting humoral immune responses able to reduce SIVmac251 Viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances antigen specific antibody titers and maintains Th1 type immune responses to plasmid DNA immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound Adjuvant with DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins Protects Juvenile and Infant Rhesus Macaques against Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
Vaxfectin® Adjuvant Technical Support Center
Welcome to the technical support center for Vaxfectin®, a cationic lipid-based adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound® with other adjuvants and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and what is its primary mechanism of action?
A1: this compound® is a cationic lipid-based adjuvant consisting of an equimolar mixture of the cationic lipid GAP-DMORIE and the neutral co-lipid DPyPE.[1] It is designed to enhance the immune response to vaccine antigens, particularly for plasmid DNA (pDNA) and protein-based vaccines.[2] Its proposed mechanism involves several actions:
-
Depot Effect: Forming a depot at the injection site for slow antigen release.[3][4]
-
Immune Cell Recruitment: Inducing the production of cytokines and chemokines that attract immune cells to the injection site.[5]
-
Enhanced Antigen Uptake: Facilitating the uptake and presentation of antigens by antigen-presenting cells (APCs).
-
Innate Immunity Activation: Activating innate immune pathways to create a pro-inflammatory environment conducive to a strong adaptive immune response.
Q2: Why would a researcher consider combining this compound® with another adjuvant?
A2: Combining adjuvants can be a strategic approach to vaccine design. The rationale is to leverage different mechanisms of action to produce a more robust or specific type of immune response that may not be achievable with a single adjuvant. For instance, while this compound® is effective at boosting humoral (antibody) responses, a researcher might combine it with an adjuvant known to strongly promote cell-mediated immunity to achieve a balanced Th1/Th2 response. The goal is often to achieve a synergistic or additive effect, though this is not always the outcome.
Q3: What are the main challenges when combining this compound® with other adjuvants?
A3: The primary challenges in creating combination adjuvants are:
-
Physicochemical Incompatibility: Mixing adjuvants can lead to physical or chemical instability. For example, combining a cationic lipid formulation like this compound® with a strongly anionic adjuvant could lead to aggregation, precipitation, or altered morphology, compromising the function of both.
-
Unpredictable Immunological Outcomes: The immune response resulting from an adjuvant combination can be difficult to predict. Outcomes can be synergistic (enhanced response), additive (sum of individual effects), or antagonistic (reduced or altered response).
-
Regulatory Complexity: A combination of adjuvants is considered a new entity by regulatory bodies like the FDA. This requires extensive characterization and validation of the final formulation.
-
Antigenic Interference: In some cases, the response to one antigen or adjuvant can negatively impact the response to another in the same formulation.
Q4: What key parameters should be evaluated to assess the compatibility of this compound® with another adjuvant?
A4: A thorough compatibility assessment should include:
-
Physical Stability: Visual inspection for precipitation, aggregation, or phase separation. This can be more formally assessed using techniques like dynamic light scattering (DLS) to monitor particle size and polydispersity over time.
-
Chemical Stability: Ensuring that the individual components of the adjuvants and the antigen do not degrade when mixed. This can be assessed using techniques like chromatography.
-
In Vitro Immunological Profile: Co-culturing the adjuvant combination with immune cells (e.g., PBMCs or dendritic cells) to measure cytokine profiles, cell activation markers, and cytotoxicity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to confirm that the combination enhances the desired immune response without increasing reactogenicity or causing adverse effects.
Troubleshooting Guide
Q: My formulation of this compound® with another adjuvant shows visible precipitation/aggregation. What should I do?
A: This indicates a physicochemical incompatibility.
-
Perform a Jar Test: Before preparing a large batch, always conduct a small-scale jar test to check for immediate physical incompatibility.
-
Review Mixing Order: The order in which components are added can be critical. Experiment with different mixing orders. Generally, components should be added to the largest volume of liquid carrier and mixed thoroughly before adding the next component.
-
Check pH and Buffer: Ensure the pH of the final formulation is within a stable range for all components. The buffer systems of the individual adjuvants may be incompatible. Consider using a common, non-reactive buffer system.
-
Consider a Compatibility Agent: If incompatibility persists, a surfactant or other compatibility agent might be necessary, but this will require additional validation.
Q: The immune response from my this compound® combination is weaker than with this compound® alone (antagonism). How can I troubleshoot this?
A: An antagonistic effect suggests negative interference between the adjuvants' mechanisms of action.
-
Re-evaluate Adjuvant Choice: The chosen adjuvants may be activating competing or inhibitory signaling pathways. Review the known mechanisms of each adjuvant.
-
Adjust Adjuvant Ratios: The ratio of this compound® to the other adjuvant can significantly impact the immune outcome. Perform a dose-response matrix experiment to identify a synergistic or additive ratio.
-
Change Formulation Strategy: Consider co-encapsulating the antigen with one adjuvant and administering the second adjuvant separately at the same injection site, or encapsulating both adjuvants and the antigen in a single particle delivery system.
Q: I'm observing inconsistent results between experiments. What could be the cause?
A: Inconsistency often points to issues with formulation preparation or handling.
-
Standardize Formulation Protocol: Ensure that the protocol for mixing the adjuvants and antigen is highly standardized and followed precisely for every experiment. This includes temperatures, mixing speeds, incubation times, and the order of addition.
-
Check Stability Over Time: The formulated vaccine may not be stable. Assess the physical and chemical stability of the formulation at different time points after preparation. Formulations should ideally be prepared fresh for each experiment.
-
Evaluate Raw Material Quality: Ensure the quality and consistency of this compound®, the other adjuvant, and the antigen from batch to batch.
Data Presentation
Table 1: Physicochemical Properties of this compound®
This table summarizes key properties of this compound® relevant for formulation and compatibility assessment.
| Property | Description | Significance for Compatibility |
| Composition | Equimolar mixture of the cationic lipid GAP-DMORIE and the neutral co-lipid DPyPE. | The cationic nature is crucial for its interaction with anionic components like pDNA and can lead to incompatibility with anionic adjuvants. The lipid composition influences the fluidity and stability of the liposomes. |
| Structure | Cationic liposomes. | As a particulate adjuvant, it can be sensitive to changes in ionic strength or pH that may be introduced by another adjuvant, potentially leading to aggregation. |
| Primary Application | Adjuvant for plasmid DNA (pDNA) and protein/peptide-based vaccines. | Its performance is well-documented with these antigen types. Compatibility with other types of antigens (e.g., whole inactivated viruses) would require thorough investigation. |
| Immune Response Skew | Primarily enhances humoral (antibody) responses. | When combining with another adjuvant, consider if the goal is to further boost the antibody response or to introduce a different type of response (e.g., strong cell-mediated immunity). |
Experimental Protocols
Protocol: General Method for Assessing Physicochemical Compatibility of this compound® with a Second Adjuvant
This protocol provides a general framework. Specific concentrations and volumes should be optimized for your particular adjuvants and antigen.
1. Materials:
- This compound® suspension
- Second adjuvant of interest
- Antigen solution (pDNA or protein)
- Formulation buffer (e.g., sterile PBS or saline)
- Sterile, low-protein binding microcentrifuge tubes
- Dynamic Light Scattering (DLS) instrument and cuvettes
2. Preparation of Individual Components:
- Prepare this compound®, the second adjuvant, and the antigen at their desired stock concentrations in the formulation buffer.
- Filter-sterilize all components if not already sterile.
3. Jar Test (Initial Visual Assessment):
- In a sterile microcentrifuge tube, add the formulation buffer.
- Add the this compound® suspension and gently mix by inversion.
- Add the second adjuvant and gently mix.
- Add the antigen solution and gently mix.
- Let the mixture stand at room temperature for 30 minutes.
- Visually inspect for any signs of incompatibility such as cloudiness, precipitation, or phase separation against a dark background.
4. Quantitative Analysis using Dynamic Light Scattering (DLS):
- Prepare samples as described in the jar test. Also, prepare control samples containing this compound® + antigen and the second adjuvant + antigen.
- Immediately after preparation (T=0), measure the particle size (Z-average diameter) and Polydispersity Index (PDI) of each sample using DLS.
- Incubate the samples at relevant storage temperatures (e.g., 4°C and 25°C).
- Repeat DLS measurements at specified time points (e.g., 1, 4, 24, and 48 hours) to assess stability.
- Interpretation: A significant increase in particle size or PDI over time in the combination sample compared to the controls indicates instability and incompatibility.
5. Zeta Potential Measurement:
- Measure the zeta potential of the individual components and the final combined formulation.
- Interpretation: this compound® liposomes will have a positive zeta potential. A significant change or neutralization of this charge upon addition of the second adjuvant could predict instability due to charge-charge interactions.
Visualizations
Caption: Proposed mechanism of action for this compound®.
Caption: Experimental workflow for adjuvant compatibility assessment.
Caption: Logical relationships of potential adjuvant combination outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Use of this compound Adjuvant with DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins Protects Juvenile and Infant Rhesus Macaques against Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability testing of Vaxfectin-adjuvanted vaccines
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term stability testing of Vaxfectin®-adjuvanted vaccine formulations. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for critical stability-indicating assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and its general composition? this compound® is a cationic lipid-based adjuvant designed to enhance the immune response to vaccine antigens, particularly for DNA and protein-based vaccines.[1] It consists of an equimolar mixture of the cationic lipid GAP-DMORIE and a neutral co-lipid, DPyPE (1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine).[2] This formulation helps to increase and sustain antibody production and T-cell responses.[2][3]
Q2: Why is long-term stability testing critical for this compound®-adjuvanted vaccines? Long-term stability testing is essential to ensure a vaccine retains its chemical, physical, and biological properties within specified limits throughout its shelf-life.[4] For adjuvanted vaccines, this includes confirming that the adjuvant's physical characteristics (like particle size) and its biological activity (potency) are maintained, which is crucial for ensuring consistent vaccine efficacy and safety. Factors such as desorption of the antigen from the adjuvant or aggregation of the adjuvant can negatively impact performance.
Q3: What are the critical stability-indicating parameters for a this compound®-adjuvanted vaccine? A comprehensive stability program should monitor a range of parameters. Key indicators include:
-
Physical Stability: Particle size, polydispersity index (PDI), zeta potential, and visual appearance (checking for aggregation or precipitation). Cationic liposomes rely on electrostatic repulsion to prevent aggregation, making these parameters critical.
-
Chemical Stability: Integrity of the lipid components (e.g., monitoring for hydrolysis or oxidation) and the integrity of the antigen (e.g., protein unfolding, degradation).
-
Biological Potency: The ability of the adjuvanted vaccine to induce a desired biological response (e.g., cytokine secretion from immune cells in vitro or immunogenicity in vivo). Potency is considered a primary stability-indicating parameter.
-
Formulation Properties: pH, osmolality, and antigen content/concentration.
Q4: What are the recommended storage conditions and why is freeze-thawing a concern? While specific conditions depend on the final formulation, many lipid-based vaccines require refrigerated storage (2-8°C). Freezing should generally be avoided. The freezing process can disrupt the lipid vesicle structure, leading to changes in particle size, aggregation, and potential leakage of encapsulated antigens, which can compromise the vaccine's potency and stability.
Q5: How does this compound® enhance the immune response, and can this effect diminish over time? this compound® enhances humoral (antibody) immune responses, in part by increasing the number of antigen-specific plasma cells. It helps create a local immunostimulatory environment at the injection site, promoting the recruitment of immune cells and enhancing antigen presentation. A loss of stability, such as changes in the physical state of the lipid particles or chemical degradation, can lead to a reduction in these immunostimulatory properties, resulting in diminished vaccine potency over time.
Troubleshooting Guides
Problem 1: I'm observing a significant increase in particle size and visible aggregation in my stored vaccine formulation. What are the potential causes and solutions?
-
Potential Causes:
-
Improper Storage: The formulation may have been subjected to freeze-thaw cycles, which is a primary cause of aggregation for lipid-based adjuvants.
-
Suboptimal Formulation Buffer: The pH or ionic strength of the buffer may not be optimal for maintaining the colloidal stability of the cationic this compound® particles, leading to charge neutralization and aggregation.
-
Antigen-Adjuvant Interaction: The specific antigen may be interacting with the this compound® particles in a way that promotes aggregation over time.
-
Lipid Degradation: Chemical degradation of the lipid components can alter the surface properties of the nanoparticles, leading to instability.
-
-
Troubleshooting & Solutions:
-
Verify Storage Conditions: Ensure all samples have been consistently stored at the recommended temperature (typically 2-8°C) and that accidental freezing has not occurred.
-
Review Formulation: Re-evaluate the formulation buffer. It may be necessary to screen a panel of buffers with varying pH and ionic strengths during pre-formulation studies to identify the most stable conditions.
-
Characterize with Analytics: Use Dynamic Light Scattering (DLS) to monitor particle size and PDI at each stability time point. Couple this with visual inspection and other techniques like Micro-Flow Imaging (MFI) to quantify aggregation.
-
Assess Antigen Contribution: Analyze the stability of the antigen alone under the same buffer and storage conditions to determine if it is contributing to the instability.
-
Problem 2: My in-vitro potency assay (e.g., cytokine release from PBMCs) is showing highly variable or declining results over time. How can I troubleshoot this?
-
Potential Causes:
-
Assay Variability: Cell-based assays are inherently variable. Inconsistent cell viability, donor-to-donor differences in peripheral blood mononuclear cells (PBMCs), or inconsistent cell density can lead to variable results.
-
Loss of Biological Activity: The immunostimulatory capacity of the this compound® adjuvant may be degrading, or the antigen itself may be degrading, leading to a weaker biological response.
-
Physical Instability: Changes in particle size or aggregation can alter how the vaccine is taken up by cells, affecting the outcome of the potency assay.
-
-
Troubleshooting & Solutions:
-
Standardize the Assay: Ensure strict adherence to the cell-based assay protocol. Always check cell viability and normalize to cell number. Use a consistent source of cells or screen multiple donors.
-
Include a Reference Standard: Include a freshly prepared or well-characterized "gold standard" batch of the vaccine in every assay. This helps distinguish between assay variability and true sample degradation.
-
Correlate with Physicochemical Data: Analyze the physicochemical properties (e.g., particle size, antigen integrity) of the exact same sample batch being used for the potency assay. If physical or chemical degradation is observed, it is the likely cause of the potency decline.
-
Confirm Antigen Integrity: Use a biophysical method like Circular Dichroism or a chemical method like HPLC to confirm that the antigen structure and concentration are unchanged.
-
Problem 3: I am getting inconsistent results when quantifying my antigen via ELISA. Could the this compound® be causing interference?
-
Potential Causes:
-
Non-specific Binding: Yes, the cationic lipids in this compound® can non-specifically bind to the negatively charged surface of ELISA plates or interact with detection antibodies, leading to high background noise or signal inhibition.
-
Epitope Masking: The antigen may be adsorbed to or encapsulated within the lipid particles in a way that "hides" the antibody binding sites (epitopes), preventing accurate detection.
-
-
Troubleshooting & Solutions:
-
Optimize Sample Diluent: Dilute samples in a buffer containing a non-ionic detergent (e.g., 0.05% to 0.5% Tween-20 or Triton X-100) to disrupt lipid-protein and lipid-plate interactions.
-
Incorporate a Dissociation Step: Before adding the sample to the ELISA plate, try treating it with a dissociating agent to release the antigen from the this compound®. This could involve detergents or solvents, but must be carefully validated to ensure the agent itself does not interfere with the assay or denature the antigen.
-
Test Alternative Assays: If ELISA interference cannot be resolved, consider an alternative quantification method that is less prone to matrix effects. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) can physically separate the antigen from the adjuvant components before quantification.
-
Data Presentation: Example Stability Tables
The following tables are templates for organizing and presenting long-term stability data.
Table 1: Example Long-Term Stability Protocol Summary
| Parameter | Description |
|---|---|
| Product | Vaccine X (Antigen Y + this compound®) |
| Batch Numbers | BATCH-001, BATCH-002, BATCH-003 |
| Container Closure | 2 mL Type I borosilicate glass vials, chlorobutyl rubber stoppers |
| Storage Condition | 5°C ± 3°C (Long-Term) |
| Accelerated Condition | 25°C ± 2°C / 60% ± 5% RH |
| Time Points (Long-Term) | 0, 3, 6, 9, 12, 18, 24, 36 Months |
| Time Points (Accelerated) | 0, 1, 2, 3, 6 Months |
| Tests Performed | Appearance, pH, Particle Size (DLS), Zeta Potential, Antigen Content (HPLC), In-vitro Potency |
Table 2: Example Physicochemical Stability Data (Storage: 5°C ± 3°C)
| Time Point | Test | Specification | Batch 001 | Batch 002 | Batch 003 |
|---|---|---|---|---|---|
| T=0 M | Appearance | White, opalescent liquid | Pass | Pass | Pass |
| Z-Average Size (nm) | 100 - 200 nm | 145.2 | 148.1 | 146.5 | |
| PDI | ≤ 0.3 | 0.18 | 0.17 | 0.18 | |
| Zeta Potential (mV) | +20 to +40 mV | +28.5 | +29.1 | +28.8 | |
| pH | 6.0 - 7.0 | 6.5 | 6.6 | 6.5 | |
| T=12 M | Appearance | White, opalescent liquid | Pass | Pass | Pass |
| Z-Average Size (nm) | 100 - 200 nm | 149.8 | 151.0 | 148.9 | |
| PDI | ≤ 0.3 | 0.20 | 0.19 | 0.21 | |
| Zeta Potential (mV) | +20 to +40 mV | +27.9 | +28.5 | +28.1 | |
| pH | 6.0 - 7.0 | 6.4 | 6.5 | 6.5 | |
| T=24 M | Appearance | White, opalescent liquid | Pass | Pass | Pass |
| Z-Average Size (nm) | 100 - 200 nm | 155.3 | 158.2 | 154.6 | |
| PDI | ≤ 0.3 | 0.22 | 0.21 | 0.23 | |
| Zeta Potential (mV) | +20 to +40 mV | +26.8 | +27.3 | +27.0 |
| | pH | 6.0 - 7.0 | 6.4 | 6.4 | 6.3 |
Table 3: Example Antigen Integrity and Potency Data (Storage: 5°C ± 3°C)
| Time Point | Test | Specification | Batch 001 | Batch 002 | Batch 003 |
|---|---|---|---|---|---|
| T=0 M | Antigen Content (mg/mL) | 0.90 - 1.10 | 1.02 | 0.99 | 1.01 |
| In-vitro Potency (% Ref Std) | 80 - 125% | 105% | 98% | 102% | |
| T=12 M | Antigen Content (mg/mL) | 0.90 - 1.10 | 1.01 | 0.98 | 1.00 |
| In-vitro Potency (% Ref Std) | 80 - 125% | 101% | 95% | 99% | |
| T=24 M | Antigen Content (mg/mL) | 0.90 - 1.10 | 0.98 | 0.96 | 0.97 |
| | In-vitro Potency (% Ref Std) | 80 - 125% | 95% | 89% | 92% |
Experimental Protocols
Protocol 1: Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Objective: To measure the mean hydrodynamic diameter (Z-average), polydispersity index (PDI), and surface charge (zeta potential) of the vaccine particles.
-
Instrumentation: Malvern Zetasizer Nano ZS or similar instrument.
-
Sample Preparation: a. Equilibrate the instrument and samples to room temperature (e.g., 25°C). b. Gently invert the vaccine vial 10 times to ensure homogeneity. Do not vortex, as this can cause aggregation. c. Dilute the vaccine formulation in the original formulation buffer to a suitable concentration for DLS measurement (typically a 1:20 to 1:100 dilution). The target particle count rate should be between 100 and 500 kcps.
-
Size Measurement: a. Transfer the diluted sample to a disposable polystyrene cuvette. b. Set the instrument parameters (e.g., material refractive index, dispersant viscosity). c. Equilibrate the sample in the instrument for 120 seconds. d. Perform at least three replicate measurements.
-
Zeta Potential Measurement: a. Transfer the diluted sample to a disposable folded capillary cell (DTS1070 or equivalent), ensuring no air bubbles are trapped. b. Set the instrument parameters as above. c. Equilibrate the sample for 120 seconds. d. Perform at least three replicate measurements.
-
Data Analysis: Report the mean Z-average size (nm), PDI, and zeta potential (mV) with standard deviations. The data should be compared against the T=0 results and product specifications.
Protocol 2: Antigen Integrity and Quantification by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To quantify the antigen and detect potential chemical degradation products (e.g., oxidized or clipped forms).
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 or Waters Alliance).
-
Method Setup: a. Column: C4 or C8 reversed-phase column suitable for protein analysis. b. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). c. Mobile Phase B: Acetonitrile with 0.1% TFA. d. Gradient: A linear gradient from ~20% B to ~80% B over 30 minutes (must be optimized for the specific antigen). e. Flow Rate: 1.0 mL/min. f. Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: a. To release the antigen from this compound®, mix the vaccine sample 1:1 with a dissociation agent (e.g., 2% SDS or another strong detergent). Incubate for 15 minutes. b. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the lipid components. c. Carefully collect the supernatant containing the solubilized antigen for injection.
-
Data Analysis: Create a standard curve using a purified antigen reference standard. Integrate the area of the main antigen peak in the samples and calculate the concentration based on the standard curve. Monitor for the appearance of new peaks (degradation products) or a decrease in the main peak area over time.
Protocol 3: In-Vitro Potency Assessment via Cytokine Induction
-
Objective: To measure the biological activity of the vaccine by quantifying the secretion of a key cytokine (e.g., IFN-γ or IL-6) from immune cells.
-
Materials: a. Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs). b. Complete RPMI-1640 medium. c. Vaccine samples, reference standard, and negative control (formulation buffer). d. Positive control (e.g., Lipopolysaccharide, LPS). e. Commercial ELISA kit for the target cytokine.
-
Procedure: a. Thaw and wash PBMCs, then determine cell count and viability using a method like Trypan Blue exclusion. Viability must be >90%. b. Resuspend cells in complete RPMI medium to a final concentration of 1 x 10⁶ cells/mL. c. Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate. d. Prepare serial dilutions of the vaccine samples, reference standard, and controls in complete RPMI medium. e. Add 100 µL of the diluted samples/controls to the cells in triplicate. f. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Quantification: a. After incubation, centrifuge the plate to pellet the cells. b. Carefully collect the supernatant. c. Quantify the concentration of the target cytokine in the supernatant using the commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the vaccine dilution. The potency of the stability sample can be reported as a percentage relative to the reference standard by comparing the dilutions required to achieve 50% of the maximal response (EC50).
Visualizations
Caption: Workflow for a long-term vaccine stability study.
Caption: Troubleshooting logic for particle size increase.
Caption: Proposed mechanism for cationic lipid adjuvants.
References
- 1. This compound: a versatile adjuvant for plasmid DNA- and protein-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of this compound Adjuvant with DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins Protects Juvenile and Infant Rhesus Macaques against Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the humoral immune response to plasmid DNA-encoded antigens [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
Validation & Comparative
Vaxfectin vs. MF59: A Comparative Analysis of Adjuvant Efficacy
In the landscape of vaccine adjuvant development, Vaxfectin and MF59 represent two distinct and potent approaches to enhancing immunogenicity. While both aim to elicit a more robust and durable immune response to vaccination, they differ significantly in their composition, mechanism of action, and the types of vaccine platforms they are most commonly associated with. This guide provides a comparative overview of this compound and MF59, presenting available experimental data to inform researchers, scientists, and drug development professionals.
Overview of Adjuvants
This compound® is a cationic lipid-based adjuvant primarily utilized to enhance the immunogenicity of DNA and protein-based vaccines. Its formulation is designed to improve the delivery of vaccine antigens and stimulate the innate immune system.
MF59® is an oil-in-water emulsion adjuvant, licensed for use in seasonal and pandemic influenza vaccines. It has a well-established safety and efficacy profile, particularly in vulnerable populations such as the elderly and young children.
Comparative Efficacy Data
Humoral Immune Response
The humoral immune response, characterized by the production of antibodies, is a critical measure of vaccine efficacy. Key metrics include Hemagglutination Inhibition (HI) titers, which are a correlate of protection for influenza vaccines, and seroconversion rates.
Table 1: Comparison of Humoral Immune Responses to H5N1 Influenza Vaccines Adjuvanted with this compound or MF59
| Adjuvant | Vaccine Platform | Study Population | Antigen Dose | Key Findings |
| This compound | Plasmid DNA | Mice (BALB/c) | 2 doses of H5 HA, NP, and M2 plasmids | Complete protection from death and disease.[1] |
| This compound | Plasmid DNA | Ferrets | 1 or 2 doses of H5 HA, NP, and M2 plasmids | Complete protection from death and disease with 1 or 2 doses.[1] |
| MF59 | Subunit Protein | Healthy Adults (18-64 years) | 2 doses, 7.5 µg HA | Seroconversion: 83%; HI titer ≥1:40: 85%.[2] |
| MF59 | Subunit Protein | Elderly (≥65 years) | 2 doses, 7.5 µg HA | Seroconversion: 74%; HI titer ≥1:40: 81%.[2] |
| MF59 | Subunit Protein | Healthy Adults | 2 doses, 15 µg HA | 63% of subjects achieved an HI titer of ≥40.[3] |
| MF59 | Subunit Protein | Children (6 months - 17 years) | 2 doses, 7.5 µg HA | Highly immunogenic with a good safety profile. |
Note: The data presented for this compound and MF59 are from separate studies and involve different vaccine platforms (DNA vs. subunit protein), which significantly influences immunogenicity. Therefore, a direct comparison of the absolute values should be made with caution.
Cellular Immune Response
Cellular immunity, mediated by T cells, is crucial for clearing virally infected cells and for immunological memory. This compound has been shown to preserve the strong T-cell responses typical of DNA vaccines. MF59 has also been demonstrated to be more potent than aluminum-based adjuvants for inducing T-cell responses.
Mechanism of Action and Signaling Pathways
The mechanisms by which this compound and MF59 enhance the immune response differ, reflecting their distinct compositions.
MF59 's mechanism is relatively well-characterized. It is believed to create a local immunocompetent environment at the injection site. This involves the rapid induction of chemokines and inflammatory cytokines, leading to the recruitment of various immune cells, including monocytes, neutrophils, and dendritic cells. The adjuvant effects of MF59 are dependent on the MyD88 signaling pathway, a key adaptor protein for most Toll-like receptors (TLRs) and IL-1 family cytokine receptors. However, MF59 does not appear to directly activate TLRs in vitro, suggesting a TLR-independent MyD88-dependent signaling pathway. The release of endogenous danger signals, such as ATP, at the injection site has also been implicated in MF59's adjuvanticity.
This compound's mechanism of action is understood to be immunostimulatory, though the precise signaling pathways are less defined than for MF59. As a cationic lipid formulation, it facilitates the delivery of plasmid DNA or protein antigens to antigen-presenting cells. It has been suggested that this compound may act through the increased production of cytokines such as IL-6 and IFN-γ, which are involved in B cell activation and differentiation into plasma cells. The enhancement of antibody responses by this compound is achieved without diminishing the strong cytolytic T cell response characteristic of DNA-based vaccines. It has been observed that this compound increases the number of antigen-specific plasma cells in the bone marrow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative experimental protocols for studies involving this compound and MF59.
This compound-Adjuvanted DNA Vaccine Protocol (Murine Model)
-
Animal Model: 6-8 week old BALB/c mice.
-
Vaccine: Plasmid DNA (pDNA) encoding influenza antigens (e.g., H5 HA, NP, M2) formulated with this compound.
-
Formulation: this compound is composed of a 1:1 molar ratio of the cationic lipid GAP-DMORIE and the neutral co-lipid DPyPE. The final pDNA (phosphate) to cationic lipid molar ratio is 4:1.
-
Immunization Schedule: Mice receive two intramuscular injections of the this compound-formulated pDNA vaccine on days 0 and 21. Each injection is typically 50 µL per quadriceps.
-
Challenge: On day 42, mice are challenged with a lethal dose of the corresponding influenza virus.
-
Readouts:
-
Humoral Response: Serum samples are collected to measure antigen-specific antibody titers using ELISA.
-
Cellular Response: Splenocytes are isolated to perform IFN-γ ELISPOT assays to quantify T-cell responses.
-
Protective Efficacy: Survival and morbidity are monitored post-challenge.
-
MF59-Adjuvanted Subunit Vaccine Protocol (Human Clinical Trial)
-
Study Population: Healthy adults (18-64 years) and elderly (≥65 years).
-
Vaccine: Inactivated, subunit H5N1 influenza virus vaccine adjuvanted with MF59.
-
Formulation: Each dose contains a specified amount of hemagglutinin (HA) antigen (e.g., 7.5 µg) emulsified in MF59.
-
Immunization Schedule: Participants receive two intramuscular injections of the MF59-adjuvanted vaccine, typically 3 weeks apart (Day 1 and Day 22).
-
Readouts:
-
Immunogenicity: Blood samples are collected before each vaccination and at specified time points post-vaccination (e.g., Day 43) to assess immunogenicity. Assays include Hemagglutination Inhibition (HI) and microneutralization to measure antibody titers. Seroconversion rates and the percentage of subjects achieving a protective HI titer (e.g., ≥1:40) are calculated.
-
Safety: Solicited local and systemic adverse events are monitored for a defined period after each vaccination.
-
Conclusion
Both this compound and MF59 are potent vaccine adjuvants that significantly enhance the immunogenicity of their respective vaccine platforms. MF59 has a long-standing record of safety and efficacy in licensed influenza vaccines, particularly with subunit protein antigens. Its mechanism of action, centered around the creation of an immunocompetent environment and MyD88-dependent signaling, is well-documented.
This compound shows great promise as a versatile adjuvant for next-generation vaccines, especially DNA-based candidates. It effectively boosts both humoral and cellular immune responses, a critical feature for vaccines against complex pathogens. While its precise signaling pathways are still under investigation, its immunostimulatory properties are evident.
The lack of direct comparative studies makes it difficult to definitively state the superiority of one adjuvant over the other. The choice of adjuvant will likely depend on the specific vaccine platform, the target pathogen, and the desired immune response profile. Future head-to-head studies are warranted to provide a clearer understanding of the relative efficacy of this compound and MF59.
References
Correlating Vaxfectin's In Vitro Performance with In Vivo Immunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vaxfectin®, a cationic lipid-based adjuvant, designed to correlate its in vitro characteristics with in vivo immune responses. While direct in vitro to in vivo correlation data for this compound is limited in publicly available literature, this document synthesizes existing in vivo performance data for this compound and compares it with other well-established adjuvants—Alum, MF59, and CpG ODN. Detailed experimental protocols for key immunological assays are provided to facilitate the design of future studies aimed at establishing these correlations.
Executive Summary
This compound® has demonstrated significant potential in preclinical and early clinical studies as an adjuvant, particularly for DNA vaccines. It consistently enhances humoral immunity, leading to higher antibody titers and improved protection against various pathogens. Its mechanism is thought to involve the stimulation of cytokine production, such as IL-6 and IFN-γ, which promotes a robust B cell response while maintaining a Th1-biased T cell profile characteristic of DNA vaccines. This guide presents available data to benchmark this compound's performance against other common adjuvants and provides the methodological framework for conducting further comparative studies.
Data Presentation: In Vivo Performance Comparison
The following tables summarize quantitative data from various preclinical and clinical studies, comparing the in vivo immunogenicity of this compound with Alum, MF59, and CpG ODN.
| Adjuvant | Vaccine Platform | Model | Key In Vivo Readouts | Outcome |
| This compound® | SIV gag DNA | Mice | Anti-p27gag antibody titers | Significantly higher antibody titers compared to DNA in PBS.[1] |
| SIV gag DNA | Mice | IFN-γ ELISPOT (SFC/million splenocytes) | Similar levels of cellular immune responses compared to DNA in PBS.[1] | |
| SIV gag/env DNA | Rhesus Macaques | Peak Gag antibody titers (log) | ~4–5 log after 2 vaccinations, slightly higher than with IM/EP delivery.[1] | |
| SIV gag/env DNA | Rhesus Macaques | Longevity of Gag antibody response | Titers declined by ~1.2 to 1.8 logs over 1.8 years but remained high.[1] | |
| Alum | OXY-KLH | Mice | Oxycodone-specific serum IgG antibody titers | Significantly higher antibody titers compared to MF59. |
| Inactivated SARS-CoV-2 | Mice | Anti-RBD IgG antibody titers | Highest antibody titers after booster immunization compared to MF59-like and CpG.[2] | |
| MF59 | OXY-KLH | Mice | Oxycodone-specific serum IgG antibody titers | Lower antibody titers compared to Alum. |
| Subunit Influenza | Mice | Antibody response | Significantly increased antibody response (50- to 200-fold lower antigen concentration needed) compared to vaccine alone. | |
| Inactivated SARS-CoV-2 | Mice | Anti-RBD IgG antibody titers | Highest antibody titers after the first immunization compared to Alum and CpG. | |
| CpG ODN | HBsAg | Young Mice | Seroconversion rate | Superior to protein-alum and protein-CpG alone, similar to DNA vaccine. |
| Inactivated SARS-CoV-2 | Mice | Anti-RBD IgG antibody titers | Lowest antibody titers among the three adjuvanted vaccine groups. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to enable researchers to conduct comparative studies.
In Vitro Assay: Monocyte-Derived Dendritic Cell (Mo-DC) Maturation
Objective: To assess the ability of an adjuvant to induce the maturation of dendritic cells, a critical step in initiating an adaptive immune response.
Methodology:
-
Isolation of Monocytes:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days.
-
Replenish the medium with fresh cytokines every 2-3 days.
-
-
DC Maturation and Stimulation:
-
Harvest the iDCs and resuspend in fresh medium.
-
Stimulate the iDCs with the test adjuvant (e.g., this compound, Alum, MF59, CpG ODN) at various concentrations for 24-48 hours. Use lipopolysaccharide (LPS) as a positive control for DC maturation.
-
-
Analysis of Maturation Markers:
-
Harvest the stimulated DCs and stain with fluorescently labeled antibodies against DC maturation markers: CD80, CD86, and MHC-II.
-
Analyze the expression of these markers by flow cytometry. An increase in the expression of these markers indicates DC maturation.
-
In Vitro Assay: Cytokine Profiling from Human PBMCs
Objective: To measure the production of key cytokines by immune cells in response to adjuvant stimulation.
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
-
PBMC Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add the test adjuvant at various concentrations to the wells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-12) using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.
-
In Vivo Assay: Immunization and Antibody Titer Measurement in Mice
Objective: To evaluate the in vivo immunogenicity of a vaccine formulation by measuring the antigen-specific antibody response.
Methodology:
-
Vaccine Formulation:
-
Prepare the vaccine formulation by mixing the antigen with the desired adjuvant according to the manufacturer's instructions. For this compound, this typically involves mixing the DNA vaccine with the this compound solution.
-
-
Immunization:
-
Immunize groups of mice (e.g., BALB/c, 6-8 weeks old) via the desired route (e.g., intramuscular, subcutaneous).
-
Typically, a prime immunization is followed by one or two booster immunizations at 2-3 week intervals.
-
-
Blood Collection:
-
Collect blood samples from the mice at specified time points (e.g., pre-immunization, and 2 weeks after each booster). Blood can be collected via the tail vein or retro-orbital sinus.
-
-
Serum Preparation:
-
Allow the collected blood to clot and then centrifuge to separate the serum.
-
-
Antibody Titer Measurement by ELISA:
-
Coat a 96-well ELISA plate with the antigen.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the mouse serum to the wells and incubate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a plate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated Immune Activation Pathway
While the precise signaling pathways activated by this compound are not fully elucidated, it is suggested to enhance antibody responses through the increased production of IL-6 and IFN-γ. These cytokines play a crucial role in B cell activation and differentiation into antibody-producing plasma cells.
This compound-mediated cytokine induction and B cell activation.
Experimental Workflow: In Vitro to In Vivo Correlation
The following workflow illustrates the process of correlating in vitro adjuvant activity with in vivo immune responses.
Workflow for correlating in vitro and in vivo adjuvant performance.
Conclusion
This compound® is a promising adjuvant that has been shown to significantly enhance humoral immune responses to DNA vaccines in a variety of preclinical models. While direct quantitative correlations between its in vitro effects and in vivo immunogenicity are not yet well-established in the public domain, this guide provides the necessary tools and comparative data to facilitate such investigations. By employing the detailed protocols for in vitro assays and comparing the results with the in vivo data presented, researchers can gain a deeper understanding of this compound's mechanism of action and its potential to improve vaccine efficacy. Further studies focusing on the direct comparison of in vitro dendritic cell activation and cytokine profiles with in vivo antibody and T-cell responses are crucial to fully elucidate the predictive value of these in vitro assays for this compound-adjuvanted vaccines.
References
Vaxfectin's Influence on Antibody Isotype Switching: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vaxfectin's impact on antibody isotype switching with other common adjuvants. By presenting experimental data, detailed protocols, and visual representations of the underlying immunological pathways, this document aims to be an objective resource for researchers and professionals in vaccine and therapeutic antibody development.
This compound and the T-helper Cell Paradigm in Antibody Isotype Switching
This compound®, a cationic lipid-based adjuvant, has been shown to significantly enhance humoral and cell-mediated immune responses to a variety of antigens, particularly in the context of DNA vaccines.[1][2] A key aspect of its immunomodulatory effect is its influence on the differentiation of T-helper (Th) cells, which in turn dictates the type of antibody isotype produced by B cells. The balance between Th1 and Th2 responses is critical in determining the functional characteristics of the antibody response.
-
Th1 responses , characterized by the production of interferon-gamma (IFN-γ), are crucial for immunity against intracellular pathogens and are associated with the production of IgG2a antibodies in mice.
-
Th2 responses , driven by cytokines such as interleukin-4 (IL-4), IL-5, and IL-10, are essential for combating extracellular pathogens and promote the switching to IgG1 and IgE isotypes.[3][4]
This compound has been observed to promote a Th1-biased immune response. Studies have shown that immunization with plasmid DNA (pDNA) formulated with this compound leads to an increase in both antigen-specific IgG1 and IgG2a titers; however, IgG2a remains the predominant isotype.[5] This suggests that this compound, while enhancing the overall antibody response, maintains the Th1-type immunity characteristic of pDNA immunization. This is a desirable characteristic for vaccines targeting intracellular pathogens where a strong cell-mediated and IgG2a-driven antibody response is beneficial.
Comparative Analysis of Adjuvant Effects on IgG Isotype Switching
To understand the unique properties of this compound, it is essential to compare its effects on antibody isotype switching with those of other commonly used adjuvants.
| Adjuvant | Primary Mechanism of Action (Simplified) | Predominant T-helper Response Bias | Predominant IgG Isotype in Mice | Supporting Experimental Evidence |
| This compound | Cationic lipid formulation, enhances antigen uptake and presentation. | Th1-biased | IgG2a > IgG1 | Increased IgG2a production with pDNA vaccines. |
| Alum (Aluminum salts) | Depot formation, inflammasome activation. | Th2-biased | IgG1 | Induces strong Th2 responses with high IgG1 titers. |
| MF59 | Oil-in-water emulsion, induces cytokine and chemokine production, recruits immune cells. | Mixed Th1/Th2 or Th1-biased | IgG1 and IgG2a | Can induce isotype-switched IgG even in the absence of CD4+ T cells. |
| QS-21 + MPL | Saponin + TLR4 agonist, potent immune stimulation. | Strongly Th1-biased | IgG2c (in C57BL/6 mice) | Highly effective in inducing Th1-type IgG2c antibodies. |
| CpG + MPL | TLR9 agonist + TLR4 agonist, potent activation of innate immunity. | Strongly Th1-biased | IgG2c (in C57BL/6 mice) | Potent inducer of Th1 responses and IgG2c isotype antibodies. |
Signaling Pathways in Antibody Isotype Switching
The process of antibody isotype switching is a complex event orchestrated by a series of molecular signals within B cells. Adjuvants play a critical role in initiating these signaling cascades by activating innate immune cells, which in turn influence T-helper cell differentiation and cytokine production.
Caption: Signaling pathway of adjuvant-induced antibody isotype switching.
Experimental Workflow and Protocols
The determination of antibody isotypes is a crucial step in evaluating the immunogenicity of a vaccine candidate. The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for determining antibody isotypes using ELISA.
Detailed Protocol: ELISA for Mouse IgG1 and IgG2a Isotyping
This protocol provides a standardized method for the quantification of antigen-specific IgG1 and IgG2a antibodies in mouse serum.
Materials:
-
High-binding 96-well ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples from immunized and control animals
-
Isotype-specific secondary antibodies: HRP-conjugated goat anti-mouse IgG1 and IgG2a
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the mouse serum samples in Blocking Buffer (starting at 1:100).
-
Add 100 µL of the diluted serum to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute the HRP-conjugated anti-mouse IgG1 and anti-mouse IgG2a secondary antibodies in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to the corresponding wells (separate wells for each isotype).
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The antibody titer is typically determined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 standard deviations above the mean of the negative control wells). The ratio of IgG2a to IgG1 can then be calculated to determine the Th1/Th2 bias. An IgG2a/IgG1 ratio greater than 1 is indicative of a Th1-biased response, while a ratio less than 1 suggests a Th2-biased response.
Conclusion
This compound stands out as an adjuvant that effectively enhances antibody production while maintaining a Th1-biased immune response, as evidenced by the preferential induction of IgG2a antibodies. This characteristic makes it a promising candidate for vaccines against intracellular pathogens where cell-mediated immunity and specific antibody isotypes are crucial for protection. In comparison to traditional adjuvants like alum, which strongly polarize the response towards Th2, and other potent Th1-inducing adjuvants like CpG/MPL combinations, this compound offers a balanced yet Th1-leaning profile. The choice of adjuvant is a critical decision in vaccine design, and a thorough understanding of its impact on antibody isotype switching is paramount for developing effective and safe immunotherapies. Further head-to-head studies with quantitative isotype analysis will continue to elucidate the precise immunomodulatory properties of this compound and its place in the landscape of modern adjuvants.
References
- 1. This compound Adjuvant Improves Antibody Responses of Juvenile Rhesus Macaques to a DNA Vaccine Encoding the Measles Virus Hemagglutinin and Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Adjuvants Induce Common Innate Pathways That Are Associated with Enhanced Adaptive Responses against a Model Antigen in Humans [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound adjuvant improves antibody responses of juvenile rhesus macaques to a DNA vaccine encoding the measles virus hemagglutinin and fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaxfectin®: A Favorable Safety Profile in Preclinical Animal Models
A comprehensive review of preclinical data demonstrates that Vaxfectin®, a cationic lipid-based adjuvant, exhibits a well-tolerated safety profile in various animal models, positioning it as a promising component for advanced vaccine formulations. This guide provides a comparative analysis of this compound®'s safety against other commonly used adjuvants, supported by experimental data, detailed methodologies, and an examination of its mechanism of action.
This compound® has been evaluated in a range of animal models, including mice, rabbits, and non-human primates, consistently demonstrating a favorable safety profile characterized primarily by transient, mild-to-moderate local inflammatory responses at the injection site. These findings are consistent with the expected reactogenicity of an effective adjuvant designed to stimulate a robust immune response.
Comparative Toxicological Profile of Adjuvants
To provide a clear comparison of the safety profiles of different adjuvants, the following table summarizes key toxicological findings from preclinical studies in animal models.
| Adjuvant | Animal Model | Key Toxicological Findings |
| This compound® | Rabbits, Mice | Mild and transient local inflammatory reactions at the injection site, including erythema and edema. Histopathological examination reveals limited mononuclear and/or polymorphonuclear cell infiltrates that resolve over time. No evidence of systemic toxicity.[1] |
| Aluminum Hydroxide | Mice, Rabbits | Local inflammatory reactions, including erythema and edema. Can be associated with the formation of granulomas at the injection site. In some studies, pathological lesions in the liver, lung, heart, and kidney have been observed, with bulk aluminum hydroxide showing a higher pathological response than nanoparticle formulations.[2] Generally considered to have a favorable safety profile, though it is a demonstrated neurotoxin in experimental models.[3] |
| MF59® | Mice, Rabbits | Primarily limited to inflammatory responses at the site of injection. Preclinical toxicology studies have shown no evidence of genotoxicity, teratogenicity, or sensitization.[4] It is considered a safe and potent adjuvant in humans.[5] |
| AS01 | Mice | Induces a rapid and transient innate immune response at the injection site and in the draining lymph node. Has a clinically acceptable safety profile in multiple clinical trials. |
Understanding the Mechanism of Action: Signaling Pathways
The safety and efficacy of an adjuvant are intrinsically linked to its mechanism of action. This compound®, as a cationic lipid-based adjuvant, is believed to function through the activation of the innate immune system.
This compound® Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound®, a cationic lipid-based adjuvant. It is hypothesized to activate innate immune cells through pattern recognition receptors like Toll-like Receptors (TLRs) and the NLRP3 inflammasome, leading to the activation of downstream signaling pathways such as NF-κB and ERK. This cascade results in the production of pro-inflammatory cytokines and chemokines, which enhances antigen presentation and recruits immune cells to the site of injection, ultimately boosting the adaptive immune response.
For comparison, the signaling pathways of other common adjuvants are also presented.
Signaling Pathways of Comparator Adjuvants. This diagram outlines the primary mechanisms of action for Aluminum Hydroxide, MF59®, and AS01. Aluminum Hydroxide primarily acts through the NLRP3 inflammasome and complement activation. MF59® induces the release of ATP, which in turn stimulates the production of chemokines and cytokines. AS01, a combination of MPL and QS-21, exerts its effect mainly through the activation of Toll-like Receptor 4 (TLR4) by its MPL component, leading to a broad innate immune activation.
Experimental Protocols for Toxicological Evaluation
The safety of vaccine adjuvants is assessed through a series of standardized preclinical toxicology studies. These studies are designed to identify potential adverse effects and to determine a safe dose for clinical trials.
General Repeat-Dose Toxicity Study Protocol
A representative experimental workflow for a repeat-dose toxicity study is outlined below.
General Experimental Workflow for a Repeat-Dose Toxicity Study. This flowchart depicts the key steps in a typical preclinical toxicology study for a vaccine adjuvant. The process begins with animal acclimatization, followed by random allocation into treatment groups. After administration of the test articles, animals are closely monitored for any adverse effects. Biological samples are collected for analysis, and a thorough post-mortem examination, including histopathology, is conducted to assess any potential organ toxicity.
Methodology for Key Experiments:
-
Repeat-Dose Toxicity: The objective is to evaluate the potential toxic effects of repeated administration of the adjuvanted vaccine.
-
Animal Model: Typically, two species, one rodent (e.g., mice or rats) and one non-rodent (e.g., rabbits), are used.
-
Groups: The study includes a control group (vehicle), the antigen alone, the adjuvant alone, and the final adjuvanted vaccine.
-
Dose and Administration: The intended clinical route of administration is used (e.g., intramuscular). The number of doses administered to the animals should equal or exceed the number proposed for humans.
-
Parameters Monitored: Daily clinical observations, body weight, food consumption, and local reactions at the injection site (erythema and edema scoring) are recorded. Blood samples are collected for hematology and clinical chemistry analysis.
-
Endpoint Analysis: At the end of the study, a full necropsy is performed, including macroscopic examination of all organs and tissues. Organ weights are recorded. Histopathological examination of the injection site and all major organs is conducted.
-
-
Biodistribution: This study tracks the distribution of the adjuvant and antigen within the body over time. Radiolabeling or other sensitive detection methods are used to quantify the amount of substance in various tissues and organs, with a primary focus on the injection site, draining lymph nodes, and major organs.
-
Genotoxicity and Carcinogenicity: For novel adjuvants that are new chemical entities, a standard battery of genotoxicity tests is generally recommended. Carcinogenicity studies are typically not required for vaccine adjuvants.
Conclusion
The available preclinical data strongly support the safety of this compound® as a vaccine adjuvant. Its primary effect is a localized and transient inflammatory response, which is indicative of its intended function in stimulating the immune system. When compared to other adjuvants, this compound®'s safety profile is favorable and aligns with modern adjuvant development goals of maximizing immunogenicity while minimizing adverse reactions. The well-defined (though still under full investigation) mechanism of action, centered on the activation of innate immune pathways, provides a rational basis for its use in next-generation vaccines. Further clinical evaluation is warranted to fully establish its safety and efficacy in human populations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of the Toxic Effects of Aluminum Hydroxide Nanoparticles as Adjuvants in Vaccinated Neonatal Mice [archrazi.areeo.ac.ir]
- 3. Aluminum vaccine adjuvants: are they safe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MF59 is a safe and potent vaccine adjuvant for flu vaccines in humans: what did we learn during its development? - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaxfectin-Adjuvanted Vaccines: A Comparative Guide to Cross-Protective Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vaxfectin®-adjuvanted vaccines with other adjuvanted and non-adjuvanted vaccine formulations, focusing on the induction of cross-protective immunity. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments.
This compound®: A Cationic Lipid-Based Adjuvant
This compound® is a cationic lipid-based adjuvant designed to enhance the immune response to vaccine antigens, particularly for DNA and protein-based vaccines. Its mechanism of action is thought to involve the direct modulation of immune pathways, leading to a more robust and durable immune response.[1]
Comparative Analysis of Cross-Protective Immunity
Cross-protective immunity, the ability of a vaccine to protect against different strains or subtypes of a pathogen, is a critical goal in vaccine development, especially for highly variable viruses like influenza. Adjuvants play a crucial role in broadening the immune response and inducing such protection. This guide compares the performance of this compound® with other well-established adjuvants, MF59® and AS03, known for their ability to induce cross-protective immunity.[2][3]
Influenza Vaccine Studies
Preclinical studies in mice have demonstrated the ability of this compound® to significantly enhance hemagglutination inhibition (HI) antibody titers against various influenza strains when formulated with a trivalent inactivated vaccine (TIV). This suggests a potential for both dose-sparing and improved breadth of response.[4]
Phase 1 clinical trials of a this compound®-adjuvanted H5N1 influenza DNA vaccine have shown it to be well-tolerated and capable of inducing durable immune responses, including neutralizing antibodies and T-cell responses, against different clades of the H5N1 virus.[5]
Table 1: Comparison of Adjuvant Performance in Preclinical Influenza Vaccine Studies
| Adjuvant | Vaccine Type | Animal Model | Key Findings | Reference |
| This compound® | Trivalent Inactivated Vaccine (TIV) | Mice | Significantly higher HI titers compared to unadjuvanted vaccine. | |
| This compound® | H5N1 DNA Vaccine | Ferrets | 100% protection against lethal H5N1 challenge. | |
| MF59® | H5N1 Subunit Vaccine | Mice | Higher antigen-specific antibody production and HAI titers compared to alum adjuvant. | |
| AS03 | H5N1 Split-Virion Vaccine | Adults (Clinical Trial) | Significantly more immunogenic than nonadjuvanted vaccine, with cross-clade antibody responses. |
Herpes Simplex Virus (HSV) Vaccine Studies
In a murine model of genital herpes, a this compound®-adjuvanted plasmid DNA (pDNA) vaccine encoding HSV-2 glycoprotein D (gD) demonstrated significantly improved protection and immunogenicity compared to the pDNA vaccine alone.
Table 2: Efficacy of this compound®-Adjuvanted HSV-2 gD pDNA Vaccine in Mice
| Vaccine Formulation | Challenge Dose (LD50) | Survival Rate | Reference |
| gD2 pDNA alone | 50 | 10% | |
| This compound®-gD2 pDNA | 50 | 100% | |
| gD2 pDNA alone | 500 | 0% | |
| This compound®-gD2 pDNA | 500 | 80% |
Furthermore, therapeutic immunization with a this compound®-adjuvanted gD2/UL46/UL47 pDNA vaccine in HSV-2 infected guinea pigs significantly reduced the frequency of recurrent disease and viral shedding.
Simian Immunodeficiency Virus (SIV) Vaccine Studies
A study in rhesus macaques evaluated a this compound®-adjuvanted SIV DNA vaccine. The results showed that the adjuvanted vaccine induced potent and durable humoral immune responses, including neutralizing antibodies that could cross-neutralize a heterologous SIV strain. While not providing sterilizing immunity, the vaccine did lead to significantly lower peak and chronic viral loads upon challenge with SIVmac251.
Table 3: Viral Load in Rhesus Macaques after SIVmac251 Challenge
| Vaccine Group | Peak Viral Load (RNA copies/mL) | Setpoint Viral Load (RNA copies/mL) | Reference |
| Unvaccinated Control | ~1.2 x 10^6 (Day 14) | ~4.2 x 10^4 (Day 28) | |
| This compound®-SIV DNA | Significantly Lower | Significantly Lower |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hemagglutination Inhibition (HI) Assay
The HI assay is a standard method for measuring antibodies to the hemagglutinin protein of influenza virus, which correlate with protection.
Protocol:
-
Serum Treatment: Treat serum samples with Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors. Heat-inactivate the RDE.
-
Serial Dilution: Perform a two-fold serial dilution of the treated serum in a 96-well V-bottom plate.
-
Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the diluted serum. Incubate at room temperature.
-
Red Blood Cell Addition: Add a suspension of red blood cells (typically from turkey or horse) to each well.
-
Incubation and Reading: Incubate the plates until the red blood cells in the control wells (containing no serum) have fully settled, forming a button. The HI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level, often used to measure T-cell responses.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes from immunized mice. Add the cells to the plate along with the specific antigen (e.g., viral peptides) or a positive control (e.g., Concanavalin A). Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugate and Substrate: Add streptavidin-alkaline phosphatase (AP) conjugate, followed by a precipitating substrate (e.g., BCIP/NBT).
-
Spot Counting: Wash and dry the plate. The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISPOT reader.
Murine Viral Challenge Model for Influenza
This model is used to assess the protective efficacy of influenza vaccines in vivo.
Protocol:
-
Immunization: Immunize mice (e.g., BALB/c or C57BL/6) with the vaccine formulation according to the study design. This may involve one or two doses administered intramuscularly or via electroporation for DNA vaccines.
-
Challenge: At a specified time post-vaccination, anesthetize the mice and intranasally inoculate them with a lethal or sub-lethal dose of a specific influenza virus strain.
-
Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for signs of morbidity (e.g., weight loss) and mortality.
-
Viral Load Determination: At specific time points post-challenge, euthanize a subset of mice and collect lung tissue to determine the viral load by plaque assay or qRT-PCR.
In Vivo Electroporation for DNA Vaccination
Electroporation is a method used to enhance the delivery of DNA vaccines into cells.
Protocol:
-
Anesthesia: Anesthetize the mouse (e.g., using isoflurane).
-
Injection: Inject the plasmid DNA solution (typically in saline) into the target muscle (e.g., tibialis anterior).
-
Electroporation: Immediately after injection, apply a series of controlled electrical pulses to the injection site using a specialized electroporation device with caliper electrodes. The pulse parameters (voltage, duration, number of pulses) are optimized for the specific tissue and animal model.
Visualizations
Proposed Mechanism of this compound® Adjuvant
Caption: Proposed mechanism of this compound® adjuvant action.
Experimental Workflow for Preclinical Vaccine Efficacy Study
Caption: Workflow for a preclinical vaccine efficacy study.
References
- 1. Vaccination of Macaques with DNA Followed by Adenoviral Vectors Encoding Simian Immunodeficiency Virus (SIV) Gag Alone Delays Infection by Repeated Mucosal Challenge with SIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvantation of Influenza Vaccines to Induce Cross-Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-protection against drifted influenza viruses: Options offered by adjuvanted and intradermal vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo electroporation restores the low effectiveness of DNA vaccination against HER-2/neu in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal vaccine against H5 avian flu provokes broad immune response in adults in phase 1 trial | CIDRAP [cidrap.umn.edu]
Vaxfectin® Adjuvant: A Comparative Guide to its Effectiveness in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vaxfectin®'s performance as a vaccine adjuvant in various mouse strains, benchmarked against other adjuvants. The information is compiled from preclinical studies to aid in the rational design of vaccine formulations.
Executive Summary
This compound® is a cationic lipid-based adjuvant that has consistently demonstrated the ability to enhance humoral and cellular immune responses to co-administered antigens, particularly with DNA vaccines. Studies in murine models, primarily BALB/c and ICR mice, have shown significant improvements in antibody titers and protective efficacy against various pathogens. While direct comparative studies across a wide range of mouse strains are limited, existing data provides valuable insights into its immunological activity.
Data Presentation: this compound® Performance in Murine Strains
The following tables summarize the key quantitative data on this compound®'s effectiveness in different mouse strains from various studies.
Table 1: Humoral Immune Response Enhancement by this compound®
| Antigen/Vaccine | Mouse Strain | This compound® Dose | Key Findings | Reference |
| Plasmid DNA encoding Influenza Nucleoprotein (NP) | Not Specified | Not Specified | Up to 20-fold increase in antibody titers compared to pDNA alone. 1 µg of pDNA with this compound® induced higher titers than 25 µg of naked pDNA.[1] | [1] |
| Plasmid DNA encoding HSV-2 glycoprotein D (gD2) | BALB/c | 1.09 mg/ml | At a 0.1 µg pDNA dose, 4 out of 10 mice seroconverted with this compound®, while none did with pDNA alone. At a 100 µg dose, this compound® significantly increased IgG titers.[2] | [2] |
| Plasmid DNA encoding Japanese Encephalitis (JE) prM and E genes | BALB/c and ICR | Not Specified | ≥8-fold higher neutralizing antibody titers compared to pDNA alone.[3] |
Table 2: Protective Efficacy of this compound®-Adjuvanted Vaccines
| Challenge Model | Mouse Strain | This compound® Formulation | Key Findings | Reference |
| Herpes Simplex Virus 2 (HSV-2) | BALB/c | 0.1 µg gD2 pDNA with this compound® | 100% survival against 50 LD50 challenge (vs. 10% with pDNA alone). 80% survival against 500 LD50 challenge (vs. 0% with pDNA alone). | |
| Influenza A (H3N2) | Not Specified | 20 µg NP + M2 pDNA with this compound® | Provided the highest level of protection at the lowest pDNA doses compared to other formulations. |
Table 3: Comparison of this compound® with Other Adjuvants
| Vaccine | Mouse Strain | Adjuvants Compared | Key Findings | Reference |
| Influenza NP + M2 pDNA (20 µg) | Not Specified | This compound®, DMRIE:DOPE, CRL1005 | This compound® demonstrated superior protection against lethal influenza challenge compared to DMRIE:DOPE and CRL1005. |
Experimental Protocols
Immunization Protocol for HSV-2 DNA Vaccine in BALB/c Mice
This protocol is based on the study by Giembycz et al.
-
Vaccine Formulation: Plasmid DNA (pDNA) encoding HSV-2 glycoprotein D (gD2) was formulated with this compound® at a 1:1 equal volume dilution, resulting in a final concentration of 1 mg/ml pDNA and 1.09 mg/ml this compound®. The formulation was diluted in PBS for lower doses.
-
Animal Model: Female BALB/c mice were used.
-
Immunization Schedule: Mice were vaccinated three times on days 0, 14, and 28.
-
Route of Administration: Each mouse received a total of 100 µl via bilateral intramuscular injection (50 µl in each hind leg).
-
Challenge: Two weeks after the final vaccination, mice were challenged vaginally with HSV-2.
Immunization Protocol for Japanese Encephalitis DNA Vaccine
This protocol is based on the study by Nukuzuma et al.
-
Vaccine Formulation: A plasmid encoding the JE virus premembrane and envelope genes (pcJEME) was formulated with this compound®.
-
Animal Models: BALB/c and ICR mice were used.
-
Immunization and Analysis: The study evaluated the enhancement of neutralizing antibody titers following immunization with the this compound®-adjuvanted DNA vaccine compared to the DNA vaccine alone. The use of this compound® did not alter the Th1-type IgG isotype immune response (IgG1 < IgG2a) induced by the DNA vaccine in these mice.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound® adjuvant.
Caption: Generalized experimental workflow for comparing vaccine adjuvants.
Discussion and Future Directions
The available data strongly supports the use of this compound® as a potent adjuvant for DNA vaccines in murine models, particularly in BALB/c and ICR strains. Its ability to significantly boost both humoral and protective immunity is evident.
However, a notable gap in the current literature is the lack of comprehensive, head-to-head comparisons of this compound®'s efficacy across different inbred mouse strains, such as the Th1-biased C57BL/6 and the Th2-biased BALB/c. Such studies would be invaluable for understanding how the genetic background of the host influences the adjuvant's effect on the resulting immune response profile. Future research should aim to address this by employing standardized antigens, dosages, and endpoints across various mouse strains.
Furthermore, while the general mechanism of cationic lipid adjuvants involves enhanced antigen uptake and presentation, and potential activation of innate immune sensors like TLRs and the NLRP3 inflammasome, the precise molecular pathways engaged by this compound® remain to be fully elucidated. Deeper mechanistic studies will be crucial for the rational design of next-generation vaccines with tailored immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing effect of this compound on the ability of a Japanese encephalitis DNA vaccine to induce neutralizing antibody in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vaxfectin® Against Novel Adjuvant Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern vaccine development, the role of adjuvants is increasingly critical for enhancing the immunogenicity of subunit, recombinant, and nucleic acid-based vaccines. Vaxfectin®, a cationic lipid-based adjuvant, has emerged as a promising platform for both plasmid DNA (pDNA) and protein-based vaccines. This guide provides an objective comparison of this compound®'s performance with other leading adjuvant systems, supported by available experimental data, detailed methodologies, and visual representations of immunological pathways.
Overview of Adjuvant Systems
Adjuvants are essential components of many modern vaccines, acting to stimulate and shape the immune response to a co-administered antigen.[1] They can be broadly categorized based on their composition and mechanism of action. This guide focuses on comparing this compound® to three other widely recognized adjuvant systems: the oil-in-water emulsions MF59® and AS03, and the mineral salt-based Alum.
-
This compound®: A cationic lipid-based formulation that has demonstrated potent adjuvant activity for both DNA and protein-based vaccines.[2] It is known to enhance both humoral (antibody) and cellular (T-cell) immunity.[2]
-
MF59®: A squalene-based oil-in-water emulsion, it is a component of licensed seasonal and pandemic influenza vaccines.[3][4] MF59® is known for its ability to induce a robust and broad antibody response.
-
AS03 (Adjuvant System 03): Another squalene-based oil-in-water emulsion that also contains α-tocopherol (a form of Vitamin E). It has been used in pandemic influenza vaccines and has been shown to be a potent inducer of immune responses, allowing for antigen dose-sparing.
-
Alum: Aluminum salts (such as aluminum hydroxide or aluminum phosphate) are the most widely used adjuvants in human vaccines. They primarily induce a Th2-biased immune response, leading to strong antibody production.
Comparative Immunogenicity Data
Direct head-to-head comparative studies of this compound® against other adjuvants with the same antigen are limited in the public domain. The following tables summarize immunogenicity data from various preclinical and clinical studies to provide a comparative perspective.
Disclaimer: The data presented below are compiled from different studies with varying antigens, models, and methodologies. Therefore, direct cross-comparison should be interpreted with caution.
Table 1: this compound® Performance Data (Preclinical & Clinical)
| Antigen/Vaccine Platform | Model | Key Findings | Reference |
| HSV-2 gD pDNA | Murine | Significantly increased serum IgG titres and survival compared to pDNA alone. | |
| Pandemic H1N1 Influenza pDNA | Human (Phase I) | Well-tolerated and induced robust neutralizing antibody responses. | |
| SIV gag and env pDNA | Macaque | Induced high and persistent levels of humoral responses, including neutralizing antibodies. | |
| CMV pDNA | Murine & Rabbit | Immunogenic and well-tolerated with a favorable safety profile. |
Table 2: Comparative Adjuvant Performance (Various Antigens)
| Adjuvant | Antigen/Vaccine Platform | Model | Key Immunological Outcomes | Reference |
| MF59® | Subunit Influenza Vaccine | Mice | Significantly increased antibody response; 50- to 200-fold lower antigen concentration needed for equivalent antibody titres compared to vaccine alone. | |
| MF59® | H5N1 Influenza Vaccine | Human | Superior immunogenicity compared to a conventional subunit vaccine. | |
| AS03 | H5N1 Influenza Vaccine | Human (Children) | Highly immunogenic with an acceptable safety profile. | |
| AS03 | H7N9 Influenza Vaccine | Human (Adults) | Showed a humoral immune response, with a trend of increased response with AS03A vs. AS03B. | |
| Alum | GBS Type III Conjugate Vaccine | Human | Did not significantly improve the immune response compared to the conjugate vaccine alone in this study. | |
| Alum | Recombinant Protein | Murine | Efficacy is dependent on the diluent used, highlighting formulation importance. |
Mechanisms of Action & Signaling Pathways
The efficacy of an adjuvant is intrinsically linked to its ability to activate the innate immune system, which in turn directs the nature and magnitude of the adaptive immune response.
This compound® Signaling Pathway
This compound®, as a cationic lipid-based adjuvant, is thought to engage innate immune pathways, although the precise receptors have not been fully elucidated. It is proposed to act independently of Toll-like receptors (TLRs) but may depend on the adaptor protein MyD88 for its full adjuvant effect, similar to other squalene-based adjuvants. The downstream signaling likely leads to the production of pro-inflammatory cytokines and chemokines, creating an "immunocompetent environment" at the injection site.
Caption: Proposed signaling pathway for this compound® adjuvant.
Novel Adjuvant Systems Signaling Pathways
MF59®, AS03, and Alum have more extensively characterized mechanisms of action.
-
MF59® and AS03: These oil-in-water emulsions create a local, transient inflammatory environment at the injection site. This leads to the recruitment of innate immune cells, such as monocytes and granulocytes, which then transport the antigen to the draining lymph nodes, enhancing the activation of T and B cells. Their adjuvant effect is also dependent on the MyD88 signaling pathway.
Caption: Mechanism of action for oil-in-water emulsion adjuvants.
-
Alum: Alum adjuvants work through a "depot effect," where the antigen is slowly released from the injection site, prolonging its availability to the immune system. More importantly, Alum particles are phagocytosed by antigen-presenting cells (APCs), leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Caption: Signaling pathway for Alum adjuvant.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of immunogenicity studies. Below are generalized methodologies for key experiments cited in the evaluation of vaccine adjuvants.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify antigen-specific antibody levels in serum.
Methodology:
-
Coating: 96-well microplates are coated with the specific antigen (e.g., recombinant protein) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples are serially diluted in a dilution buffer and added to the wells. Plates are incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added to each well, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Neutralization Assay
Objective: To determine the functional ability of antibodies to inhibit viral infectivity.
Methodology:
-
Serum Preparation: Serum samples are heat-inactivated to destroy complement.
-
Serial Dilution: The serum samples are serially diluted in a cell culture medium.
-
Virus Incubation: A known amount of virus is added to each serum dilution and incubated for 1-2 hours at 37°C to allow antibodies to bind to the virus.
-
Infection of Cells: The serum-virus mixture is added to a monolayer of susceptible cells (e.g., Vero cells) in a 96-well plate.
-
Incubation: The plates are incubated for several days at 37°C in a CO₂ incubator.
-
Assessment of Cytopathic Effect (CPE): The cells are examined microscopically for the presence of CPE (e.g., cell rounding, detachment).
-
Endpoint Determination: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that prevents CPE in 50% of the wells (TCID₅₀).
ELISpot Assay for Cytokine-Secreting T-cells
Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-γ).
Methodology:
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are added to the wells in the presence of the specific antigen, a positive control (e.g., PHA), and a negative control (medium alone).
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a CO₂ incubator.
-
Cell Removal: The cells are washed away.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-HRP is added and incubated.
-
Spot Development: A substrate is added, leading to the formation of colored spots at the sites of cytokine secretion.
-
Washing and Drying: The plate is washed and dried.
-
Spot Counting: The number of spots in each well is counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Conclusion
This compound® represents a versatile and potent adjuvant for a new generation of vaccines, particularly those based on pDNA. While direct comparative data with other leading adjuvants like MF59®, AS03, and Alum is still emerging, the available evidence demonstrates its capacity to significantly enhance both humoral and cellular immune responses. The proposed mechanism of action, involving the stimulation of innate immunity, aligns with the current understanding of how effective adjuvants function. As vaccine development continues to evolve, the rational selection of adjuvants based on a thorough understanding of their comparative performance and mechanisms of action will be paramount in designing safe and effective vaccines against a wide range of diseases. Further head-to-head studies are warranted to definitively position this compound® within the landscape of novel adjuvant systems.
References
- 1. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
Vaxfectin®: A Comparative Guide to Reproducibility in Vaccine Efficacy
For researchers, scientists, and drug development professionals, the choice of an adjuvant is critical in determining the potency and reproducibility of a vaccine. Vaxfectin®, a cationic lipid-based adjuvant, has been investigated for its potential to enhance immune responses to both plasmid DNA (pDNA) and protein-based vaccines. This guide provides a comparative analysis of vaccine efficacy with this compound®, supported by experimental data, to aid in the evaluation of this adjuvant technology.
Comparison of Vaccine Efficacy with this compound® Adjuvant
This compound® has been shown to significantly augment the immunogenicity and protective efficacy of various vaccine candidates in preclinical studies. The following tables summarize the quantitative data from these studies, comparing the performance of this compound®-adjuvanted vaccines to non-adjuvanted controls.
Herpes Simplex Virus 2 (HSV-2) DNA Vaccine
A study in a murine model of genital herpes infection demonstrated that this compound® significantly improved the protective efficacy of a pDNA vaccine encoding the HSV-2 gD2 protein[1][2].
| Efficacy Endpoint | Vaccine Formulation | Result |
| Survival after lethal challenge (0.1 µg pDNA) | gD2 pDNA + this compound® | 80% survival |
| gD2 pDNA alone | 0% survival | |
| Reduction in vaginal HSV-2 DNA (100 µg pDNA) | gD2 pDNA + this compound® | Significant reduction compared to pDNA alone |
| gD2 pDNA alone | Baseline | |
| Reduction in latent HSV-2 DNA in DRG | gD2 pDNA + this compound® | 40% of mice with no detectable virus |
| gD2 pDNA alone | 0% of mice with no detectable virus |
Measles Virus (MV) DNA Vaccine
In both juvenile and infant rhesus macaques, a this compound®-formulated pDNA vaccine encoding the measles virus hemagglutinin (H) and fusion (F) proteins provided complete protection against measles virus challenge[3][4][5].
| Efficacy Endpoint | Vaccine Formulation | Result |
| Protection against rash and viremia | H+F pDNA + this compound® | Complete protection |
| Naive (unvaccinated) | Viremia and rashes observed | |
| Neutralizing Antibody Response | H+F pDNA + this compound® | Sustained neutralizing antibody production |
| T-cell Response | H+F pDNA + this compound® | Induction of H- and F-specific IFN-γ responses |
Simian Immunodeficiency Virus (SIV) DNA Vaccine
A study in mice and rhesus macaques evaluated a this compound®-adjuvanted SIV DNA vaccine. In mice, the adjuvanted vaccine induced higher humoral immune responses compared to the unadjuvanted DNA vaccine, with similar levels of cellular immunity. In macaques, the this compound®-formulated vaccine elicited potent and durable binding and neutralizing antibodies.
| Animal Model | Efficacy Endpoint | Vaccine Formulation | Result |
| Mice | Humoral Immune Response | SIV gag DNA + this compound® | Higher than unadjuvanted DNA |
| Cellular Immune Response | SIV gag DNA + this compound® | Similar to unadjuvanted DNA | |
| Rhesus Macaques | Neutralizing Antibodies | SIV gag and env DNA + this compound® | Potent and durable cross-neutralizing antibodies |
Comparison with Other Adjuvants
Direct head-to-head comparative studies of this compound® with other adjuvants such as alum or MF59® for the same antigen are limited in the publicly available literature. However, to provide context, the following table summarizes the performance of MF59®-adjuvanted and non-adjuvanted influenza vaccines in children, as reported in a separate study. It is important to note that these results are not from a direct comparison with this compound®.
MF59®-Adjuvanted vs. Non-Adjuvanted Trivalent Influenza Vaccine (TIV) in Children
| Efficacy Endpoint | Vaccine Formulation | Result |
| Absolute Vaccine Efficacy | TIV + MF59® | 86% |
| TIV (non-adjuvanted) | 43% | |
| Relative Vaccine Efficacy | TIV + MF59® vs. TIV | 75% |
Mechanism of Action: this compound® Signaling Pathway
This compound®, as a cationic lipid-based adjuvant, is believed to enhance the immune response through several mechanisms. A key aspect is its ability to stimulate the innate immune system. Cationic lipids can be recognized by Toll-like receptor 2 (TLR2) and can also activate the NLRP3 inflammasome pathway. This leads to the production of pro-inflammatory cytokines and chemokines, which in turn recruit and activate antigen-presenting cells (APCs), leading to a more robust and durable adaptive immune response.
Caption: this compound® signaling pathway in an antigen-presenting cell.
Experimental Protocols
Vaccine Formulation with this compound® (General Workflow)
While specific formulation protocols are often proprietary, the general workflow for formulating a pDNA vaccine with this compound® involves the careful mixing of the pDNA antigen with the cationic lipid adjuvant to allow for the formation of complexes that protect the pDNA and facilitate its uptake by cells.
Caption: General workflow for this compound®-pDNA vaccine formulation.
Hemagglutination Inhibition (HAI) Assay
The HAI assay is a standard method for measuring the levels of functional antibodies against influenza virus.
Protocol:
-
Serum Treatment: Treat serum samples with Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors. Heat-inactivate the RDE.
-
Serial Dilution: Perform a two-fold serial dilution of the treated serum in a V-bottom 96-well plate.
-
Antigen Addition: Add a standardized amount of influenza virus antigen (typically 4 hemagglutinating units) to each well.
-
Incubation: Incubate the plate at room temperature to allow antibodies to bind to the virus.
-
Red Blood Cell Addition: Add a suspension of red blood cells (e.g., turkey or chicken RBCs) to each well.
-
Incubation: Incubate the plate at 4°C until a clear button of red blood cells forms in the control wells.
-
Reading: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Responses
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.
-
Cell Plating: Add isolated peripheral blood mononuclear cells (PBMCs) or splenocytes to the wells, along with the specific antigen or peptide pool. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a duration appropriate for the specific cytokine being measured.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Addition: After incubation and washing, add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Substrate Addition: Add a substrate that will be converted by the enzyme into a colored precipitate, forming spots at the locations of the cytokine-secreting cells.
-
Spot Counting: Wash and dry the plate. The spots are then counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells within a mixed cell population.
Protocol:
-
Cell Stimulation: Stimulate PBMCs or splenocytes with the antigen of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify the cell populations of interest.
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer, followed by permeabilization with a permeabilization buffer. This allows antibodies to enter the cells.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against the intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cells producing specific cytokines within different cell populations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-adjuvanted plasmid DNA vaccine improves protection and immunogenicity in a murine model of genital herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Vaxfectin®
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Vaxfectin®, a cationic lipid-based adjuvant.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound®, a proprietary adjuvant composed of the cationic lipid (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(cis-9-tetradecenyloxy)-1-propanaminium bromide (GAP-DMORIE) and the neutral co-lipid 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound® and its components. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect against splashes of lipid solutions or airborne particles of dried lipid films. |
| Hand Protection | Nitrile gloves. | To prevent skin contact with cationic lipids, which can be irritating and potentially toxic. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small-scale laboratory use in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or when handling large quantities. | To prevent inhalation of aerosolized lipid particles. |
Operational Plan: Step-by-Step Handling Protocol
This compound® is typically prepared by reconstituting a dried lipid film. The following protocol outlines the safe handling procedures for this process.
Preparation of this compound® Formulation
Materials:
-
Vials containing dried this compound® lipid film (GAP-DMORIE and DPyPE)
-
Sterile 0.9% sodium chloride solution
-
Plasmid DNA or other antigen solution
-
Sterile vials for reconstitution and formulation
-
Micropipettes and sterile, disposable tips
-
Vortex mixer
Procedure:
-
Area Preparation: Work in a clean, designated area, such as a laminar flow hood or a clean bench, to maintain sterility and containment.
-
Reconstitution:
-
Carefully remove the cap from the vial containing the dried this compound® lipid film.
-
Using a sterile micropipette, add the specified volume of 0.9% sodium chloride solution to the vial.
-
Recap the vial and vortex gently until the lipid film is fully dissolved and the solution is a uniform suspension.
-
-
Formulation with Antigen:
-
In a separate sterile vial, prepare the desired concentration of plasmid DNA or other antigen in an appropriate buffer.
-
Slowly add the reconstituted this compound® solution to the antigen solution while gently vortexing. The cationic lipids will complex with the negatively charged antigen.
-
Allow the formulation to incubate at room temperature for the time specified in your experimental protocol to ensure complete complex formation.
-
Experimental Workflow for Handling this compound®
Caption: Workflow for the safe preparation and handling of this compound® formulations.
Disposal Plan
Proper disposal of this compound® and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound® Solution | Collect in a designated hazardous waste container for chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a biohazard waste container if used with biological materials. Otherwise, dispose of in the appropriate chemical waste stream. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated container for contaminated solid waste. |
This compound® Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound®-related waste.
Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound® is not publicly available, information on similar chemical structures can provide guidance on potential hazards. The cationic head group of GAP-DMORIE contains an aminopropyl functional group. Chemicals with similar structures are known to be harmful if swallowed and can be fatal in contact with skin. They may also cause severe skin burns and eye damage. Therefore, it is imperative to handle this compound® with care and to use the recommended PPE at all times.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By following these guidelines, researchers can safely handle this compound® in a laboratory setting, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and waste disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
